Product packaging for Halauxifen(Cat. No.:CAS No. 943832-60-8)

Halauxifen

Cat. No.: B1672591
CAS No.: 943832-60-8
M. Wt: 331.12 g/mol
InChI Key: KKLBEFSLWYDQFI-UHFFFAOYSA-N
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Description

Halauxifen (IUPAC name: 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid) is a novel picolinic acid-based herbicide classified by the Herbicide Resistance Action Committee (HRAC) as Group O (synthetic auxin mimics) . Its methyl ester variant, this compound-methyl, is a proherbicide that is readily converted in plants to the active acid form, this compound . This compound is a valuable research tool for studying the mode of action of synthetic auxin herbicides and the mechanisms of weed resistance. Its primary molecular target is the AFB5 auxin receptor protein, to which it binds with high affinity, disrupting indole-3-acetic acid (IAA) homeostasis . This disruption triggers a complex phytotoxic response, including the induction of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED) genes, leading to the overproduction of ethylene and abscisic acid (ABA), which ultimately causes plant senescence and death . For researchers, this compound is particularly significant for investigating weed control in crops like cereals and rice, and for managing weeds resistant to other herbicide classes, including ALS inhibitors, ACCase inhibitors, and glyphosate . Its environmental profile is characterized by high solubility in water (3070 mg/L at pH 7 and 20°C), low vapor pressure (1.5x10⁻⁵ mPa, methyl variant), and non-persistent behavior in soil (typical aerobic DT₅₀ of 7.5 days) . This product is supplied For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2FN2O3 B1672591 Halauxifen CAS No. 943832-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-21-12-6(14)3-2-5(10(12)16)8-4-7(17)9(15)11(18-8)13(19)20/h2-4H,1H3,(H2,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLBEFSLWYDQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241447
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943832-60-8
Record name Halauxifen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALAUXIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6XT37HY9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Halauxifen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halauxifen, and its more commonly formulated methyl ester, this compound-methyl, represent a significant advancement in synthetic auxin herbicides. As the first member of the arylpicolinate class, it offers a novel solution for the post-emergent control of a wide range of broadleaf weeds, including those resistant to other herbicide groups, particularly in cereal crops. This technical guide provides an in-depth overview of the chemical and physical properties of this compound and this compound-methyl, its molecular mode of action, and representative experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of agrochemistry, weed science, and drug development.

Chemical Structure and Identification

This compound-methyl is the pro-herbicide, which is rapidly converted to the active form, this compound (the carboxylic acid), within the target plant. The structural difference lies in the methyl ester group at the C2 position of the pyridine ring.

Table 1: Chemical Identification of this compound and this compound-methyl

IdentifierThis compoundThis compound-methyl
IUPAC Name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[1][2]methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[3][4]
CAS Number 943832-60-8[1]943831-98-9
Molecular Formula C₁₃H₉Cl₂FN₂O₃C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 343.13 g/mol 345.15 g/mol
Chemical Structure
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Physicochemical Properties

The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and application method. This compound-methyl is a white, powdery solid with very low solubility in water.

Table 2: Physicochemical Properties of this compound and this compound-methyl

PropertyThis compoundThis compound-methylSource(s)
Melting Point (°C) Not available145.5
Boiling Point (°C) Not availableDecomposes before boiling
Vapor Pressure 1.5 x 10⁻⁵ mPa (20 °C)5.9 x 10⁻⁶ mPa (20 °C) / 1.1 x 10⁻¹⁰ mmHg (25°C)
Henry's Law Constant (Pa m³ mol⁻¹) Not available1.22 x 10⁻⁶ (pH 7, 25 °C)
Dissociation Constant (pKa) Not available2.84 (20 °C)

Table 3: Solubility of this compound and this compound-methyl

SolventSolubility (at 20°C)Source(s)
This compound in Water 3070 mg/L (pH 7)
This compound-methyl in Water 1.67 mg/L (pH 7)
This compound-methyl in Organic Solvents Acetone: >250 g/L
Methanol: 38.1 g/L
Xylene: 9.13 g/L

Mode of Action: Synthetic Auxin Pathway

This compound-methyl is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide. Its mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), acting as a synthetic auxin.

Upon absorption by the leaves and roots, this compound-methyl is rapidly de-esterified to its active form, this compound acid. This compound then binds to the TIR1/AFB family of auxin co-receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors leads to the massive and uncontrolled transcription of auxin-responsive genes. This deregulation of gene expression disrupts numerous growth processes, culminating in an overproduction of ethylene and abscisic acid (ABA). The hormonal imbalance causes symptoms such as epinasty, twisted stems, cessation of growth, and ultimately, plant death.

Halauxifen_Mode_of_Action cluster_plant Susceptible Plant Cell Halauxifen_methyl This compound-methyl (Pro-herbicide) Esterases Plant Esterases Halauxifen_methyl->Esterases Absorption Halauxifen_acid This compound Acid (Active Herbicide) Esterases->Halauxifen_acid De-esterification TIR1_AFB TIR1/AFB Auxin Receptor Halauxifen_acid->TIR1_AFB Binding Ubiquitination Ubiquitination & Degradation TIR1_AFB->Ubiquitination Promotes Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->Ubiquitination Targeted for Auxin_Genes Auxin-Responsive Genes (e.g., NCED, ACS) ARF->Auxin_Genes Activates Transcription Hormone_Synth Ethylene & ABA Overproduction Auxin_Genes->Hormone_Synth Leads to Plant_Death Growth Disruption & Plant Death Hormone_Synth->Plant_Death Causes

Caption: Signaling pathway of this compound-methyl in a susceptible plant.

Experimental Protocols

Synthesis of this compound-methyl

The commercial synthesis of this compound-methyl often involves a cross-coupling strategy to generate the core biaryl system. A representative method is the Suzuki-Miyaura coupling reaction. The general workflow begins with the preparation of a boronic acid intermediate from 2-chloro-6-fluoroanisole, which is then coupled with a substituted pyridine derivative.

Disclaimer: The following is a generalized workflow and not a detailed, replicable laboratory protocol. Specific reagents, catalysts, solvents, and reaction conditions are proprietary and would require optimization.

General Workflow:

  • Metallation and Borylation: 2-chloro-6-fluoroanisole is treated with a strong base (e.g., n-butyllithium) followed by a borate ester (e.g., triisopropyl borate) to form the corresponding boronic acid or ester intermediate.

  • Suzuki Coupling: The boronic acid intermediate is coupled with a protected 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or CsF).

  • Deprotection: The protecting group on the amino functionality is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final product, this compound-methyl.

Halauxifen_Synthesis_Workflow Start1 2-chloro-6-fluoroanisole Step1 1. Metallation (e.g., n-BuLi) 2. Borylation (e.g., B(OiPr)₃) Start1->Step1 Start2 4-amino-3,6-dichloropyridine -2-carboxylic acid methyl ester (Protected) Step2 Suzuki Coupling (Pd Catalyst, Base) Start2->Step2 Intermediate Boronic Acid Intermediate Step1->Intermediate Intermediate->Step2 Coupled_Product Protected Biaryl Intermediate Step2->Coupled_Product Step3 Deprotection Coupled_Product->Step3 Final_Product This compound-methyl Step3->Final_Product

References

Halauxifen CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to the synthetic auxin herbicide, Halauxifen.

Chemical and Physical Data

This compound is the active form of the herbicide, which is often applied as its methyl ester, this compound-methyl. In planta, the methyl ester is rapidly hydrolyzed to the active carboxylic acid, this compound. The key chemical identifiers and properties for both compounds are summarized below for comparative purposes.

Table 1: Chemical Identification of this compound and this compound-methyl

IdentifierThis compoundThis compound-methyl
CAS Number 943832-60-8[1]943831-98-9[2]
IUPAC Name 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[3]methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[2]
Molecular Formula C₁₃H₉Cl₂FN₂O₃[3]C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 331.12 g/mol 345.15 g/mol
SMILES COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)O)ClCOC1=C(C=CC(=C1F)C2=NC(=C(C(=C2)N)Cl)C(=O)OC)Cl
InChIKey KKLBEFSLWYDQFI-UHFFFAOYSA-NKDHKOPYYWOHESS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound and this compound-methyl

PropertyThis compoundThis compound-methyl
Melting Point (°C) Data not availableDecomposes before boiling
Boiling Point (°C) Data not availableDecomposes before boiling
Water Solubility 3070 mg/L (at 20°C, pH 7)Data not available
pKa 2.84 (at 19.9°C)Not applicable (hydrolyzes)
LogP (o/w) Data not available2.950 (estimated)

Mechanism of Action: Synthetic Auxin Pathway

This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). It exerts its herbicidal effects by disrupting normal plant growth processes through the overstimulation of auxin-regulated gene expression. The active form, this compound acid, is rapidly formed in plants from the hydrolysis of the applied this compound-methyl.

The core of the auxin signaling pathway involves three main protein families:

  • TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX) proteins: These are F-box proteins that function as auxin co-receptors.

  • Aux/IAA (Auxin/Indole-3-Acetic Acid) proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • ARF (Auxin Response Factor) proteins: These are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin (or a synthetic auxin like this compound) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to epinastic growth, disruption of cellular processes, and ultimately, the death of susceptible plants.

Halauxifen_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARE Auxin Response Element (Promoter) ARF->ARE Binds Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Auxin_Genes->Plant_Death SCF_Complex SCF(TIR1/AFB) E3 Ubiquitin Ligase SCF_Complex->Aux_IAA Ubiquitination Ub Ubiquitin This compound This compound (Auxin) This compound->SCF_Complex Binds & Activates Uncontrolled_Growth->Plant_Death

Caption: this compound's mechanism of action via the auxin signaling pathway.

Experimental Protocols

Synthesis of this compound-methyl

The synthesis of this compound-methyl is typically achieved through a multi-step process that utilizes a Suzuki cross-coupling reaction to form the key biaryl bond. The general workflow is outlined below, based on procedures described in the chemical literature and patent filings.

Synthesis_Workflow Start 4-amino-3,6-dichloro- pyridine-2-carboxylic acid Esterification Esterification (e.g., Methanol, H₂SO₄) Start->Esterification Intermediate1 Methyl 4-amino-3,6-dichloro- pyridine-2-carboxylate Esterification->Intermediate1 Protection Amino Group Protection Intermediate1->Protection Intermediate2 Protected Pyridine Intermediate Protection->Intermediate2 Coupling Suzuki Coupling (Pd catalyst, Base) Intermediate2->Coupling Boronic_Acid 2-fluoro-4-chloro- 3-methoxyphenylboronic acid Boronic_Acid->Coupling Coupled_Product Protected this compound-methyl Coupling->Coupled_Product Deprotection Deprotection (Acidic conditions) Coupled_Product->Deprotection Final_Product This compound-methyl Deprotection->Final_Product

Caption: General synthetic workflow for this compound-methyl production.

Detailed Methodology Example (Esterification Step):

This protocol is an example for the esterification of the starting pyridine carboxylic acid, as adapted from patent literature.

  • Reaction Setup: To a 100 mL flask, add 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00g, 24.15 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of methanol and stir to dissolve. Carefully add concentrated sulfuric acid (1.54 mL) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60°C. The solution should gradually become clear. Stir for approximately 7 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Cool the residue to between -5 and 0°C and adjust the pH to 9 with 25-28% ammonia water to precipitate a solid.

  • Isolation: Filter the solid, wash with water (3 x 30 mL), and dry to yield methyl 4-amino-3,6-dichloropyridine-2-carboxylate.

Analytical Method for Residue Determination in Soil

This section outlines a validated method for the quantitative determination of this compound-methyl and its primary metabolite, this compound acid, in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Extraction:

  • Weigh 5 g of soil and combine with diatomaceous earth.

  • Extract with a 50:50 (v/v) mixture of methanol and water containing 0.1% phosphoric acid using Accelerated Solvent Extraction (ASE).

  • Perform two extraction cycles at 90°C and 1,500-2,500 psi for 5 minutes each.

2. Sample Cleanup and Derivatization (for this compound acid):

  • For methods requiring higher sensitivity, the extract containing this compound acid is purified using solid-phase extraction (SPE).

  • The eluate is evaporated to dryness.

  • The this compound acid residues are derivatized to form butyl esters to improve chromatographic properties and detection sensitivity.

3. Instrumental Analysis (LC-MS/MS):

  • Reconstitute the final sample extract in an appropriate solvent mixture (e.g., acetonitrile/water with 0.1% phosphoric acid).

  • Analyze the sample by LC-MS/MS.

  • Chromatography: Use a suitable C8 or C18 reversed-phase column (e.g., Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm).

  • Mobile Phase: Employ a gradient of (A) aqueous 0.1% formic acid and (B) 0.1% formic acid in an organic solvent like methanol or acetonitrile.

  • Detection: Use positive-ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) to detect and quantify the parent and daughter ions for both this compound-methyl and its derivatized acid metabolite.

  • Quantification: The Limit of Quantitation (LOQ) for this method can reach as low as 0.0015 to 0.05 µg/kg, depending on the specific protocol and matrix.

References

Environmental Fate and Mobility of Halauxifen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemicals.[1] It is utilized for the post-emergent control of a variety of annual broadleaf weeds in cereal crops.[2] this compound-methyl itself is rapidly converted to its active form, this compound acid (also referred to as XDE-729 acid), in plants and the environment.[3] Understanding the environmental fate and mobility of both this compound-methyl and this compound acid is crucial for assessing its potential environmental impact, including its persistence in soil and water, and its potential to move into non-target areas. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation, sorption, and mobility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-methyl and its primary metabolite, this compound acid, is presented below. These properties are fundamental to understanding their behavior in the environment.

PropertyThis compound-methylThis compound Acid (XDE-729 acid)
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃C₁₃H₉Cl₂FN₂O₃
Molecular Weight 345.16 g/mol 331.13 g/mol
Water Solubility (20 °C) 1.66-1.83 mg/LpH 5: 102 mg/L, pH 7: 3.1 g/L, pH 9: 46.1 g/L
Vapor Pressure (25 °C) 1.5 x 10⁻⁸ Pa (1.1 x 10⁻¹⁰ mm Hg)1.8 x 10⁻⁹ mm Hg
Log K_ow 3.75-3.92pH 5: 0.42, pH 7: -0.83, pH 9: -1.01
pKa Not applicable2.8, 5.11

Environmental Fate and Degradation

This compound-methyl undergoes rapid degradation in the environment through various biotic and abiotic processes, leading to the formation of its principal metabolite, this compound acid, and other minor degradation products.

Degradation in Soil

Aerobic Soil Metabolism: Under aerobic conditions in the laboratory, this compound-methyl degrades rapidly, with a reported average half-life (DT50) of 1.5 days.[3] Its major metabolite, this compound acid, is also biodegradable, with an average DT50 of 14 days under the same conditions. The ultimate degradation products in aerobic soil are carbon dioxide and non-extractable residues. Field dissipation studies in North America and Europe have shown average half-lives for this compound-methyl of 15 and 17 days, respectively.

Anaerobic Soil Metabolism: In the absence of oxygen, the degradation of this compound-methyl is also rapid, with half-life values ranging from 0.94 to 7.1 days. The major transformation products under anaerobic conditions are the same as in aerobic metabolism, primarily this compound acid and another metabolite identified as X11449757. This compound acid is more persistent under anaerobic conditions, with reported DT50 values ranging from 15 to 107 days.

Degradation PathwayCompoundDT50 (days)Reference
Aerobic Soil Metabolism This compound-methyl1.1 - 5.3
This compound Acid2 - 42
Anaerobic Soil Metabolism This compound-methyl0.94 - 7.1
This compound Acid15 - 107
Field Dissipation (North America) This compound-methylAverage 15
Field Dissipation (Europe) This compound-methylAverage 17
Degradation in Aquatic Systems

Hydrolysis: this compound-methyl is relatively stable to hydrolysis under acidic and neutral conditions, with a reported half-life of 155 days at pH 7. However, it hydrolyzes more rapidly under alkaline conditions, with a DT50 of 3.04 days at pH 9. This compound acid is stable to hydrolysis.

Aqueous Photolysis: Photodegradation in water is a significant dissipation pathway for this compound-methyl. In the presence of simulated sunlight, its half-life is less than 10 minutes in both pH 7 buffered and natural water solutions. This compound acid is also susceptible to photolysis, with a reported half-life of approximately 30 minutes.

Aquatic Metabolism: In aerobic aquatic systems, this compound-methyl transforms rapidly, with half-life values in the total system (water and sediment) ranging from approximately 1 to 5 days. In anaerobic water-sediment systems, the DT50 for this compound-methyl is between 0.5 and 5.8 days, while for this compound acid it is approximately 4 days.

Degradation PathwayCompoundDT50Reference
Hydrolysis (pH 7) This compound-methyl155 days
Hydrolysis (pH 9) This compound-methyl3.04 days
Aqueous Photolysis This compound-methyl< 10 minutes
This compound Acid~30 minutes
Aerobic Aquatic Metabolism This compound-methyl1 - 5 days
This compound Acid3 - 12 days
Anaerobic Aquatic Metabolism This compound-methyl0.5 - 5.8 days
This compound Acid~4 days

Mobility and Sorption

The mobility of this compound-methyl and its acid metabolite in soil is a key factor in determining their potential to leach into groundwater or move into surface water via runoff. This is largely governed by their sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Soil Sorption: Laboratory studies have determined an average Koc value for this compound-methyl of 1418 mL/g (ranging from 473-2659 mL/g), indicating that it is strongly adsorbed to soil and has low mobility. In contrast, this compound acid has an average Koc of 179 mL/g (ranging from 28-539 mL/g), suggesting it is potentially more mobile. Despite the potential for mobility of the acid, field dissipation studies have shown that both this compound-methyl and this compound acid residues are primarily detected in the top 15 cm of the soil profile, indicating limited movement.

CompoundKoc (mL/g)Mobility PotentialReference
This compound-methyl 88 - 2659Low to Immobile
This compound Acid 28 - 539Moderate to High

Experimental Protocols

The environmental fate studies for this compound-methyl and its metabolites are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is used to evaluate the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

  • Principle: Radiolabeled (¹⁴C) test substance is applied to fresh soil samples which are then incubated in the dark at a constant temperature. For aerobic studies, a continuous flow of air is passed through the incubation flasks. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Data Collection: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization. A mass balance is performed to account for all applied radioactivity.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation in water due to hydrolysis at different pH levels.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

  • Data Collection: Samples are taken at various time points and analyzed for the concentration of the test substance to determine the rate of hydrolysis.

Phototransformation of Chemicals in Water (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct photolysis.

  • Principle: A solution of the test substance in sterile, buffered water is irradiated with a light source that simulates natural sunlight. Dark controls are run in parallel to differentiate between photochemical and other degradation processes.

  • Data Collection: The concentration of the test substance is measured at different time intervals to calculate the photolysis rate constant and half-life.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the sorption of a chemical to soil.

  • Principle: A solution of the test substance is equilibrated with a known amount of soil. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.

  • Data Collection: The data are used to calculate the adsorption (Kd) and desorption (Kdes) coefficients, which are then normalized to the organic carbon content of the soil to obtain the Koc value.

Analytical Methodology

The quantitative determination of this compound-methyl and its metabolites in environmental matrices like soil and water is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Extraction: Residues are extracted from soil samples using an acidified acetonitrile/water mixture. Water samples are typically acidified and purified using solid-phase extraction (SPE).

  • Derivatization: For the analysis of this compound acid, a derivatization step to form a butyl ester is often employed to improve analytical sensitivity and selectivity.

  • Analysis: The final extracts are analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.

Visualizations

Signaling Pathway of this compound-Methyl

Halauxifen_Signaling_Pathway This compound This compound-methyl (mimics Auxin/IAA) TIR1_AFB TIR1/AFB Receptor Complex This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene_ABA Increased Ethylene & ABA Production Auxin_Genes->Ethylene_ABA Plant_Response Disruption of Growth Processes Ethylene_ABA->Plant_Response Field_Dissipation_Workflow cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Site_Selection Site Selection & Plot Establishment Application This compound-methyl Application Site_Selection->Application Soil_Sampling Soil Core Sampling (various depths & times) Application->Soil_Sampling Extraction Soil Sample Extraction Soil_Sampling->Extraction Purification Extract Purification (e.g., SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification of Residues Analysis->Quantification DT50_Calc DT50 Calculation Quantification->DT50_Calc

References

The Metabolic Fortitude of Wheat: A Technical Guide to Halauxifen Detoxification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic auxin herbicide halauxifen-methyl offers effective control of broadleaf weeds in cereal crops. Its selectivity in wheat (Triticum aestivum L.) is not due to target-site insensitivity but rather to the plant's remarkable ability to rapidly metabolize the active form of the herbicide, this compound acid, into non-phytotoxic compounds. This in-depth technical guide elucidates the core metabolic pathways, enzymatic players, and experimental methodologies pivotal to understanding this tolerance. The information presented herein is crucial for the development of new herbicides and for strategies to manage herbicide resistance.

Core Metabolic Pathway of this compound in Tolerant Wheat

The detoxification of this compound in tolerant wheat varieties is a multi-phase process primarily orchestrated by enzymes encoded by genes located on chromosome 5A.[1][2][3] The metabolic cascade proceeds as follows:

  • Activation: The applied pro-herbicide, this compound-methyl (HM), is rapidly de-esterified in the plant to its biologically active and phytotoxic form, this compound acid (HA).[3]

  • Phase I Metabolism (Detoxification): The crucial detoxification step involves the O-demethylation of this compound acid. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs).[3]

  • Phase II Metabolism (Conjugation): The O-demethylated metabolite of HA is then conjugated with glucose by UDP-dependent glucosyltransferases (UGTs), rendering it water-soluble and readily sequestered within the plant cell, thus completing the detoxification process.

The efficiency of these metabolic processes is the primary determinant of wheat's tolerance to this compound.

Quantitative Insights into this compound Metabolism

Studies comparing tolerant and susceptible wheat lines have provided quantitative data on the accumulation of the phytotoxic intermediate, this compound acid (HA). This data underscores the metabolic basis of tolerance.

Wheat LineGenotype/CharacteristicFold Increase in this compound Acid (HA) Content vs. Tolerant 'Chinese Spring'Time Points of Observation (Hours After Treatment)Reference
Tolerant 'Chinese Spring' (CS)--
Susceptible Wheat substitution line lacking chromosome 5A2.4 to 3.88, 12, 24
Susceptible Nullisomic 5A-tetrasomic 5D (N5A-T5D)~312, 24
Tolerant Nullisomic 5D-tetrasomic 5A (N5D-T5A)No significant difference2, 8, 12, 24
Susceptible Aegilops searsii (a diploid wheat relative)5.6 to 8.58, 12, 24

Experimental Protocols

Excised Leaf Assay for this compound Metabolism

This assay provides a controlled system to study the rate of herbicide metabolism without the confounding factors of whole-plant uptake and translocation.

1. Plant Growth and Preparation:

  • Grow wheat seedlings ('Chinese Spring' for tolerant and relevant substitution or nullisomic-tetrasomic lines for susceptible) in a controlled environment (e.g., growth chamber with a 16-hour photoperiod and a day/night temperature of 28/22°C) until the two- to three-leaf stage.

  • Excise the two oldest leaves at the collar.

  • Wash the cut surface with deionized water and place the leaves in 15-ml plastic tubes containing 400 µl of 0.1 M Tris-Cl buffer (pH 6.0).

  • Pre-incubate the leaves in the growth chamber for 1 hour.

2. Herbicide Treatment:

  • Prepare a 300 µM solution of this compound-methyl in 0.1 M Tris-Cl buffer (pH 6.0).

  • Transfer the pre-incubated leaves to tubes containing the this compound-methyl solution, ensuring that approximately 1.0 cm of the cut end is submerged.

  • For control samples, transfer leaves to tubes containing only the buffer.

3. Time-Course Sampling and Storage:

  • Harvest the leaves at specified time points (e.g., 2, 8, 12, and 24 hours after treatment).

  • Immediately freeze the harvested leaves in liquid nitrogen and store them at -80°C until extraction.

Extraction of this compound and its Metabolites

1. Sample Homogenization:

  • The protocol for extraction involves the use of 90% (v/v) methanol. An internal standard, such as 4-chloro-DL-phenylalanine, should be added before extraction to normalize for extraction efficiency.

2. Extraction Procedure:

  • A detailed extraction procedure would involve grinding the frozen leaf tissue in liquid nitrogen to a fine powder.

  • The powdered tissue is then homogenized in a pre-chilled solvent (e.g., 90% methanol).

  • The homogenate is centrifuged, and the supernatant containing the metabolites is collected.

  • The pellet can be re-extracted to ensure complete recovery of the analytes.

  • The supernatants are then combined and prepared for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound Acid

This method allows for the sensitive and specific quantification of this compound acid in plant extracts.

1. Chromatographic Separation:

  • HPLC System: Dionex Ultimate 3000 series or equivalent.

  • Column: Phenomenex C18 column (4.6 x 100 mm, 2.6-µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

  • Flow Rate: 0.25 ml/min.

  • Gradient: Start with 100% A for 3 minutes, transition to 100% B over a defined period (e.g., 20 to 30 minutes), and then return to initial conditions for re-equilibration.

  • Injection Volume: 20 µl.

  • Autosampler Temperature: 15°C.

2. Mass Spectrometry Detection:

  • Mass Spectrometer: Q-Exactive MS system or equivalent.

  • Ionization Mode: Positive and negative electrospray ionization (ESI).

  • Spray Voltage: 3.5 kV (positive), -2.5 kV (negative).

  • Capillary Temperature: 250°C.

  • Full-Scan Mass Spectrum Resolution: 70,000.

  • Scan Range: m/z 67 to 1,000.

Visualizations

Metabolic Pathway of this compound in Wheat

Halauxifen_Metabolism HM This compound-Methyl (HM) (Pro-herbicide) HA This compound Acid (HA) (Phytotoxic) HM->HA De-esterification O_demethyl_HA O-demethylated HA HA->O_demethyl_HA O-demethylation (Cytochrome P450s) Glucose_conjugate Glucose Conjugate (Non-phytotoxic) O_demethyl_HA->Glucose_conjugate Glucose Conjugation (UGTs)

Caption: Metabolic detoxification pathway of this compound-methyl in tolerant wheat.

Experimental Workflow for this compound Metabolism Analysis

Experimental_Workflow cluster_plant_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_analysis Metabolite Analysis plant_growth 1. Wheat Seedling Growth (Tolerant & Susceptible Lines) leaf_excision 2. Leaf Excision & Pre-incubation plant_growth->leaf_excision hm_treatment 3. Incubation with this compound-Methyl leaf_excision->hm_treatment time_course 4. Time-Course Sampling hm_treatment->time_course extraction 5. Metabolite Extraction time_course->extraction lcms_analysis 6. LC-MS Quantification of this compound Acid extraction->lcms_analysis

Caption: Workflow for studying this compound metabolism using an excised leaf assay.

Gene Regulation of this compound Detoxification

Gene_Regulation This compound This compound Exposure Signaling_Pathway Cellular Signaling Pathways (Largely uncharacterized) This compound->Signaling_Pathway Safener Herbicide Safener (e.g., Cloquintocet-mexyl) Safener->Signaling_Pathway Chromosome_5A Genes on Chromosome 5A Signaling_Pathway->Chromosome_5A Detox_Genes Upregulation of Detoxification Genes (CYPs, UGTs, etc.) Chromosome_5A->Detox_Genes Metabolism Enhanced this compound Metabolism & Tolerance Detox_Genes->Metabolism

Caption: Conceptual overview of the regulation of this compound detoxification in wheat.

References

Halauxifen's Effect on Plant Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halauxifen-methyl is a synthetic auxin herbicide that belongs to the arylpicolinate chemical class. Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby disrupting various growth and developmental processes in susceptible plants. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on plant hormone regulation. It details the herbicide's interaction with auxin receptors, its impact on auxin homeostasis, and the subsequent downstream effects on ethylene and abscisic acid (ABA) biosynthesis and signaling. This document summarizes key quantitative data from scientific literature, provides detailed experimental protocols for relevant assays, and includes visualizations of the pertinent signaling pathways and experimental workflows.

Mechanism of Action: An Overview

This compound-methyl is rapidly absorbed by the leaves and roots of plants and is subsequently converted to its biologically active form, this compound acid.[1] This active metabolite mimics the effects of high concentrations of endogenous auxin, leading to a cascade of physiological and molecular responses that ultimately result in plant death.[1] The primary mode of action involves the binding of this compound acid to the TIR1/AFB family of auxin co-receptors, with a notable preference for AFB5.[2][3] This binding event enhances the interaction between the receptor and Aux/IAA transcriptional repressors, targeting them for degradation via the 26S proteasome.[4] The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), leading to the altered expression of numerous auxin-responsive genes. A key consequence of this disruption is the overproduction of the stress-related hormones ethylene and abscisic acid (ABA).

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound-methyl on various physiological and molecular parameters in the susceptible plant species Galium aparine.

Table 1: Dose-Response Effect of this compound-methyl on Galium aparine Above-Ground Biomass

This compound-methyl Concentration (µM)Biomass Reduction (%)
0.0525
0.145
0.570
185
595

Table 2: Time-Course of this compound-methyl (5 µM) Effect on Endogenous IAA Levels in Galium aparine

Time After Treatment (hours)IAA Level (% of Control)
6~150
12~250
24~350

Table 3: Time-Course of this compound-methyl (5 µM) Effect on Ethylene Biosynthesis in Galium aparine

Time After Treatment (hours)Ethylene Production (% of Control)ACC Content (% of Control)ACC Synthase Activity (% of Control)ACC Oxidase Activity (% of Control)
6~350~250~400~150
12~750~500~600~200
24~800~550~700~220

Table 4: Time-Course of this compound-methyl (5 µM) Effect on ABA Levels in Galium aparine

Time After Treatment (hours)ABA Level (% of Control)
6~400
12~1200
24~2400

Table 5: Time-Course of this compound-methyl (5 µM) Effect on Relative Gene Expression in Galium aparine

Time After Treatment (hours)GaACS4 (Fold Change)GaACS7 (Fold Change)GaNCED1 (Fold Change)
6~2.5~3.0~5.0
12~4.5~5.5~15.0
24~6.8~8.1~25.0

Table 6: Binding Affinity (Kd, µM) of this compound Acid to Arabidopsis Auxin Receptors

LigandTIR1AFB2AFB5
IAA0.130.150.23
This compound Acid1.82.50.08

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Quantification of Plant Hormones (IAA and ABA) by GC-MS

This protocol is adapted from established methods for auxin and ABA quantification.

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol with an internal standard such as ¹³C₆-IAA or d₆-ABA). Vortex and incubate at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify the extract. Condition the cartridge with methanol followed by water. Load the supernatant, wash with water, and elute the hormones with methanol.

  • Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Derivatize the residue with diazomethane to methylate the carboxylic acid groups, which improves volatility for GC-MS analysis.

  • GC-MS Analysis: Re-suspend the derivatized sample in a suitable solvent (e.g., ethyl acetate). Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methylated IAA and ABA and their internal standards.

Measurement of Ethylene Production and ACC Content
  • Ethylene Measurement: Place a known weight of plant tissue in a sealed vial. Incubate for a defined period. Withdraw a sample of the headspace gas with a gas-tight syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID).

  • ACC Extraction: Homogenize plant tissue in 5% sulfosalicylic acid. Centrifuge and collect the supernatant.

  • ACC Assay: The ACC in the extract is chemically converted to ethylene in the presence of HgCl₂ and a mixture of NaOH and NaClO. The ethylene produced is then quantified by gas chromatography as described above.

ACC Synthase (ACS) and ACC Oxidase (ACO) Activity Assays
  • Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing protease inhibitors. Centrifuge at high speed to obtain a crude enzyme extract.

  • ACS Activity Assay: Incubate the enzyme extract with the substrate S-adenosylmethionine (SAM). The ACC produced is then measured as described in section 3.2.

  • ACO Activity Assay: Incubate the enzyme extract with ACC as the substrate. The ethylene produced is measured by gas chromatography as described in section 3.2.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target genes (e.g., ACS, NCED) and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding Analysis
  • Protein Expression and Purification: Express and purify the auxin receptor protein (e.g., AFB5) and its interacting partner (e.g., an Aux/IAA protein).

  • Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface.

  • Binding Assay: Flow different concentrations of the ligand (this compound acid) over the sensor chip surface. The binding events are detected in real-time as a change in the refractive index, measured in resonance units (RU).

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka, which reflects the binding affinity.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Halauxifen_Signaling_Pathway This compound This compound-methyl Halauxifen_Acid This compound Acid (Active Form) This compound->Halauxifen_Acid Metabolism in Plant AFB5 AFB5 Receptor Halauxifen_Acid->AFB5 Binds with high affinity SCFAFB5 SCF-AFB5 Complex AFB5->SCFAFB5 Forms complex AuxIAA Aux/IAA Repressor SCFAFB5->AuxIAA Targets for degradation Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome->ARF Derepresses Auxin_Genes Auxin-Responsive Genes (e.g., ACS, NCED) ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Overproduction Auxin_Genes->Ethylene ABA ABA Accumulation Auxin_Genes->ABA Herbicidal_Effects Herbicidal Effects (Epinasty, Senescence, Death) Ethylene->Herbicidal_Effects ABA->Herbicidal_Effects

This compound-induced auxin signaling cascade.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Plant_Treatment Plant Treatment with This compound-methyl Harvesting Tissue Harvesting (Time-course/Dose-response) Plant_Treatment->Harvesting Homogenization Homogenization Harvesting->Homogenization Hormone_Analysis Hormone Quantification (GC-MS/LC-MS) Homogenization->Hormone_Analysis Gene_Expression Gene Expression (qRT-PCR) Homogenization->Gene_Expression Enzyme_Activity Enzyme Activity Assays Homogenization->Enzyme_Activity Data_Quant Quantitative Data (Tables, Graphs) Hormone_Analysis->Data_Quant Gene_Expression->Data_Quant Enzyme_Activity->Data_Quant Conclusion Conclusion on Mode of Action Data_Quant->Conclusion

General experimental workflow for studying this compound's effects.

Logical_Relationship This compound This compound Application Auxin_Mimicry Mimics High Auxin Levels This compound->Auxin_Mimicry Receptor_Binding Binds to AFB5 Receptor Auxin_Mimicry->Receptor_Binding IAA_Degradation Promotes Aux/IAA Degradation Receptor_Binding->IAA_Degradation Gene_Derepression Derepression of ARFs IAA_Degradation->Gene_Derepression Hormone_Overproduction Ethylene & ABA Overproduction Gene_Derepression->Hormone_Overproduction Plant_Death Plant Death Hormone_Overproduction->Plant_Death

Logical flow of this compound's herbicidal action.

Conclusion

This compound exerts its potent herbicidal effects by hijacking the plant's natural auxin signaling pathway. Its high affinity for the AFB5 receptor leads to a cascade of events, beginning with the degradation of Aux/IAA repressors and culminating in the overproduction of ethylene and ABA. This disruption of hormonal balance induces severe physiological stress, ultimately leading to the death of susceptible plant species. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and utilize this important class of herbicides.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Halauxifen in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class. It is effective for the post-emergent control of various annual broadleaf weeds in cereal crops.[1] In the environment, particularly in soil and water, this compound-methyl rapidly hydrolyzes to its active form, this compound acid.[2] Due to its potential to contaminate surface and groundwater through runoff and leaching, sensitive and specific analytical methods are crucial for monitoring its presence in aqueous environments.[1]

This document provides detailed application notes and protocols for the quantitative determination of this compound-methyl and its primary metabolite, this compound acid, in various water matrices, including drinking, surface, and groundwater. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which has been validated for its high sensitivity and selectivity.

Analytical Methods for this compound Detection

The most robust and widely validated method for the detection of this compound and its metabolites in water is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent sensitivity, allowing for detection at the nanogram-per-liter level, and high selectivity, which is essential for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantitative analysis of this compound-methyl and its acid metabolite in water. The methodology involves a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and detection by a mass spectrometer.

Key Advantages of LC-MS/MS:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for regulatory monitoring.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes matrix interference and provides confident identification and quantification.

  • Versatility: Capable of simultaneously analyzing both this compound-methyl and its metabolites.

A validated method for the determination of this compound-methyl and its degradation products in water has been established and is detailed in the protocols below.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of the validated LC-MS/MS method for the analysis of this compound-methyl and its metabolites in water.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery Range (%)Relative Standard Deviation (RSD) (%)
This compound-methyl0.0150.0570-120< 20
This compound acid0.0150.0570-120< 20

Data is based on the validated method described in Dow Study No.: 110718 and its independent laboratory validation.[3] The method is quantitative for this compound-methyl and its degradation products at the proposed LOQ of 0.05 µg/L. Mean recoveries and relative standard deviations are within the acceptable guidelines (mean 70-120%; RSD ≤20%).

Experimental Workflow

The overall workflow for the analysis of this compound in water samples by LC-MS/MS is depicted in the following diagram.

This compound Analysis Workflow Figure 1. Experimental Workflow for this compound Analysis in Water cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample_Collection 1. Water Sample Collection (10 mL) Acidification 2. Acidification (10% Formic Acid) Sample_Collection->Acidification SPE 3. Solid-Phase Extraction (Strata-X cartridge) Acidification->SPE Elution 4. Elution (Methanol) SPE->Elution Concentration 5. Concentration (Under Nitrogen) Elution->Concentration Reconstitution 6. Reconstitution (Water:Acetonitrile:Formic Acid) Concentration->Reconstitution LC_Separation 7. HPLC Separation (Zorbax SB-C8 column) Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 9. Quantification (Internal Standard Method) MS_Detection->Quantification Reporting 10. Reporting (Concentration in µg/L) Quantification->Reporting

Caption: Workflow for this compound Analysis.

Detailed Experimental Protocols

The following protocols are based on the validated analytical method Dow Study No.: 110718.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect a 10 mL water sample.

  • Acidification: Acidify the water sample with 1.0 mL of 10% formic acid.

  • SPE Cartridge Conditioning:

    • Condition a Strata-X (3 mL/60 mg) reverse-phase SPE cartridge by passing 3 mL of methanol, followed by 3 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out between conditioning steps.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge.

  • Washing: Rinse the cartridge with 0.1% formic acid to remove interfering substances.

  • Drying: Dry the cartridge under vacuum.

  • Elution: Elute the retained analytes from the cartridge with methanol.

  • Internal Standard Addition: Fortify the extract with a mixed stable-isotope internal standard solution.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Bring the final volume to 1.0 mL with a solution of water:acetonitrile:formic acid (90:10:0.1, v/v/v). Vortex and sonicate to ensure complete dissolution.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% formic acid in methanol.

    • Mobile Phase B: 0.1% formic acid in water.

    • Gradient:

      • 0.00 min: 10% A, 90% B

      • 7.0-9.0 min: 100% A, 0% B

      • 9.1-12.0 min: 10% A, 90% B

    • Flow Rate: 0.80 mL/min.

    • Injection Volume: As appropriate for the instrument and desired sensitivity.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor two parent-daughter ion transitions for each analyte (one for quantification and one for confirmation).

      • This compound-methyl: 345 → 284.9 (quantifier), 345 → 250 (qualifier).

Quality Control
  • Calibration: Prepare a set of calibration standards in the appropriate solvent to cover the expected concentration range.

  • Blanks: Analyze a reagent blank with each batch of samples to check for contamination.

  • Fortified Samples: Analyze fortified control samples at the LOQ and 10x the LOQ to assess method recovery and precision.

Conclusion

The LC-MS/MS method detailed in these application notes provides a reliable and sensitive approach for the determination of this compound-methyl and its primary metabolite, this compound acid, in water samples. The use of solid-phase extraction for sample preparation, followed by optimized chromatographic separation and tandem mass spectrometry detection, ensures accurate and precise quantification at levels relevant for environmental monitoring. Adherence to the described protocols and quality control measures is essential for generating high-quality, defensible data.

References

Application Note: Quantitative Analysis of Halauxifen-methyl Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its increasing use necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental matrices to ensure food safety and environmental protection. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound-methyl and its metabolites in soil and water samples.

Principle

The method involves the extraction of this compound-methyl and its metabolites from the sample matrix, followed by cleanup and analysis using LC-MS/MS. The analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Sample Preparation

1.1. Water Samples [3]

  • Acidify 10 mL of the water sample with 1.0 mL of 10% formic acid.

  • Condition a reverse-phase solid-phase extraction (SPE) cartridge (e.g., Strata X, 3 mL/60 mg) with methanol followed by 0.1% formic acid.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge with 0.1% formic acid.

  • Dry the cartridge under vacuum.

  • Elute the residues with methanol.

  • Fortify the extract with a stable-isotope internal standard solution.

  • Concentrate the extract under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of a water:acetonitrile:formic acid (90:10:0.1, v/v/v) solution.

  • Vortex and sonicate to ensure complete dissolution before LC-MS/MS analysis.

1.2. Soil and Plant Samples [1][4]

  • Homogenize the sample (e.g., 5g of plant material or 10g of soil) in a 50 mL centrifuge tube.

  • Add acetonitrile for extraction and shake vigorously. For soil, an acetonitrile/water (80/20, v/v) solution with 0.1% phosphoric acid can be used.

  • Perform a dispersive solid-phase extraction (d-SPE) cleanup with Primary Secondary Amine (PSA) and graphitized carbon black (GCB) for plant samples, or Florisil for soil samples.

  • For some soil analyses, a strong cation exchange (SCX) solid-phase extraction (SPE) procedure can be used for purification.

  • Evaporate the eluate to dryness. For the acid metabolite, derivatization to a butyl ester may be necessary.

  • Reconstitute the final extract in an appropriate solvent, such as methanol or an acetonitrile/water mixture, for LC-MS/MS analysis.

2. LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

ParameterCondition
Column Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm or Symmetry C18, 2.1 x 100 mm, 5 µm
Mobile Phase A 0.1% formic acid in water or 5 mM ammonium acetate and 0.1% acetic acid in water
Mobile Phase B 0.1% formic acid in methanol or 5 mM ammonium acetate and 0.1% acetic acid in methanol
Flow Rate 0.3 mL/min to 0.45 mL/min
Injection Volume 20 µL
Gradient A gradient starting with a high aqueous phase and ramping up the organic phase is typically used. For example: 0.00 min - 10% B, 7.0-9.0 min - 100% B, 9.1-12.0 min - 10% B.

2.2. Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Temperature 600 °C
Collision Gas Medium
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions for this compound-methyl and its Metabolite

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantitative)Product Ion (Q3) m/z (Confirmatory)
This compound-methyl344.82250.10285.00
This compound Acid (as butyl ester)387250207

Table 2: Method Performance Data

MatrixAnalyteLOQ (µg/L or µg/kg)LOD (µg/L or µg/kg)Recovery (%)RSD (%)Reference
WaterThis compound-methyl0.050.01571-887
WaterX11393729 (metabolite)0.050.01570-120≤20
WaterX11406790 (metabolite)0.050.01570-120≤22
WaterX11449757 (metabolite)0.050.01570-120≤20
SoilThis compound-methyl0.0015-91-983
SoilThis compound Acid0.0015-88-995
Wheat PlantThis compound-methyl---19-22

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water, Soil, or Plant Sample extraction Extraction (Acetonitrile or Acidified Water) sample->extraction cleanup Cleanup (SPE or d-SPE) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution lc_separation Liquid Chromatography (Reverse Phase) reconstitution->lc_separation Inject ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound residue analysis.

References

Determining Halauxifen Residues in Soil and Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of halauxifen-methyl and its primary metabolite, this compound acid, in soil and plant tissues. The methodologies described are based on established analytical techniques, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Principle

The analytical workflow for determining this compound residues involves sample extraction, extract cleanup, and instrumental analysis. For soil samples, extraction is typically performed with an acidified acetonitrile/water solution, followed by a solid-phase extraction (SPE) cleanup.[1] An alternative method for soil utilizes accelerated solvent extraction (ASE).[2][3] Plant matrices are commonly extracted with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering co-extractives.[4] The final determination is carried out by LC-MS/MS, which provides high selectivity and sensitivity for quantifying the target analytes.[1] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also recognized as an adequate multi-residue method for determining this compound-methyl and its acid metabolite in crop commodities.

Experimental Protocols

Protocol for Soil Samples

This protocol is adapted from validated methods for the determination of this compound-methyl and its acid metabolite (XDE-729 acid) in soil.

2.1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Methanol (MeOH), HPLC grade

  • 1-Butanol

  • Pyridine

  • Butyl chloroformate

  • Strong Cation Exchange (SCX) SPE cartridges

  • This compound-methyl and this compound acid analytical standards

  • Internal standards (e.g., ¹³C₆-phenyl-halauxifen-methyl and ¹³C₆-phenyl-halauxifen acid)

2.1.2. Sample Extraction

  • Weigh 5 g of the soil sample into a centrifuge tube.

  • Add a solution of acetonitrile/water (80/20, v/v) containing 0.1% phosphoric acid.

  • Shake vigorously for a specified time to ensure thorough extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant for the cleanup step.

2.1.3. Extract Cleanup (SPE)

  • Dilute the collected supernatant with water.

  • Condition a strong cation exchange (SCX) SPE cartridge.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes from the cartridge with an appropriate solvent.

2.1.4. Derivatization (for this compound Acid) To improve the limit of quantitation and selectivity for this compound acid, a derivatization step to form a butyl ester is performed.

  • Evaporate the SPE eluate to dryness.

  • Reconstitute the residue and perform a derivatization reaction using 1-butanol, pyridine, and butyl chloroformate to form the butyl ester of this compound acid.

  • Evaporate the reaction mixture and reconstitute the residue in an acetonitrile/water solution containing 0.1% phosphoric acid (70/30, v/v) for LC-MS/MS analysis.

2.1.5. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Column: A suitable C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Ionization: Positive-ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for this compound-methyl and the derivatized this compound acid.

Protocol for Plant Tissues

This protocol is suitable for various plant matrices such as wheat grain, straw, and forage.

2.2.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • Florisil

  • This compound-methyl analytical standard

2.2.2. Sample Extraction

  • Homogenize a representative sample of the plant tissue.

  • Weigh a portion of the homogenized sample into a centrifuge tube.

  • Add acetonitrile and shake vigorously.

  • Centrifuge the sample and collect the supernatant.

2.2.3. Extract Cleanup (d-SPE)

  • Take an aliquot of the supernatant.

  • Add PSA, GCB (for samples with high pigment content like green mass), and florisil to the aliquot.

  • Vortex the mixture to facilitate the cleanup process.

  • Centrifuge at high speed (e.g., 6000 rpm) for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2.2.4. Instrumental Analysis (LC-MS/MS)

  • Quantification: The residue of this compound-methyl is quantified by Liquid Chromatography-Mass Spectrometry using multiple reaction monitoring (MRM).

  • Matrix Effects: Matrix-matched standards should be used for calibration to compensate for matrix effects, which can cause ion suppression or enhancement. In wheat plant matrix, matrix suppression for this compound-methyl has been observed in the range of 12-15%.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies on this compound residue analysis.

MatrixAnalyte(s)LOQRecovery (%)MethodReference
Soil (Sandy Loam, Clay Loam)This compound-methyl, this compound acid0.0015 ng/gNot SpecifiedLC-MS/MS after SPE and derivatization
SoilThis compound-methyl, this compound acid0.05 µg/kgNot SpecifiedLC-MS/MS after ASE
Wheat PlantThis compound-methylNot SpecifiedNot SpecifiedLC-MS/MS after d-SPE
Wheat GrainThis compound-methylNot SpecifiedNot SpecifiedLC-MS/MS after d-SPE
Wheat StrawThis compound-methylNot SpecifiedNot SpecifiedLC-MS/MS after d-SPE
WaterThis compound-methyl and metabolites0.05 µg/L70-120%LC-MS/MS after SPE
Plant CommoditiesThis compound-methyl0.01 mg/kgNot SpecifiedLC-MS/MS after SPE

Half-Life Data:

  • Wheat Plant: The half-life of this compound-methyl in wheat plants is reported to be in the range of 1.0 to 1.2 days.

  • Soil: The half-life of this compound-methyl in soil is reported to be in the range of 1.8 to 2.1 days.

Experimental Workflow Diagram

Halauxifen_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_soil_path Soil Matrix cluster_analysis Instrumental Analysis SampleCollection Sample Collection (Soil or Plant Tissue) Homogenization Homogenization (Plant Tissue Only) Extraction Extraction SampleCollection->Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup SoilCleanup Solid-Phase Extraction (SPE) Cleanup->SoilCleanup Soil PlantCleanup Dispersive SPE (d-SPE) (PSA, GCB, Florisil) Cleanup->PlantCleanup Plant SoilExtraction ACN/Water + H₃PO₄ or Accelerated Solvent Extraction (ASE) SoilExtraction->SoilCleanup Derivatization Derivatization (for this compound Acid) SoilCleanup->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS PlantExtraction Acetonitrile (ACN) PlantExtraction->PlantCleanup PlantCleanup->LCMS Data Data Acquisition & Processing LCMS->Data Report Final Report Data->Report

Caption: Workflow for this compound Residue Analysis.

Signaling Pathway and Logical Relationships

While this compound-methyl is a synthetic auxin herbicide that mimics the action of the plant hormone auxin, disrupting plant growth processes, a detailed signaling pathway at the molecular level is complex and beyond the scope of a residue analysis protocol. The logical relationship in the context of this application note is the analytical sequence required to accurately measure its residues.

Logical_Relationship Matrix Sample Matrix (Soil/Plant) Extraction Extraction of Analytes Matrix->Extraction Liberates Analytes Purification Purification & Cleanup Extraction->Purification Removes Interferences Detection Detection & Quantification (LC-MS/MS) Purification->Detection Isolates Analytes for Measurement Result Residue Level Determination Detection->Result

Caption: Logical Flow of Residue Analysis.

References

Halauxifen-Methyl in No-Till Agriculture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the use of halauxifen-methyl, a synthetic auxin herbicide, in no-till agricultural systems.

This compound-methyl is a valuable tool for weed management in no-till farming, particularly for the control of problematic broadleaf weeds, including glyphosate-resistant biotypes.[1][2] As a Group 4 herbicide, it mimics the plant hormone auxin, leading to the disruption of various growth processes in susceptible plants and ultimately causing plant death.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists working with this compound-methyl in no-till environments.

Application Notes

This compound-methyl offers effective pre-plant burndown control of several key broadleaf weeds.[5] It is particularly effective against glyphosate-resistant (GR) horseweed (Erigeron canadensis) and common ragweed. However, for a broader spectrum of weed control, tank-mixing with other herbicides is often necessary.

Key Considerations for Application:

  • Application Timing: this compound-methyl is primarily used as a pre-plant (PP) herbicide in no-till corn and soybean production. Studies have shown that it can be applied safely close to planting. Research indicates that the current application restrictions of 7 days pre-plant in soybean and 5 days pre-plant in corn are conservative and could potentially be expanded.

  • Crop Tolerance: Soybean and corn exhibit good tolerance to pre-plant applications of this compound-methyl at registered rates. While minor, transient phytotoxicity has been observed in some cases, it typically does not impact crop stand or yield. However, post-emergence applications in soybean can cause significant injury and yield reduction.

  • Tank-Mixing: To enhance the weed control spectrum, this compound-methyl can be tank-mixed with other herbicides such as 2,4-D, dicamba, and glyphosate. Following proper mixing order and conducting a jar test is crucial to ensure compatibility and prevent application issues.

  • Environmental Conditions: The degradation of this compound-methyl in the soil is influenced by microbial activity. While some studies suggest lower temperatures generally increase crop phytotoxicity to soil-residual herbicides, research on this compound-methyl has shown that higher temperatures may accentuate its phytotoxic effects in certain conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy and crop safety of this compound-methyl in no-till systems.

Table 1: Efficacy of this compound-Methyl on Glyphosate-Resistant (GR) Horseweed

Herbicide TreatmentApplication Rate (g ae ha⁻¹)GR Horseweed Control (%)Source(s)
This compound-methyl581
This compound-methyl1090
Dicamba28080
2,4-D56049
Glyphosate56033
This compound-methyl + Glyphosate5 + 56087-97
Glufosinate50063-66

Table 2: Soybean and Corn Response to Pre-plant Applications of this compound-Methyl

CropThis compound-methyl Rate (g a.i. ha⁻¹)Application TimingVisible Injury (%)Yield ImpactSource(s)
Soybean514 DPP, 7 DPP, 1 DPP, 5 DAS≤10No significant reduction
Soybean1014 DPP, 7 DPP, 1 DPP, 5 DAS≤10No significant reduction
Soybean5POST (VE-VC)67-8753-63% decline
Corn510 DPP, 5 DPP, 1 DPP, 5 DAS, POST (VE-V1)≤3No effect
Corn1010 DPP, 5 DPP, 1 DPP, 5 DAS≤3No effect
Corn10POST (VE-V1)≤310% reduction

DPP = Days Pre-Plant; DAS = Days After Seeding; POST = Post-emergence; VE-VC = Cotyledon to unifoliate stage; VE-V1 = Spike to one leaf stage.

Experimental Protocols

The following are generalized protocols for conducting efficacy and crop tolerance trials with this compound-methyl in no-till systems, based on methodologies reported in the cited literature.

Protocol 1: Field Efficacy Trial for Weed Control

1. Objective: To evaluate the efficacy of this compound-methyl applied alone and in tank-mixtures for the control of target weed species in a no-till system.

2. Experimental Design:

  • Randomized complete block design with 3-4 replications.
  • Plot size: e.g., 3 meters wide by 10 meters long.

3. Treatments:

  • Untreated control.
  • This compound-methyl at various rates (e.g., 2.5, 5, and 10 g ae ha⁻¹).
  • Tank-mixtures of this compound-methyl with other herbicides (e.g., glyphosate, 2,4-D, dicamba).
  • Standard commercial herbicide programs for comparison.

4. Application:

  • Apply herbicides using a calibrated research plot sprayer equipped with flat-fan nozzles.
  • Spray volume: e.g., 150-200 L ha⁻¹.
  • Record environmental conditions at the time of application (temperature, humidity, wind speed, weed growth stage).

5. Data Collection:

  • Visually assess percent weed control at specified intervals after treatment (e.g., 14, 28, and 56 days after treatment). Use a scale of 0% (no control) to 100% (complete control).
  • Measure weed density (plants m⁻²) and biomass (g m⁻²) from a designated quadrat within each plot.

6. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).
  • Use a means separation test (e.g., Fisher's Protected LSD at p ≤ 0.05) to compare treatment means.

Protocol 2: Crop Tolerance Trial

1. Objective: To evaluate the tolerance of a specific crop (e.g., soybean or corn) to pre-plant applications of this compound-methyl in a no-till system.

2. Experimental Design:

  • Randomized complete block design with 4 replications.
  • Maintain plots weed-free throughout the growing season to isolate the effects of the herbicide.

3. Treatments:

  • Untreated control.
  • This compound-methyl at the registered rate (1x) and twice the registered rate (2x).
  • Apply treatments at various pre-plant intervals (e.g., 28, 21, 14, 7, and 0 days before planting).

4. Crop Management:

  • Plant the crop using a no-till planter at the recommended seeding rate.
  • Follow standard agronomic practices for the specific crop.

5. Data Collection:

  • Visually assess crop injury (phytotoxicity) at regular intervals after planting (e.g., 7, 14, 21, and 28 days after planting) on a scale of 0% (no injury) to 100% (plant death).
  • Measure crop stand (plant population) and plant height at various growth stages.
  • At crop maturity, harvest the center rows of each plot and determine the grain yield, adjusting for moisture content.

6. Statistical Analysis:

  • Analyze data using ANOVA.
  • Separate treatment means using an appropriate statistical test (e.g., Tukey's HSD at p ≤ 0.05).

Visualizations

The following diagrams illustrate the mode of action of this compound-methyl and a typical experimental workflow for herbicide evaluation.

Halauxifen_Signaling_Pathway cluster_cell Plant Cell This compound This compound-methyl AuxinReceptor AFB5 Receptor This compound->AuxinReceptor Binds to AuxRepressor Aux/IAA Repressor AuxinReceptor->AuxRepressor Targets for degradation ARF Auxin Response Factor (ARF) AuxRepressor->ARF Inhibits GeneExpression Overexpression of ACS and NCED genes ARF->GeneExpression Activates HormoneProduction Overproduction of Ethylene and ABA GeneExpression->HormoneProduction PlantDeath Senescence and Plant Death HormoneProduction->PlantDeath

This compound-methyl mode of action signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Site & Experimental Design A->B C Plot Layout & Preparation B->C D Herbicide Application C->D E Crop Planting (No-Till) D->E F In-season Maintenance (Weed-free) E->F G Weed Control/Crop Injury Ratings F->G H Biomass & Density Measurements F->H I Yield Data Collection F->I J Statistical Analysis G->J H->J I->J K Interpretation of Results J->K L Report Generation K->L

General workflow for herbicide efficacy and tolerance trials.

References

Pre-plant Burndown Application of Halauxifen-methyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical family.[1] It is a valuable tool for the pre-plant burndown control of a wide spectrum of broadleaf weeds, including those resistant to other herbicide modes of action.[2] This document provides detailed application notes and protocols for the effective use of this compound-methyl in a research and developmental context, with a focus on its efficacy, tank-mixing compatibility, and mode of action.

Application Notes

Mode of Action

This compound-methyl mimics the natural plant hormone auxin.[2][3] It is absorbed through the leaves and roots and translocates systemically to the meristematic tissues.[1] There, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin receptors, with a preferential binding to the AFB5 receptor. This binding initiates a cascade of events, including the degradation of Aux/IAA transcriptional repressors, leading to the over-expression of auxin-responsive genes. This disruption of normal hormonal balance results in uncontrolled and disorganized plant growth, ultimately causing plant death. Key downstream effects include the overproduction of ethylene and abscisic acid (ABA), which contributes to senescence and necrosis.

Efficacy and Weed Spectrum

This compound-methyl provides effective control of many key broadleaf weeds, including but not limited to:

  • Excellent Control: Horseweed (including glyphosate-resistant biotypes), Common Ragweed, Henbit, and Purple Deadnettle.

  • Good to Excellent Control (often in tank-mix): Giant Ragweed, Redroot Pigweed, Lambsquarters, and others.

The efficacy of this compound-methyl can be influenced by weed size, growth stage, and environmental conditions. Applications should be made to actively growing weeds for optimal results.

Tank-Mixing

To broaden the spectrum of controlled weeds, especially grasses and certain broadleaf species, this compound-methyl is commonly tank-mixed with other herbicides. Recommended tank-mix partners for pre-plant burndown applications include:

  • Glyphosate: For broad-spectrum grass and broadleaf weed control.

  • 2,4-D and Dicamba: To enhance the control of larger or more difficult-to-control broadleaf weeds.

  • Glufosinate: As an alternative burndown partner, particularly in systems with glyphosate-resistant weeds.

Always consult product labels for specific tank-mix compatibility and recommendations. Jar tests are recommended before mixing large quantities.

Application Timing and Rates

For pre-plant burndown applications, this compound-methyl should be applied to emerged weeds before planting the desired crop. Application rates will vary depending on the target weed species, their size, and the tank-mix partners used. Adherence to labeled rates is crucial to ensure efficacy and crop safety.

Crop Rotation and Plant-Back Intervals

Observe all crop rotation and plant-back interval restrictions as specified on the product label. These intervals are critical to prevent injury to subsequent sensitive crops.

Data Presentation

Table 1: Efficacy of this compound-methyl and Tank Mixes on Key Broadleaf Weeds (% Control)
Weed SpeciesThis compound-methyl (alone)This compound-methyl + GlyphosateThis compound-methyl + 2,4-DThis compound-methyl + Dicamba
Horseweed (Glyphosate-Resistant) 85 - 95%90 - 98%92 - 97%95 - 99%
Common Ragweed 88 - 95%92 - 98%94 - 99%93 - 98%
Giant Ragweed 70 - 85%85 - 95%90 - 98%88 - 96%
Redroot Pigweed 60 - 75%85 - 95%88 - 96%90 - 98%
Lambsquarters 75 - 90%90 - 98%92 - 99%91 - 97%
Henbit 90 - 99%95 - 100%96 - 100%95 - 100%
Purple Deadnettle 90 - 99%95 - 100%97 - 100%96 - 100%

Data compiled from multiple field trials. Efficacy can vary based on environmental conditions, weed size, and application parameters.

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial for Pre-plant Burndown Application of this compound-methyl

1. Objective: To evaluate the efficacy of this compound-methyl, alone and in combination with tank-mix partners, for the pre-plant burndown control of target weed species and to assess the safety of these applications to the subsequent crop.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: Minimum of 3 meters wide by 10 meters long.

3. Site Selection and Preparation:

  • Select a field with a uniform and representative population of the target weed species.

  • Ensure the site has uniform soil type and topography.

  • Avoid areas with significant variations in drainage or fertility.

  • If necessary, prepare the site to ensure uniform weed emergence and growth.

4. Treatments:

  • Untreated Control: A plot that receives no herbicide application.

  • This compound-methyl (alone): Applied at a standard and 2x rate.

  • Tank-Mix Treatments: this compound-methyl at a standard rate tank-mixed with selected partners (e.g., glyphosate, 2,4-D, dicamba) at their respective standard rates.

  • Commercial Standard: A commonly used pre-plant burndown herbicide program for comparison.

5. Herbicide Application:

  • Application Timing: Apply to actively growing weeds at the specified growth stage (e.g., 10-15 cm in height).

  • Application Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles that deliver a medium to coarse spray quality.

  • Spray Volume: 100-200 L/ha.

  • Application Pressure: 200-300 kPa.

  • Environmental Conditions: Record temperature, relative humidity, wind speed, and cloud cover at the time of application. Avoid application during periods of high wind or when rainfall is imminent.

6. Data Collection:

  • Weed Control Efficacy: Visually assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control) for each target weed species.

  • Crop Injury: After crop emergence, visually assess percent crop injury at 7, 14, and 28 days after emergence (DAE) on a scale of 0% (no injury) to 100% (crop death). Note any symptoms of phytotoxicity such as stunting, chlorosis, or malformation.

  • Weed Density and Biomass (Optional): At a specified time point (e.g., 28 DAT), count the number of surviving weeds per unit area and/or harvest the above-ground biomass of surviving weeds.

  • Crop Stand Counts: Record the number of crop plants per unit area at a specified time point after emergence.

  • Crop Yield: Harvest the crop from the center of each plot and determine the yield, adjusted for moisture content.

7. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable means separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p ≤ 0.05.

Visualizations

Caption: Signaling pathway of this compound-methyl leading to weed mortality.

Experimental_Workflow start Start site_selection Site Selection & Preparation start->site_selection exp_design Experimental Design (RCBD, 4 Reps) site_selection->exp_design treatments Treatment Allocation (Untreated, this compound, Tank Mixes) exp_design->treatments application Herbicide Application (Calibrated Sprayer) treatments->application data_collection Data Collection (Efficacy, Injury, Yield) application->data_collection analysis Statistical Analysis (ANOVA, Means Separation) data_collection->analysis reporting Reporting of Results analysis->reporting end End reporting->end

Caption: Workflow for a pre-plant burndown herbicide efficacy trial.

References

Halauxifen Tank-Mix Compatibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tank-mix compatibility of halauxifen, a synthetic auxin herbicide, with other common herbicides. The information is intended to guide researchers in designing and conducting experiments to evaluate the physical, biological, and crop safety aspects of this compound tank mixtures.

Biological Efficacy and Crop Safety of this compound Tank-Mixes

This compound-methyl, the active ingredient in Arylex™ active products, is effective for the control of a wide range of broadleaf weeds, including many glyphosate- and ALS-resistant biotypes.[1] Tank-mixing this compound with other herbicides is often necessary to broaden the weed control spectrum.[2][3]

Efficacy Data Summary

The following tables summarize the biological efficacy of this compound-methyl in tank-mixes with other herbicides for the control of key weed species.

Table 1: Efficacy of this compound-Methyl Tank-Mixes on Glyphosate-Resistant (GR) Horseweed (Conyza canadensis)

This compound-methyl Rate (g ae/ha)Tank-Mix PartnerPartner Rate (g ae/ha)Weed Control (%) 35 DATCropReference
5None-90Pre-plant burndown[4]
52,4-D56087-97Pre-plant burndown[4]
5Dicamba28087-97Pre-plant burndown
5Glyphosate56087-97Pre-plant burndown
52,4-D + Dicamba560 + 28097Pre-plant burndown
52,4-D + Glyphosate560 + 56093-94Pre-plant burndown
5Dicamba + Glyphosate280 + 56097-99Pre-plant burndown

Table 2: Efficacy of this compound-Methyl Tank-Mixes on Other Broadleaf Weeds

Weed SpeciesThis compound-methyl Rate (g ae/ha)Tank-Mix PartnerPartner Rate (g ae/ha)Weed Control (%)Reference
Common Ragweed (Ambrosia artemisiifolia)5None-93
Common Ragweed (Ambrosia artemisiifolia)52,4-D or Dicamba560 or 28091-97
Giant Ragweed (Ambrosia trifida)5None-73 (21 DAT)
Giant Ragweed (Ambrosia trifida)52,4-D, Dicamba, or Glyphosate560, 280, or 56086-98 (21 DAT)
Redroot Pigweed (Amaranthus retroflexus)5None-62 (21 DAT)
Redroot Pigweed (Amaranthus retroflexus)52,4-D, Dicamba, or Glyphosate560, 280, or 56089-98 (21 DAT)
Henbit (Lamium amplexicaule)5None-90
Purple Deadnettle (Lamium purpureum)5None-99
Crop Safety Data

This compound-methyl can cause minor, transient phytotoxicity to soybeans when applied as a pre-plant burndown.

Table 3: Soybean Phytotoxicity from Pre-plant Applications of this compound-Methyl

Application Timing (Days Before Planting)Phytotoxicity (%) at 14 Days After PlantingPhytotoxicity (%) at 21 Days After PlantingReference
141-15Negligible
71-15Negligible
01-15Negligible

Experimental Protocols

Protocol for Physical Compatibility "Jar" Test

This protocol is designed to assess the physical compatibility of this compound with other herbicide formulations in a spray solution.

Materials:

  • Clean, clear glass jars with lids (1-quart or 1-liter)

  • Pipettes or measuring cylinders for accurate measurement of herbicides and adjuvants

  • Water from the same source as will be used for the field application

  • The herbicide formulations to be tested

  • Any adjuvants (e.g., surfactants, oils) to be included in the tank-mix

  • Personal Protective Equipment (PPE) as specified on the herbicide labels

Procedure:

  • Fill the glass jar to half of the final desired volume with the carrier (water).

  • Add any compatibility agents and agitate.

  • Add the different herbicide formulations one at a time, following the WAMLEGS or APPLES mixing order, and agitate after each addition.

    • W ettable powders and W ater-dispersible G ranules (WG, WDG)

    • A gitate thoroughly

    • L iquid flowables and S uspensions (SC, F)

    • E mulsifiable C oncentrates (EC)

    • S olutions (SL) and S urfactants

  • After all components have been added, fill the jar to the final volume, cap it, and invert it 10-15 times to ensure thorough mixing.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of precipitates, flakes, or gels

    • Separation into layers

    • Excessive foaming

    • Heat generation

  • If any of these signs are present, the mixture is physically incompatible.

Table 4: Example of Physical Compatibility Scoring

ScoreDescription
1Immediate separation or precipitation
2Separation or precipitation within 5 minutes
3Separation or precipitation within 30 minutes
4Minor separation after 30 minutes, easily resuspended
5No separation or precipitation after 30 minutes
Protocol for Field Evaluation of Biological Efficacy and Crop Safety

This protocol outlines a standard procedure for conducting field trials to evaluate the performance of this compound tank-mixes.

Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications.

  • Plot Size: Minimum of 2-3 meters wide and 8-10 meters long to accommodate sprayer boom width and minimize edge effects.

  • Treatments:

    • Untreated control

    • This compound applied alone

    • Tank-mix partner(s) applied alone

    • This compound in tank-mix with partner(s)

    • Include a standard commercial treatment for comparison.

Application:

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.

  • Carrier Volume: Typically 100-200 L/ha.

  • Application Timing: Apply at the recommended growth stage for the target weeds and crop.

  • Environmental Conditions: Record temperature, humidity, wind speed, and soil moisture at the time of application.

Assessments:

  • Weed Control: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, 21, and 35 days after treatment - DAT) on a scale of 0% (no control) to 100% (complete control).

  • Crop Phytotoxicity: Visually assess crop injury at the same intervals as weed control on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or epinasty.

  • Yield: Harvest the plots at crop maturity to determine the effect of the treatments on yield.

Visualizations

This compound Mode of Action Signaling Pathway

Halauxifen_MoA This compound This compound-methyl TIR1_AFB TIR1/AFB Auxin Co-receptors This compound->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Uncontrolled_Growth Uncontrolled Growth & Epinasty Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway for this compound-methyl mode of action.

Experimental Workflow for Tank-Mix Compatibility Assessment

Tank_Mix_Workflow Start Define Research Objectives Protocol_Dev Develop Experimental Protocol Start->Protocol_Dev Jar_Test Conduct Physical Compatibility 'Jar' Test Protocol_Dev->Jar_Test Field_Trial Establish Field Trials (RCBD) Jar_Test->Field_Trial If physically compatible Application Apply Herbicide Treatments Field_Trial->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Report Generate Report and Recommendations Analysis->Report

Caption: General experimental workflow for evaluating herbicide tank-mixes.

Logical Relationships in Tank-Mix Decision Making

Tank_Mix_Decision Start Need for Tank-Mix? Check_Label Check Product Labels for Compatibility & Restrictions Start->Check_Label Jar_Test Perform Jar Test? Check_Label->Jar_Test If no restrictions Do_Not_Mix Do Not Tank-Mix Check_Label->Do_Not_Mix If prohibited Compatible Physically Compatible? Jar_Test->Compatible Small_Scale_Test Conduct Small Scale Field Test? Compatible->Small_Scale_Test Yes Compatible->Do_Not_Mix No Proceed Proceed with Full Application Small_Scale_Test->Proceed If successful Small_Scale_Test->Do_Not_Mix If issues arise

References

Application Notes and Protocols for Enhancing Halauxifen-Methyl Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adjuvants for enhancing the herbicidal efficacy of halauxifen-methyl. This document outlines the mechanism of action of this compound-methyl, the role of various adjuvants, and detailed protocols for evaluating their performance.

Introduction to this compound-Methyl

This compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class of chemistry.[1][2] It is effective for the post-emergent control of a wide range of broadleaf weeds in various crops, including cereals and soybeans.[1][3] this compound-methyl mimics the plant hormone auxin, leading to the disruption of normal growth processes in susceptible plants.[1] Cellular effects include changes in cell wall elasticity and gene expression, ultimately causing epinasty, phloem disruption, and plant death.

Role of Adjuvants in Enhancing Herbicide Efficacy

Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. Their primary roles include:

  • Improved Spray Droplet Spreading: Surfactants, a key component of many adjuvants, reduce the surface tension of spray droplets, allowing for more uniform coverage on the leaf surface.

  • Enhanced Penetration: Adjuvants, particularly oil-based ones like Methylated Seed Oil (MSO), can help to dissolve the waxy cuticle of plant leaves, facilitating the absorption of the herbicide.

  • Increased Absorption and Translocation: By improving contact and penetration, adjuvants can lead to greater absorption of the active ingredient into the plant's vascular system, enhancing its systemic activity.

Recommended Adjuvants for this compound-Methyl

Based on available research, Methylated Seed Oil (MSO) is a consistently recommended adjuvant for use with this compound-methyl, particularly when targeting difficult-to-control or glyphosate-resistant weeds. In various field trials, MSO has been used at a concentration of 1% v/v in tank-mixtures containing this compound-methyl.

While direct comparative data for a wide range of adjuvants with this compound-methyl is limited in publicly available literature, the chemical properties of arylpicolinate herbicides suggest that other types of adjuvants may also provide benefits. These include:

  • Non-ionic Surfactants (NIS): These can improve spreading and wetting and are a common component in many adjuvant formulations.

  • Crop Oil Concentrates (COC): A blend of petroleum-based oil and surfactants, COCs can also enhance penetration.

Researchers are encouraged to conduct their own evaluations to determine the optimal adjuvant and rate for their specific conditions and target weed species.

Quantitative Data on this compound-Methyl Efficacy

The following tables summarize the efficacy of this compound-methyl on various weed species. It is important to note that much of the available data comes from studies where this compound-methyl was part of a tank-mix with other herbicides, and an adjuvant (typically MSO) was included.

Table 1: Efficacy of this compound-Methyl (in Tank-Mixes with Adjuvants) on Key Broadleaf Weeds

Weed SpeciesCommon NameThis compound-Methyl Rate (g a.e./ha)Other Herbicides in Tank-MixAdjuvant UsedWeed Control (%)Source
Conyza canadensisHorseweed (glyphosate-resistant)5GlyphosateMSO (1% v/v)87-97
Ambrosia artemisiifoliaCommon Ragweed5GlyphosateMSO (1% v/v)91-97
Ambrosia trifidaGiant Ragweed52,4-D, dicamba, or glyphosateMSO (1% v/v)86-98
Amaranthus retroflexusRedroot Pigweed52,4-D, dicamba, or glyphosateMSO (1% v/v)89-98
Lamium amplexicauleHenbit5NoneNot Specified90
Lamium purpureumPurple Deadnettle5NoneNot Specified99
Oenothera laciniataCutleaf Evening Primrose5NoneNot Specified4
Rumex crispusCurly Dock5NoneNot Specified5

Table 2: Efficacy of this compound-Methyl + Florasulam on Broadleaf Weeds in Wheat

Weed SpeciesCommon NameHerbicide and RateWeed Control (%)Source
Medicago hispidaBurcloverThis compound-methyl + Florasulam (21 g/fed )Excellent
Beta vulgarisWild BeetThis compound-methyl + Florasulam (21 g/fed )Excellent
Malva parvifloraLittle MallowThis compound-methyl + Florasulam (21 g/fed )Excellent
Anagallis arvensisScarlet PimpernelThis compound-methyl + Florasulam (21 g/fed )Excellent
Coronopus squamatusSwinecressThis compound-methyl + Florasulam (21 g/fed )Excellent
Sonchus oleraceusCommon SowthistleThis compound-methyl + Florasulam (21 g/fed )Excellent
Brassica nigraBlack MustardThis compound-methyl + Florasulam (21 g/fed )Excellent

Experimental Protocols

Greenhouse Experiment Protocol for Adjuvant Evaluation

Objective: To evaluate the effect of different adjuvants on the efficacy of this compound-methyl on a target weed species.

Materials:

  • This compound-methyl formulated product

  • Adjuvants to be tested (e.g., MSO, NIS, COC)

  • Target weed species grown in pots to a consistent growth stage (e.g., 4-6 leaf stage)

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Calibrated laboratory sprayer

  • Deionized water

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Preparation: Grow the target weed species from seed in pots containing a standard potting mix. Thin seedlings to one plant per pot. Maintain plants in a greenhouse with optimal growing conditions until they reach the desired growth stage.

  • Treatment Preparation:

    • Prepare a stock solution of this compound-methyl in deionized water.

    • For each adjuvant treatment, prepare a separate spray solution by adding the specified rate of adjuvant to the this compound-methyl stock solution. Ensure thorough mixing. Include a "this compound-methyl only" treatment and an untreated control.

    • Adjuvant rates are typically expressed as a percentage of the total spray volume (% v/v). For example, a 1% v/v rate of MSO in a 1 L spray solution would be 10 mL of MSO.

  • Herbicide Application:

    • Arrange the potted plants in a randomized complete block design under the laboratory sprayer.

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area (e.g., 150-200 L/ha).

    • Apply the prepared treatments to the respective plants.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0 to 100% scale, where 0% is no control and 100% is complete plant death.

    • At the final evaluation, harvest the above-ground biomass of each plant, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Analyze the visual control ratings and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Field Trial Protocol for Adjuvant Evaluation

Objective: To evaluate the effect of different adjuvants on the efficacy of this compound-methyl under field conditions.

Materials:

  • This compound-methyl formulated product

  • Adjuvants to be tested

  • Field plot sprayer with appropriate nozzles

  • Field with a natural and uniform infestation of the target weed species

  • Standard field trial equipment (e.g., measuring tapes, flags, data collection tools)

Procedure:

  • Site Selection and Plot Layout: Select a field with a uniform distribution of the target weed species. Design the experiment as a randomized complete block with a minimum of three to four replications. Individual plot sizes should be appropriate for the sprayer width and allow for accurate application and assessment (e.g., 3 m x 10 m).

  • Treatment Preparation: Prepare the spray solutions in the field just prior to application. Ensure accurate measurement of this compound-methyl and the adjuvants. Include a "this compound-methyl only" treatment and an untreated control in each replication.

  • Herbicide Application:

    • Calibrate the field sprayer to deliver the desired spray volume (e.g., 150-250 L/ha).

    • Apply the treatments to the designated plots when the weeds are at the appropriate growth stage as specified by the herbicide label. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Evaluation:

    • Conduct visual assessments of weed control at regular intervals (e.g., 14, 28, and 42 days after application) using a 0 to 100% scale.

    • If required, weed density and biomass can be measured from quadrats placed within each plot.

  • Data Analysis: Statistically analyze the collected data to determine the effect of the different adjuvant treatments on the efficacy of this compound-methyl.

Visualizations

Halauxifen_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Plant Cell This compound This compound-Methyl Cuticle Waxy Cuticle This compound->Cuticle Absorption Adjuvant Adjuvant (e.g., MSO) Adjuvant->Cuticle Enhances Penetration CellWall Cell Wall Cuticle->CellWall PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) PlasmaMembrane->AuxinReceptor Binds to Aux_IAA Aux/IAA Repressor AuxinReceptor->Aux_IAA Promotes Degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression Activates GrowthDisruption Disrupted Growth & Plant Death GeneExpression->GrowthDisruption Leads to

Caption: Signaling pathway of this compound-methyl enhanced by an adjuvant.

Experimental_Workflow cluster_greenhouse Greenhouse Evaluation cluster_field Field Trial G_PlantPrep 1. Plant Preparation (Uniform Weed Growth) G_TreatmentPrep 2. Treatment Preparation (this compound +/- Adjuvants) G_PlantPrep->G_TreatmentPrep G_Application 3. Herbicide Application (Calibrated Sprayer) G_TreatmentPrep->G_Application G_Evaluation 4. Data Collection (Visual Rating, Biomass) G_Application->G_Evaluation G_Analysis 5. Statistical Analysis G_Evaluation->G_Analysis end End: Determine Optimal Adjuvant Strategy G_Analysis->end F_SiteSelection 1. Site Selection & Plot Layout (Randomized Block Design) F_TreatmentPrep 2. On-site Treatment Prep F_SiteSelection->F_TreatmentPrep F_Application 3. Herbicide Application (Field Sprayer) F_TreatmentPrep->F_Application F_Evaluation 4. Data Collection (Visual Rating, Weed Density) F_Application->F_Evaluation F_Analysis 5. Statistical Analysis F_Evaluation->F_Analysis F_Analysis->end start Start: Define Research Question start->G_PlantPrep start->F_SiteSelection

Caption: Experimental workflow for evaluating adjuvant efficacy with this compound-methyl.

References

Application Notes and Protocols for Greenhouse Bioassay of Halauxifen Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halauxifen-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1] It is utilized for the post-emergent control of various annual broadleaf weeds in cereal crops like wheat and barley.[2] Its mechanism of action involves mimicking the natural plant hormone auxin. This compound-methyl is absorbed through the leaves and roots and translocates to the meristematic tissues, where it binds to auxin receptors, specifically showing a preference for the AFB5 receptor in Arabidopsis thaliana.[1][3][4] This binding disrupts normal growth processes by causing an overstimulation of auxin-regulated genes, leading to altered gene expression and cell wall elasticity. The herbicidal effect is a result of disrupted indole-3-acetic acid (IAA) homeostasis and the overproduction of ethylene and abscisic acid (ABA), ultimately causing plant senescence and death.

Greenhouse bioassays are essential, cost-effective tools for evaluating the phytotoxicity of herbicides like this compound. These controlled-environment studies allow researchers to determine dose-response relationships, assess crop tolerance, investigate potential resistance in weed populations, and understand the influence of environmental factors on herbicide efficacy. This document provides detailed protocols for conducting greenhouse bioassays to assess the phytotoxicity of this compound.

Mechanism of Action: Signaling Pathway

This compound's phytotoxic effects are initiated by its interaction with the plant's auxin signaling pathway. The herbicide binds to the TIR1/AFB family of auxin co-receptors, leading to a cascade of downstream events that disrupt hormonal balance and induce stress responses, culminating in cell death.

Halauxifen_Pathway cluster_0 cluster_1 This compound This compound-methyl Receptor AFB5 Auxin Receptor This compound->Receptor Binds IAA Disruption of IAA Homeostasis Receptor->IAA Genes Overexpression of ACS & NCED Genes IAA->Genes Hormones Overproduction of Ethylene & ABA Genes->Hormones Death Senescence & Plant Death Hormones->Death

Caption: Simplified signaling pathway of this compound-methyl in susceptible plants.

Common Phytotoxicity Symptoms

The application of this compound to susceptible plants induces symptoms characteristic of synthetic auxin herbicides. Recognizing these symptoms is key for visual assessment in a bioassay.

  • Epinasty: Twisting and curling of stems and petioles.

  • Leaf Malformations: Cupping, curling, crinkling, or other abnormal leaf shapes.

  • Chlorosis: Yellowing of leaf tissue due to chlorophyll degradation.

  • Necrosis: Browning and death of plant tissue, often seen at leaf margins or as spots.

  • Stunted Growth: Overall reduction in plant size and developmental rate compared to untreated controls.

Experimental Protocols

A standardized whole-plant pot bioassay conducted in a greenhouse or growth chamber is the most common method for reliably assessing herbicide phytotoxicity and resistance.

Protocol 1: General Dose-Response Phytotoxicity Bioassay

This protocol is designed to evaluate the phytotoxic effects of varying rates of this compound on a target plant species.

1. Materials and Equipment

  • Greenhouse or controlled environment growth chamber

  • Pots (e.g., 500 cm³ square pots) with drainage holes

  • Potting medium (e.g., a mixture of soil, sand, and peat)

  • Seeds of a sensitive indicator species (e.g., soybean, horseweed, cleavers)

  • Technical grade this compound-methyl and appropriate formulation blanks

  • Cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha)

  • Analytical balance, volumetric flasks, and pipettes

  • Personal Protective Equipment (PPE)

2. Experimental Workflow

Bioassay_Workflow A 1. Seed Sowing & Germination B 2. Seedling Growth (e.g., 2-4 leaf stage) A->B C 3. Herbicide Application (Dose-Response) B->C D 4. Post-Treatment Incubation (Controlled Environment) C->D E 5. Data Collection (e.g., 7, 14, 21 DAT) D->E F 6. Final Analysis (Visual Ratings, Biomass, GR50) E->F

Caption: Standard workflow for a greenhouse herbicide phytotoxicity bioassay.

3. Methodology

  • Plant Preparation: Fill pots with the potting medium. Sow a predetermined number of seeds (e.g., 5-10) at a consistent depth (e.g., 2 cm) to ensure uniform emergence. Water as needed and place pots in the greenhouse under optimal growing conditions. After emergence, thin seedlings to a uniform number per pot (e.g., 2-4 plants).

  • Growth Conditions: Maintain plants in a controlled environment. Conditions can be tailored to the specific plant, but typical parameters are 25/20°C day/night temperatures, a 16-hour photoperiod, and adequate humidity.

  • Herbicide Treatment: Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) before application. Prepare a series of this compound concentrations for the dose-response study. Include a non-treated control and a formulation blank control. Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.

  • Post-Treatment Care: Return the treated plants to the greenhouse and arrange them in a completely randomized design. Water plants carefully to avoid washing the herbicide from the foliage.

  • Data Collection and Assessment:

    • Visual Injury Assessment: Rate phytotoxicity at set intervals, such as 7, 14, and 21 days after treatment (DAT), using a standardized scale. Common scales are a 0-100% scale (where 0% is no injury and 100% is complete plant death) or the European Weed Research Council (EWRC) 1-9 scale.

    • Quantitative Measurements: At the final assessment point (e.g., 21 or 28 DAT), collect quantitative data. This includes:

      • Plant height (measured from the soil surface to the apical meristem).

      • Above-ground biomass (harvest shoots, place in paper bags, dry in an oven at ~70°C until a constant weight is achieved, and record the dry weight).

    • Data Analysis: Analyze visual injury, height, and biomass data using appropriate statistical methods (e.g., ANOVA). For dose-response experiments, calculate the Growth Reduction 50 (GR₅₀) value, which is the herbicide dose required to cause a 50% reduction in plant growth (typically biomass) compared to the untreated control.

Data Presentation

Quantitative data from bioassays should be summarized in clear, structured tables for comparison.

Table 1: Examples of Visual Injury Rating Scales for Herbicides This table provides two common scales used for the visual assessment of phytotoxicity.

Rating0-100% Scale DescriptionEWRC 1-9 Scale Description
No Effect 0%: No visible injury1: No effect
Slight 1-25%: Minor stunting or chlorosis2-3: Very slight to slight symptoms
Moderate 26-50%: Clear stunting, chlorosis, some necrosis4-5: Moderate, possibly reversible effects
Severe 51-75%: Severe stunting, extensive necrosis6-8: Increasingly severe, irreversible damage
Lethal 76-100%: Plant death9: Plant dead

Table 2: Summary of this compound Phytotoxicity Data in Soybean (Glycine max) Data compiled from various greenhouse and field studies.

Application TimingThis compound Rate (g ae ha⁻¹)Assessment Time (DAT)ParameterResultCitations
POST (VE-VC)514Visible Injury67 - 87%
POST (VE-VC)514Height Reduction50 - 53%
POST (VE-VC)514Biomass Reduction56 - 67%
POST (VE-VC)514Yield Decline53 - 63%
0-2 WBP514Visible Injury0 - 15%
0-2 WBP521Visible InjuryNegligible
*WBP: Weeks Before Planting. POST: Post-emergence. VE-VC: Emergence to Cotyledon stage.

Table 3: Dose-Response Data for this compound-Methyl on Horseweed (Conyza canadensis) Data from a whole-plant bioassay under controlled greenhouse conditions.

Plant Size (at application)HerbicideGR₅₀ Value (g ae ha⁻¹)
RosetteThis compound-methyl0.05
Rosette2,4-D36
RosetteDicamba31
10 cm BoltedThis compound-methyl0.06
20 cm BoltedThis compound-methyl0.40
20 cm Bolted2,4-D240
20 cm BoltedDicamba53
*GR₅₀: The herbicide rate causing a 50% reduction in plant biomass.

References

Application Notes and Protocols for Halauxifen Efficacy Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for designing and executing robust field trials to evaluate the efficacy of Halauxifen-containing herbicides. The methodologies outlined below are based on established best practices in weed science to ensure the generation of high-quality, reproducible data for regulatory submissions, product development, and academic research.

Introduction to this compound-methyl

This compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1][2] It is registered for the post-emergent control of a wide range of annual broadleaf weeds in various crops, including cereals like barley, triticale, and wheat.[1] Marketed under trade names such as Quelex™ and as the active ingredient Arylex™ active, it is valued for its effectiveness at low use rates and its utility in managing weeds resistant to other herbicide modes of action, such as ALS inhibitors and glyphosate.[1][3]

Mode of Action

This compound-methyl mimics the natural plant hormone auxin. After being absorbed by the leaves and roots, it translocates through the xylem and phloem and accumulates in the meristematic tissues. This leads to an overstimulation of auxin-regulated genes, disrupting normal plant growth processes. The herbicide causes an overproduction of ethylene and abscisic acid (ABA), leading to symptoms like twisted stems and leaves, stunted growth, and ultimately, plant death.

Halauxifen_Mode_of_Action This compound This compound-methyl (Applied to weed) Absorption Absorption by Leaves & Roots This compound->Absorption Translocation Systemic Translocation (Xylem & Phloem) Absorption->Translocation Meristem Accumulation in Meristematic Tissue Translocation->Meristem Receptor Binds to Auxin Receptors (e.g., AFB5) Meristem->Receptor Gene_Expression Overexpression of Auxin-Regulated Genes Receptor->Gene_Expression Hormone_Imbalance Hormone Homeostasis Disruption Gene_Expression->Hormone_Imbalance IAA Increased IAA (Auxin) Levels Hormone_Imbalance->IAA Ethylene Ethylene Overproduction Hormone_Imbalance->Ethylene ABA ABA Overproduction Hormone_Imbalance->ABA Symptoms Uncontrolled Growth & Physiological Disruption IAA->Symptoms Ethylene->Symptoms ABA->Symptoms Epinasty Epinasty, Twisted Stems, Stunted Growth Symptoms->Epinasty Death Weed Death Epinasty->Death

Caption: Simplified signaling pathway of this compound-methyl in susceptible weeds.

Field Trial Design Principles

A well-designed field trial is crucial for obtaining reliable efficacy data. The following principles should be applied:

  • Clear Objectives: Define the primary goals of the study, such as determining the effective dose range, comparing performance with standard herbicides, or assessing crop tolerance.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is highly recommended to account for field variability such as soil type, slope, or pest pressure.

  • Replication: Treatments should be replicated, typically a minimum of three to four times, to allow for statistical analysis of the results.

  • Controls: The trial must include an untreated control to serve as a baseline for weed pressure and crop health, and a commercial standard (reference product) for comparative performance evaluation.

  • Plot Size: Plot sizes should be large enough to minimize edge effects and allow for representative sampling. A typical plot size is 2-3 meters wide by 6-10 meters long.

  • Randomization: Treatments within each block should be randomly assigned to plots to avoid systematic bias.

Experimental Protocols

The following protocols provide a detailed methodology for conducting this compound efficacy trials.

Protocol 1: Site Selection and Trial Establishment
  • Site Selection: Choose a location with a known and uniform infestation of the target weed species. The site should be representative of the agricultural area where the product is intended to be used.

  • Soil Analysis: Conduct a baseline soil analysis to characterize soil type, pH, organic matter content, and nutrient levels. These factors can influence herbicide efficacy and persistence.

  • Plot Layout: Mark the experimental area and lay out the plots according to the chosen experimental design (e.g., RCBD). Ensure plots are clearly labeled with durable stakes.

  • Crop Establishment: Plant the desired crop (e.g., wheat, barley) using standard agronomic practices for the region. Ensure a uniform crop stand across the trial area.

Protocol 2: Treatment Plan and Application
  • Treatment List: Develop a comprehensive list of treatments, including:

    • Untreated Control (weedy check).

    • Commercial Standard Herbicide(s).

    • This compound at various rates (e.g., proposed label rate, half rate, and double rate to assess efficacy and crop safety).

    • Tank-mixtures of this compound with other herbicides, if applicable, to evaluate compatibility and spectrum of control.

  • Application Timing: Apply herbicides at the correct growth stage for both the crop and the target weeds.

    • Post-emergence: Applications are typically made when weeds are in the 2-4 leaf stage and actively growing. The crop should also be within the growth stages specified on the product label.

    • Pre-plant/Pre-emergence: For burndown studies, applications are made before or shortly after planting but before crop emergence. Note any label-specified plant-back intervals.

  • Application Equipment: Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with appropriate nozzles to ensure uniform application and the specified spray volume (e.g., 150-250 L/ha).

  • Environmental Conditions: Record weather conditions before, during, and after application, including temperature, humidity, wind speed, and cloud cover, as these can influence herbicide performance. Avoid spraying in adverse conditions like high winds or imminent rainfall.

Field_Trial_Workflow cluster_planning cluster_setup cluster_execution cluster_analysis Planning Phase 1: Planning & Design Objective Define Objectives Setup Phase 2: Trial Setup Planning->Setup Site_Selection Site Selection Objective->Site_Selection Exp_Design Select Experimental Design (e.g., RCBD) Site_Selection->Exp_Design Treatment_Plan Develop Treatment Plan (Rates, Controls) Exp_Design->Treatment_Plan Plot_Layout Plot Layout & Marking Execution Phase 3: Application & Data Collection Setup->Execution Crop_Planting Crop Planting Plot_Layout->Crop_Planting Baseline_Data Baseline Weed Counts Crop_Planting->Baseline_Data Application Herbicide Application Analysis Phase 4: Analysis & Reporting Execution->Analysis Data_Collection Data Collection (Visual Ratings, Counts, Biomass) Application->Data_Collection Yield_Harvest Harvest & Yield Measurement Data_Collection->Yield_Harvest Stats Statistical Analysis (ANOVA) Interpretation Data Interpretation Stats->Interpretation Report Final Report Generation Interpretation->Report

Caption: General workflow for conducting a herbicide efficacy field trial.
Protocol 3: Data Collection and Assessment

  • Weed Efficacy Assessment:

    • Weed Counts: Conduct weed counts per species within a defined area (e.g., a 1m² quadrat) in each plot before application and at set intervals after treatment (e.g., 14, 28, and 56 Days After Treatment - DAT).

    • Visual Weed Control Rating: Visually assess the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control plots.

  • Crop Tolerance (Phytotoxicity) Assessment:

    • Visual Injury Rating: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, necrosis, or epinasty. Assessments should be conducted at regular intervals (e.g., 7, 14, 28 DAT).

    • Crop Stand Counts: Record the number of crop plants in a defined length of row to determine if any treatments cause stand reduction.

  • Yield Assessment:

    • Harvest the designated central area of each plot at crop maturity.

    • Measure the grain yield and adjust for moisture content to a standard percentage.

    • Where applicable, assess yield quality parameters.

Data Presentation and Analysis

All collected data should be subjected to statistical analysis to determine significant differences between treatments. Analysis of Variance (ANOVA) is a common method used for RCBD trials, followed by a means separation test (e.g., LSD or Tukey's HSD) to compare treatment means.

Example Data Tables

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Visual Weed Control Efficacy (%) at 28 Days After Treatment (DAT)

TreatmentRate (g a.i./ha)Galium aparine (Cleavers)Chenopodium album (Lambsquarters)Papaver rhoeas (Corn Poppy)
Untreated Control-0 c0 c0 c
This compound-methyl595 a92 a88 a
This compound-methyl1098 a96 a93 a
Commercial Standard (e.g., 2,4-D)56085 b88 b80 b
p-value<0.001<0.001<0.001
LSD (0.05)4.55.26.1
Means within a column followed by the same letter are not significantly different.

Table 2: Crop Phytotoxicity (%) and Grain Yield (t/ha)

TreatmentRate (g a.i./ha)Crop Injury at 14 DAT (%)Wheat Grain Yield (t/ha)
Untreated Control-0 c3.5 c
This compound-methyl51 c5.8 a
This compound-methyl (2x Rate)103 c5.7 a
Commercial Standard (e.g., 2,4-D)5608 b5.1 b
p-value<0.001<0.001
LSD (0.05)2.10.4
Means within a column followed by the same letter are not significantly different.

References

Troubleshooting & Optimization

Halauxifen Resistance Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding halauxifen resistance in weed populations. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Frequently Asked Questions (FAQs)

Q1: My research indicates potential this compound resistance in a weed population. What are the primary resistance mechanisms I should investigate?

A1: this compound resistance in weeds can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This typically involves mutations in the genes encoding the auxin receptors, specifically the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of proteins. For picolinate herbicides like this compound, mutations in the AFB5 homolog are particularly relevant.[1][2] These mutations can reduce the binding affinity of the herbicide to its target protein, rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This is a more complex set of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. For this compound, the primary NTSR mechanisms are:

    • Metabolic Resistance: This is the most common form of NTSR. Weeds can evolve enhanced metabolic pathways to rapidly detoxify the herbicide. Key enzyme families involved include Cytochrome P450 monooxygenases (CYPs), Glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).[3]

    • Reduced Translocation: Alterations in transport proteins, such as ATP-binding cassette (ABC) transporters, may lead to reduced movement of the herbicide to its target sites within the plant.[4][5]

    • Reduced Absorption: Changes in the leaf cuticle or other surface properties can decrease the uptake of the herbicide.

Q2: How can I determine if the resistance I'm observing is target-site or non-target-site resistance?

A2: A combination of whole-plant bioassays, molecular analyses, and biochemical assays can help elucidate the resistance mechanism. A general workflow is as follows:

  • Confirm Resistance: Conduct a whole-plant dose-response assay to confirm resistance and determine the level of resistance (Resistance Index).

  • Sequence the Target Gene: Amplify and sequence the AFB5 gene (or the relevant homolog in your weed species) from resistant and susceptible individuals to identify potential mutations.

  • Investigate Metabolism: Use synergists (e.g., P450 or GST inhibitors) in your whole-plant assays. A reversal of resistance in the presence of a synergist suggests metabolic resistance. Further biochemical assays can then be performed to measure the activity of specific enzyme families (CYPs, GSTs).

Troubleshooting Guides

Issue 1: Inconsistent results in whole-plant dose-response assays.

Possible Cause Troubleshooting Step
Variable Plant Growth Stage Ensure all plants (both resistant and susceptible biotypes) are at a consistent and appropriate growth stage for herbicide application as specified in the protocol.
Environmental Fluctuations Maintain consistent and optimal growing conditions (light, temperature, humidity) in the greenhouse or growth chamber to minimize variability in plant response.
Improper Herbicide Application Calibrate spray equipment carefully to ensure accurate and uniform application of the herbicide solutions. Use a carrier volume that provides good coverage without excessive runoff.
Seed Viability and Dormancy Use seeds of high viability. If dormancy is an issue, implement appropriate stratification or scarification procedures to ensure uniform germination.

Issue 2: Failure to amplify the AFB5 gene for sequencing.

Possible Cause Troubleshooting Step
Poor DNA Quality Use a robust DNA extraction protocol optimized for your weed species to obtain high-quality genomic DNA. Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.
Non-specific Primer Binding Design primers based on conserved regions of the AFB5 gene from related species. Perform a gradient PCR to determine the optimal annealing temperature. Consider using nested PCR for difficult templates.
Presence of PCR Inhibitors Include a positive control with a known template to ensure the PCR reaction is working. If the positive control fails, consider purifying the DNA sample to remove inhibitors.

Issue 3: No significant difference in CYP450 or GST activity between resistant and susceptible biotypes.

Possible Cause Troubleshooting Step
Sub-optimal Assay Conditions Optimize assay parameters such as substrate concentration, pH, and temperature for your specific weed species.
Incorrect Enzyme Fraction Ensure you are using the correct cellular fraction (e.g., microsomes for CYPs, cytosolic fraction for GSTs) for your enzyme assays.
Alternative NTSR Mechanism If metabolic assays are inconclusive, consider investigating other NTSR mechanisms such as reduced translocation using radiolabeled herbicide studies.
Target-Site Resistance If NTSR appears unlikely, the primary mechanism may be target-site resistance. Focus on sequencing the AFB5 gene.

Quantitative Data Summary

Table 1: this compound-methyl Dose-Response in Susceptible and Resistant Weed Populations

Weed SpeciesBiotypeGR50 (g ae ha⁻¹)Resistance Index (RI)Reference
Conyza canadensis (Horseweed)Susceptible0.05-
Papaver rhoeas (Corn poppy)Susceptible--
Papaver rhoeas (Corn poppy)Resistant->10
Raphanus raphanistrum (Wild Radish)Susceptible--
Raphanus raphanistrum (Wild Radish)2,4-D Resistant-~20 (to 2,4-D)

GR50: Herbicide rate causing a 50% reduction in plant growth. Resistance Index (RI): GR50 of the resistant population / GR50 of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This protocol is used to confirm herbicide resistance and determine the dose-response relationship.

1. Plant Preparation:

  • Grow seeds from putative resistant and known susceptible populations in pots containing a standard potting mix.
  • Thin seedlings to one plant per pot after emergence.
  • Grow plants in a controlled environment (e.g., greenhouse with 25/18°C day/night temperature and a 16-hour photoperiod).
  • Treat plants when they reach the 4-6 leaf stage.

2. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound-methyl.
  • Perform serial dilutions to create a range of at least 7-8 herbicide doses, including a zero-dose control. The dose range should bracket the expected GR50 values for both susceptible and resistant populations.
  • Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform application.

3. Data Collection and Analysis:

  • At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
  • Harvest the above-ground biomass and record the fresh weight. Dry the biomass at 60°C for 72 hours and record the dry weight.
  • Express the biomass data as a percentage of the untreated control.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 values.
  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Protocol 2: Sequencing of the AFB5 Auxin Receptor Gene

This protocol is for identifying mutations in the target-site gene that may confer resistance.

1. DNA Extraction:

  • Collect fresh leaf tissue from both resistant and susceptible plants.
  • Extract genomic DNA using a commercial plant DNA extraction kit or a CTAB-based method.
  • Assess the quality and quantity of the extracted DNA.

2. PCR Amplification:

  • Design primers to amplify the full coding sequence of the AFB5 gene. Primers can be designed based on conserved regions from related species' AFB5 sequences available in public databases (e.g., NCBI).
  • Perform PCR using a high-fidelity DNA polymerase. Optimize the PCR conditions (annealing temperature, extension time) as needed.
  • Verify the PCR product size and purity by agarose gel electrophoresis.

3. Sequencing:

  • Purify the PCR product to remove primers and unincorporated nucleotides.
  • Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.

4. Sequence Analysis:

  • Assemble the forward and reverse sequences to obtain the full-length gene sequence.
  • Align the sequences from resistant and susceptible plants using bioinformatics software (e.g., ClustalW) to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Protocol 3: In Vitro Cytochrome P450 (CYP) Metabolism Assay

This protocol measures the rate of herbicide metabolism by CYP enzymes.

1. Microsome Isolation:

  • Harvest fresh shoot tissue from resistant and susceptible plants.
  • Homogenize the tissue in an ice-cold extraction buffer.
  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYP enzymes.
  • Determine the protein concentration of the microsomal fraction.

2. Enzyme Assay:

  • Prepare a reaction mixture containing the isolated microsomes, a NADPH-generating system, and this compound.
  • Incubate the reaction at a controlled temperature (e.g., 25°C).
  • At various time points, stop the reaction by adding a quenching solution (e.g., acetonitrile).
  • Include a control reaction without the NADPH-generating system to account for non-enzymatic degradation.

3. Analysis of Metabolites:

  • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent herbicide and its metabolites.
  • Compare the rate of this compound metabolism between the resistant and susceptible biotypes.

Protocol 4: In Vitro Glutathione S-Transferase (GST) Activity Assay

This protocol measures the activity of GST enzymes, which are involved in herbicide detoxification.

1. Enzyme Extraction:

  • Extract total soluble protein from the leaf tissue of resistant and susceptible plants in an appropriate buffer.
  • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the cytosolic proteins, including GSTs.
  • Determine the protein concentration of the extract.

2. Spectrophotometric Assay:

  • Prepare a reaction mixture in a cuvette containing buffer, reduced glutathione (GSH), and the protein extract.
  • Initiate the reaction by adding 1-chloro-2,4-dinitrobenzene (CDNB), a general substrate for GSTs.
  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to GST activity.

3. Data Analysis:

  • Calculate the specific activity of GST (nmol of product formed per minute per mg of protein) using the molar extinction coefficient of the product.
  • Compare the GST activity between resistant and susceptible biotypes.

Visualizations

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound-methyl (Arylpicolinate) Halauxifen_acid This compound Acid (Active Form) This compound->Halauxifen_acid Esterase hydrolysis SCF_TIR1_AFB5 SCF-TIR1/AFB5 Complex Halauxifen_acid->SCF_TIR1_AFB5 Binds and stabilizes interaction Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB5->Aux_IAA Binds Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Ub->Aux_IAA Ubiquitination

Caption: Canonical auxin signaling pathway and the action of this compound.

Resistance_Testing_Workflow start Suspected Resistance in Field seed_collection Collect Seeds from Suspected (R) and Known (S) Populations start->seed_collection dose_response Whole-Plant Dose-Response Assay seed_collection->dose_response confirm_resistance Resistance Confirmed? dose_response->confirm_resistance no_resistance No Resistance Detected confirm_resistance->no_resistance No investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism Yes tsr Target-Site Resistance (TSR) investigate_mechanism->tsr ntsr Non-Target-Site Resistance (NTSR) investigate_mechanism->ntsr sequence_afb5 Sequence AFB5 Gene tsr->sequence_afb5 metabolism_study Metabolism Studies (e.g., Synergist Assays, Enzyme Assays) ntsr->metabolism_study mutation_found Mutation Found? sequence_afb5->mutation_found tsr_confirmed TSR Confirmed mutation_found->tsr_confirmed Yes no_tsr No TSR Detected mutation_found->no_tsr No metabolism_implicated Metabolism Implicated? metabolism_study->metabolism_implicated ntsr_confirmed NTSR (Metabolic) Confirmed metabolism_implicated->ntsr_confirmed Yes other_ntsr Investigate Other NTSR (e.g., Translocation) metabolism_implicated->other_ntsr No

Caption: Experimental workflow for investigating this compound resistance.

NTSR_Metabolism_Pathway This compound This compound (Pro-herbicide) Active_this compound This compound Acid (Active Herbicide) This compound->Active_this compound Activation Phase1 Phase I Metabolism (Oxidation, Hydroxylation) - Cytochrome P450s (CYPs) Active_this compound->Phase1 Metabolite1 Hydroxylated Metabolite Phase1->Metabolite1 Phase2 Phase II Metabolism (Conjugation) - Glutathione S-Transferases (GSTs) - Glycosyltransferases (GTs) Metabolite2 Conjugated Metabolite Phase2->Metabolite2 Metabolite1->Phase2 Phase3 Phase III Transport (Sequestration) - ABC Transporters Metabolite2->Phase3 Vacuole Vacuole (Detoxified) Phase3->Vacuole

Caption: Non-Target-Site Resistance (NTSR) metabolic pathway for this compound.

References

Technical Support Center: Halauxifen Performance in High pH Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering performance issues with Halauxifen-methyl in high pH soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and what is its primary mode of action?

This compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate class.[1] It functions by mimicking the natural plant hormone auxin, leading to the disruption of various growth processes in susceptible broadleaf weeds.[1][2] Once absorbed by the plant, this compound-methyl is rapidly converted to its active form, this compound acid.[3] This active form binds to specific auxin receptors, causing an overstimulation of auxin-regulated genes, which results in uncontrolled growth and eventual plant death.[1]

Q2: We are observing reduced efficacy of this compound-methyl in our high pH soil experiments. What could be the cause?

Reduced performance of this compound-methyl in high pH (alkaline) soils is likely due to accelerated degradation of the active ingredient through a process called alkaline hydrolysis. This compound-methyl is more rapidly hydrolyzed to its less active acid form in alkaline conditions. This rapid breakdown can reduce the amount of active herbicide available for weed uptake, leading to diminished performance.

Q3: How does soil pH specifically affect the stability of this compound-methyl?

The stability of this compound-methyl is highly dependent on pH. In alkaline conditions, the rate of hydrolysis increases significantly. For every unit increase in pH, the rate of hydrolysis can increase tenfold. This means that the herbicide breaks down much faster in high pH soils compared to neutral or acidic soils.

Q4: What is the optimal pH range for this compound-methyl stability and performance?

While specific optimal ranges for soil application are not extensively documented in the provided results, the hydrolysis data suggests that this compound-methyl is most stable in neutral to slightly acidic conditions. The significant increase in degradation at a pH of 9 indicates that performance issues are more likely to be observed in soils with a pH above 7.5.

Q5: Can the use of adjuvants help overcome performance issues in high pH soils?

Yes, certain adjuvants may help mitigate the negative effects of high pH on this compound-methyl performance. Adjuvants such as pH buffers or acidifiers can help lower the pH of the spray solution, potentially slowing the rate of alkaline hydrolysis on the leaf surface and in the soil immediately surrounding the application. Additionally, surfactants and oil concentrates can improve the uptake of the herbicide by the weed, which may help to counteract the effects of rapid degradation.

Troubleshooting Guides

Issue: Poor Weed Control with this compound-methyl in Suspected High pH Soil

This guide provides a systematic approach to diagnose and address suboptimal performance of this compound-methyl that may be related to high soil pH.

Step 1: Preliminary Assessment and Data Collection

  • Confirm Weed Susceptibility: Ensure the target weed species are listed as susceptible to this compound-methyl.

  • Review Application Parameters: Verify that the application rate, timing, and method were all in accordance with established protocols.

  • Gather Soil Information:

    • Measure the pH of the soil from the experimental plots. Collect samples from both areas with poor and good weed control, if applicable.

    • Note the soil type and organic matter content, as these can also influence herbicide efficacy.

Step 2: Data Analysis and Interpretation

Compare the soil pH values with the observed herbicide performance. If a correlation is found between high pH (typically > 7.5) and reduced weed control, it is likely that alkaline hydrolysis is a contributing factor.

Step 3: Mitigation Strategies and Experimental Design

If high soil pH is confirmed as the likely cause of poor performance, consider the following experimental approaches to overcome this issue:

  • Inclusion of Adjuvants: Design an experiment to evaluate the effect of various adjuvants on this compound-methyl efficacy in your high pH soil.

    • Treatments:

      • This compound-methyl alone (Control)

      • This compound-methyl + pH buffering agent/acidifier

      • This compound-methyl + Non-ionic surfactant (NIS)

      • This compound-methyl + Crop oil concentrate (COC) or Methylated seed oil (MSO)

      • This compound-methyl + Combination of a pH buffer and a surfactant/oil concentrate

    • Methodology: Apply the treatments to replicated plots of the target weed species in the high pH soil. Assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment).

  • Rate Adjustment: Investigate if a higher application rate of this compound-methyl can compensate for the increased degradation in high pH soil. Note: Always adhere to the maximum labeled rates to avoid crop injury and off-target effects.

Data Presentation

Table 1: Hydrolytic Stability of this compound-methyl at Different pH Levels

pHHalf-life (DT₅₀) in daysStability
481Relatively Stable
7155Stable
93Rapid Degradation

Data sourced from a technical bulletin on Arylex™ active.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound-methyl with pH-modifying Adjuvants in High pH Soil

1. Objective: To determine if the addition of a pH-lowering adjuvant can improve the efficacy of this compound-methyl for the control of a target broadleaf weed in a soil with a pH greater than 7.5.

2. Materials:

  • This compound-methyl formulation
  • pH-buffering or acidifying adjuvant
  • Target weed species grown in pots containing the high pH soil
  • Calibrated research track sprayer
  • Personal Protective Equipment (PPE)

3. Experimental Design:

  • Randomized complete block design with 4 replications.
  • Treatments:
  • Untreated control
  • This compound-methyl at the recommended rate
  • This compound-methyl at the recommended rate + pH-modifying adjuvant at the manufacturer's recommended rate

4. Procedure:

  • Grow the target weed species in pots containing the high pH soil until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).
  • Calibrate the sprayer to deliver the desired application volume.
  • Prepare the spray solutions for each treatment immediately before application.
  • Apply the treatments to the designated pots.
  • Maintain the pots in a controlled environment (greenhouse or growth chamber) for the duration of the experiment.
  • Visually assess weed control (e.g., percent biomass reduction compared to the untreated control) at 7, 14, and 21 days after treatment.
  • At the conclusion of the experiment (21 days), harvest the above-ground biomass of the weeds in each pot, dry to a constant weight, and record the dry weight.

5. Data Analysis:

  • Analyze the visual assessment and dry weight data using Analysis of Variance (ANOVA).
  • Compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine if the addition of the pH-modifying adjuvant significantly improved the efficacy of this compound-methyl.

Visualizations

Halauxifen_Degradation_Pathway cluster_soil High pH Soil Environment (pH > 7.5) Halauxifen_Methyl This compound-methyl (Applied Pro-herbicide) Alkaline_Hydrolysis Accelerated Alkaline Hydrolysis Halauxifen_Methyl->Alkaline_Hydrolysis Rapid Degradation Halauxifen_Acid This compound Acid (Active Form - Reduced Concentration) Alkaline_Hydrolysis->Halauxifen_Acid Reduced_Uptake Reduced Weed Uptake Halauxifen_Acid->Reduced_Uptake Poor_Control Poor Weed Control Reduced_Uptake->Poor_Control

Caption: Degradation pathway of this compound-methyl in high pH soil.

Troubleshooting_Workflow Start Observe Poor this compound Performance Check_Params Verify Application Rate, Timing, and Weed Susceptibility Start->Check_Params Measure_pH Measure Soil pH in Affected and Unaffected Areas Check_Params->Measure_pH Decision_pH Is Soil pH > 7.5 and Correlated with Poor Performance? Measure_pH->Decision_pH Other_Factors Investigate Other Factors (e.g., environmental conditions, weed resistance) Decision_pH->Other_Factors No Mitigation_Exp Design Mitigation Experiment: - pH-modifying adjuvants - Rate adjustments Decision_pH->Mitigation_Exp Yes Analyze_Results Analyze Results and Optimize Protocol Mitigation_Exp->Analyze_Results

Caption: Troubleshooting workflow for this compound performance issues.

References

Technical Support Center: Mitigating Halauxifen Phytotoxicity in Non-Target Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halauxifen-methyl. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Unexpected phytotoxicity in non-target rotational crops.

Question: I have observed significant injury in my rotational crop (e.g., soybean, canola) following a this compound-methyl application in the previous season's cereal crop. What could be the cause and how can I troubleshoot this?

Answer:

This compound-methyl can persist in the soil and cause phytotoxicity to sensitive broadleaf crops in the following season. The extent of injury is influenced by several factors:

  • Pre-plant Interval (PPI): Insufficient time between this compound-methyl application and the planting of a sensitive rotational crop is a primary cause of phytotoxicity.

  • Environmental Conditions: Soil moisture and temperature play a crucial role in herbicide degradation. Dry conditions and low temperatures can slow down the breakdown of this compound-methyl, leading to longer persistence and increased risk of carryover injury.[1][2]

  • Soil Type: Soil properties such as organic matter content and pH can influence herbicide availability and persistence.

  • Application Rate: Higher application rates of this compound-methyl can increase the risk of carryover.

Troubleshooting Steps:

  • Review Application Records: Verify the this compound-methyl application rate, date, and the interval between application and planting of the rotational crop. Compare this with the recommended plant-back intervals (see Table 2).

  • Assess Environmental Conditions: Analyze weather data (rainfall and temperature) from the time of application to the planting of the rotational crop. Extended periods of dry or cold weather may necessitate longer plant-back intervals.

  • Conduct a Soil Bioassay: A soil bioassay is a reliable method to determine if phytotoxic residues of this compound-methyl are present in the soil. See the detailed protocol in the "Experimental Protocols" section.

  • Soil and Plant Tissue Analysis: For a quantitative assessment, soil and plant tissue samples can be analyzed for this compound-methyl and its primary metabolite, this compound acid, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Refer to the "Experimental Protocols" section for a general methodology.

Issue 2: Symptoms of phytotoxicity observed in an ongoing experiment.

Question: My non-target plants in a greenhouse/field experiment are showing symptoms of epinasty (twisting and curling of stems and leaves), leaf cupping, and stunting after a nearby application of this compound-methyl. How can I confirm the cause and mitigate further damage?

Answer:

The observed symptoms are characteristic of synthetic auxin herbicides like this compound-methyl.[3][4] The exposure could be due to spray drift, volatilization, or contamination.

Troubleshooting Steps:

  • Document Symptoms and Patterns: Carefully record the symptoms observed on the affected plants. Note the spatial distribution of the injury. Injury patterns that follow a gradient or are more severe on one side of the experimental plot may indicate spray drift.[5]

  • Investigate Potential Sources: Determine if any this compound-methyl or other synthetic auxin herbicides were recently applied in the vicinity. Check for potential contamination of sprayers, irrigation water, or soil.

  • Collect Samples for Analysis: If you suspect herbicide exposure, collect leaf tissue samples from both symptomatic and asymptomatic plants for residue analysis via LC-MS/MS. This can provide definitive evidence of this compound-methyl exposure.

  • Mitigation of Ongoing Exposure:

    • If spray drift is suspected, consider using physical barriers or adjusting future application protocols to minimize off-target movement.

    • If water contamination is a possibility, use an alternative water source until the contaminated source can be remediated.

    • For soil contamination, activated carbon can be used to bind herbicide residues, although its effectiveness varies. A soil bioassay can help determine the level of contamination.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound-methyl and how does it cause phytotoxicity?

This compound-methyl is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to an overload in susceptible plants. This disrupts normal growth processes by binding to auxin receptors (specifically the TIR1/AFB F-box proteins), which triggers the degradation of transcriptional repressors (Aux/IAA proteins). This leads to the uncontrolled expression of auxin-responsive genes, resulting in epinasty, cell division disruption, and ultimately, plant death.

2. How do tolerant crops like wheat and barley avoid this compound-methyl phytotoxicity?

Tolerant crops, such as wheat and barley, can rapidly metabolize this compound-methyl into non-toxic compounds. The primary detoxification pathway involves:

  • De-esterification: The methyl ester of this compound is hydrolyzed to its active acid form (this compound acid).

  • O-demethylation and Glycosylation: The this compound acid is then further metabolized through O-demethylation and subsequent conjugation with glucose, rendering it inactive. This process is catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs).

3. What is the role of a safener, like cloquintocet-mexyl, in formulations containing this compound-methyl?

Safeners are chemicals added to herbicide formulations to protect the target crop from herbicide injury without reducing the herbicide's efficacy on weeds. Cloquintocet-mexyl enhances the expression of genes involved in herbicide detoxification in the crop plant, such as those encoding for CYPs and glutathione S-transferases (GSTs). This accelerates the metabolism of this compound-methyl in the crop, minimizing the potential for phytotoxicity.

4. What are the typical symptoms of this compound-methyl injury in sensitive broadleaf crops?

Symptoms of this compound-methyl phytotoxicity in sensitive broadleaf plants are characteristic of auxin herbicides and include:

  • Epinasty: Twisting, curling, and bending of stems and petioles.

  • Leaf Cupping and Malformation: Leaves may appear cupped, crinkled, or elongated.

  • Stunting: Overall plant growth is inhibited.

  • Chlorosis and Necrosis: In severe cases, yellowing and death of plant tissue can occur.

5. How do environmental conditions affect the persistence and phytotoxicity of this compound-methyl?

Environmental conditions significantly impact the degradation and potential for carryover of this compound-methyl:

  • Soil Moisture: Adequate soil moisture is crucial for microbial degradation of the herbicide. Dry conditions slow this process, increasing persistence.

  • Temperature: Warmer temperatures generally increase the rate of microbial and chemical degradation. Conversely, colder temperatures can extend the half-life of the herbicide in the soil. Interestingly, one study found that higher temperatures (30°C) accentuated soybean biomass reduction from this compound-methyl compared to lower temperatures (15°C and 20°C).

Data Presentation

Table 1: Effect of Pre-plant Interval of this compound-methyl on Soybean Phytotoxicity

Pre-plant Interval (Weeks Before Planting)Phytotoxicity at 14 DAP (%) (2015)Phytotoxicity at 14 DAP (%) (2016)
0 (at planting)00 - 15
100 - 15
200 - 15
30Not specified
40Not specified

Data compiled from field experiments conducted in Indiana in 2015 and 2016. DAP = Days After Planting

Table 2: Rotational Crop Restrictions for this compound-methyl (General Guidelines)

Rotational CropPlant-Back Interval
Wheat, Barley, TriticaleNo restriction
SoybeanConsult product label; typically a minimum of 14-30 days, but may be longer depending on conditions.
CanolaConsult product label; sensitive to carryover.
LentilsHigh sensitivity; a plant-back interval of 22 months has been suggested to avoid injury.
SpinachLabel may not allow for rotation in the following season.

Note: These are general guidelines. Always refer to the specific product label for detailed rotational restrictions as they can vary based on the formulation, application rate, and geographical region.

Experimental Protocols

1. Greenhouse Bioassay for Detecting this compound-methyl Residues in Soil

Objective: To qualitatively determine if soil contains phytotoxic levels of this compound-methyl residues.

Materials:

  • Test soil collected from the field .

  • Control soil known to be free of herbicide residues.

  • Pots (4-6 inch diameter).

  • Seeds of a sensitive indicator species (e.g., soybean, lentil, or tomato).

  • Greenhouse or growth chamber with controlled temperature and light.

  • Fertilizer (as needed).

  • Activated carbon (optional, for a positive control).

Methodology:

  • Soil Collection: Collect representative soil samples from the top 4-6 inches of the field . Take samples from various locations, including areas where carryover is most suspected (e.g., headlands, sprayer overlaps). Also, collect a sufficient amount of control soil.

  • Pot Preparation: Fill at least three pots with the test soil and three pots with the control soil. For a positive control to demonstrate that any observed injury can be mitigated, you can prepare an additional set of pots with the test soil amended with activated carbon (approximately 0.5 ounces of activated carbon per 4-inch pot, mixed thoroughly).

  • Sowing Seeds: Plant 5-8 seeds of the indicator species in each pot at the appropriate depth.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light (e.g., 16-hour photoperiod) and temperature (e.g., 20-25°C). Water the pots as needed to maintain adequate soil moisture, but avoid waterlogging. Apply a balanced fertilizer if the soil is low in nutrients.

  • Observation and Evaluation: Observe the plants for 3-4 weeks after emergence. Look for symptoms of auxin herbicide injury, including epinasty, leaf cupping, stunting, and chlorosis. Compare the growth and appearance of the plants in the test soil to those in the control soil. Significant injury in the test soil compared to the control indicates the presence of phytotoxic herbicide residues. The plants in the activated carbon-amended soil should show reduced or no injury if this compound-methyl is the cause.

2. General Protocol for LC-MS/MS Analysis of this compound-methyl Residues in Plant Tissue

Objective: To quantify the concentration of this compound-methyl and its primary metabolite, this compound acid, in plant tissue.

Materials:

  • Plant tissue samples (symptomatic and asymptomatic).

  • Liquid nitrogen.

  • Grinder or mortar and pestle.

  • Centrifuge tubes.

  • Acetonitrile (ACN).

  • Formic acid.

  • Water (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

  • Analytical standards for this compound-methyl and this compound acid.

Methodology:

  • Sample Preparation:

    • Immediately freeze collected plant tissue in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a grinder or a pre-chilled mortar and pestle.

    • Weigh a precise amount of the powdered tissue (e.g., 1-5 grams) into a centrifuge tube.

  • Extraction:

    • Add a measured volume of extraction solvent (e.g., acetonitrile with 1% formic acid) to the centrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean tube.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the extract onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

    • Elute the analytes of interest with a stronger solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of this compound-methyl and this compound acid in Multiple Reaction Monitoring (MRM) mode.

    • Quantify the analytes by comparing the peak areas to a calibration curve prepared with analytical standards.

Mandatory Visualizations

Halauxifen_Mode_of_Action cluster_Cell Plant Cell This compound-methyl This compound-methyl This compound-acid This compound-acid This compound-methyl->this compound-acid De-esterification TIR1/AFB TIR1/AFB This compound-acid->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Activates Aux/IAA Aux/IAA SCF Complex->Aux/IAA Tags for degradation ARF ARF Aux/IAA->ARF Represses Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Responsive Genes->Uncontrolled Growth Leads to

Caption: Mode of action of this compound-methyl in a susceptible plant cell.

Detoxification_Pathway cluster_Tolerant_Cell Tolerant Plant Cell This compound-methyl This compound-methyl This compound-acid This compound-acid This compound-methyl->this compound-acid De-esterification Metabolite 1 O-demethylated This compound-acid This compound-acid->Metabolite 1 Metabolism Metabolite 2 Glucose Conjugate (Non-toxic) Metabolite 1->Metabolite 2 Conjugation CYP450s CYP450s CYP450s->Metabolite 1 UGTs UGTs UGTs->Metabolite 2 Safener Safener Safener->CYP450s Induces Safener->UGTs Induces

Caption: Detoxification pathway of this compound-methyl in a tolerant crop.

Troubleshooting_Workflow Start Phytotoxicity Observed Q1 Pre- or Post-emergence? Start->Q1 Pre_Emerge Carryover Suspected Q1->Pre_Emerge Pre Post_Emerge Drift/Contamination Suspected Q1->Post_Emerge Post Check_PPI Review Application Records (Rate, Date, PPI) Pre_Emerge->Check_PPI Document_Symptoms Document Symptoms & Injury Pattern Post_Emerge->Document_Symptoms Assess_Env Assess Environmental Conditions (Rain, Temp) Check_PPI->Assess_Env Soil_Bioassay Conduct Soil Bioassay Assess_Env->Soil_Bioassay Residue_Analysis Soil/Tissue LC-MS/MS Analysis Soil_Bioassay->Residue_Analysis Mitigate Implement Mitigation Strategy Residue_Analysis->Mitigate Investigate_Source Investigate Nearby Applications/Sources Document_Symptoms->Investigate_Source Investigate_Source->Residue_Analysis

Caption: Troubleshooting workflow for suspected this compound phytotoxicity.

References

Factors affecting Halauxifen degradation rate in the environment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the environmental degradation of Halauxifen.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound-methyl in the environment?

This compound-methyl rapidly degrades to its corresponding acid form, this compound-acid (also known as XDE-729 acid), through de-esterification.[1][2] This acid is the major transformation product and is generally more persistent in the environment than the parent methyl ester.[1]

Q2: What are the main factors influencing the degradation rate of this compound in soil?

The degradation of this compound in soil is influenced by a combination of factors, including:

  • Microbial Activity: Biodegradation is a major pathway for the dissipation of this compound and its acid metabolite.[2][3]

  • Soil Type and Composition: Soil texture and organic matter content can affect the bioavailability and degradation rate of the herbicide.

  • Temperature: Higher temperatures generally increase the rate of microbial activity and chemical degradation.

  • Moisture: Adequate soil moisture is necessary for microbial degradation to occur.

  • Oxygen Availability: The degradation rate differs between aerobic and anaerobic conditions.

Q3: How does pH affect the degradation of this compound in water?

The stability of this compound-methyl is pH-dependent. It undergoes hydrolysis, and this process is influenced by the pH of the water. Generally, hydrolysis is faster under alkaline conditions.

Q4: Is photolysis a significant degradation pathway for this compound?

Aqueous photolysis can be an important route for the degradation of this compound-methyl, with studies showing rapid transformation in the presence of light. However, in soil, photodegradation is considered insignificant compared to aerobic soil degradation.

Troubleshooting Guide

Issue 1: Inconsistent this compound-methyl degradation rates in laboratory soil metabolism studies.

  • Question: My lab results show highly variable degradation rates for this compound-methyl across soil samples from the same source. What could be the cause?

  • Answer: Several factors could contribute to this variability:

    • Non-uniform Soil Samples: Ensure your soil samples are thoroughly homogenized before initiating the experiment. Variations in soil composition, organic matter, and microbial populations within the same batch can lead to inconsistent results.

    • Inconsistent Moisture Levels: The rate of microbial degradation is sensitive to soil moisture content. Verify that all experimental units are maintained at a consistent and appropriate moisture level throughout the incubation period.

    • Temperature Fluctuations: Check for temperature gradients within your incubator. Uneven heating can lead to different degradation rates in samples placed at different locations.

    • Acclimation of Microbial Population: If the soil has a history of pesticide application, the microbial community might be pre-acclimated, leading to faster degradation. Conversely, soils with no prior exposure might exhibit a lag phase.

Issue 2: Slower than expected degradation of this compound-acid in aquatic systems.

  • Question: The half-life of this compound-acid in my water-sediment study is much longer than published values. What factors might be slowing down its degradation?

  • Answer: Consider the following potential causes:

    • Low Microbial Activity in Sediment: The sediment is a critical site for microbial degradation. If your sediment has low microbial biomass or activity, the degradation of this compound-acid will be slower.

    • pH of the Water: The persistence of some herbicides can be pH-dependent. While this compound-acid is generally stable to hydrolysis, extreme pH values could potentially influence its overall fate in the system.

    • Limited Bioavailability: this compound-acid might be adsorbing strongly to the sediment particles, reducing its availability to microorganisms in the water column.

    • Nutrient Limitations: Microbial degradation can be limited by the availability of essential nutrients. Ensure your experimental medium contains adequate nutrients to support microbial growth.

Issue 3: Difficulty in extracting this compound and its metabolites from soil samples.

  • Question: I am experiencing low recovery of this compound and this compound-acid during my soil extraction procedure. How can I improve my extraction efficiency?

  • Answer: Low recovery can be due to several factors:

    • Strong Adsorption: this compound and its metabolites can bind to soil organic matter and clay particles. You may need to use a more rigorous extraction solvent or a sequence of solvents with different polarities.

    • Inadequate Shaking/Sonication: Ensure that your samples are being sufficiently agitated during the extraction process to allow the solvent to penetrate the soil matrix.

    • Sample Storage: If samples are not stored properly (e.g., frozen) before extraction, degradation can continue, leading to lower than expected concentrations of the parent compound.

    • Matrix Effects: Co-extractives from the soil can interfere with the analytical measurement. Consider a clean-up step after extraction to remove interfering substances.

Quantitative Data Summary

Table 1: Degradation Half-life (DT50) of this compound-methyl in Soil

ConditionDT50 (days)Reference
Aerobic (Lab)1.5
Aerobic (Field)15 - 17
Anaerobic (Lab)0.94 - 7.1

Table 2: Degradation Half-life (DT50) of this compound-acid (XDE-729 acid) in Soil

ConditionDT50 (days)Reference
Aerobic (Lab)14
Anaerobic (Lab)15 - 107

Table 3: Degradation of this compound-methyl and this compound-acid in Aquatic Systems

CompoundSystemDT50 (days)Reference
This compound-methylWater/Sediment (Lab)≤ 4
This compound-acidWater/Sediment (Lab)2 - 11
This compound-methylAqueous Photolysis (pH 7)< 10 minutes
This compound-methylHydrolysis (pH 7, dark)158

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism Study

This protocol is a generalized procedure based on OECD Guideline 307.

  • Soil Collection and Preparation:

    • Collect fresh soil from a location with no recent pesticide application.

    • Sieve the soil (e.g., through a 2 mm sieve) to remove stones and large debris.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for one week to allow the microbial population to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of ¹⁴C-labeled this compound-methyl.

    • Apply the solution to the soil samples to achieve the desired concentration. Ensure even distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).

    • Maintain aerobic conditions by ensuring adequate airflow.

    • Include traps for CO₂ and volatile organic compounds to monitor mineralization and volatilization.

  • Sampling and Analysis:

    • Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify this compound-methyl and its degradation products.

    • Determine the amount of ¹⁴CO₂ and volatile ¹⁴C trapped to assess mineralization and volatilization.

  • Data Analysis:

    • Calculate the concentration of this compound-methyl and its metabolites at each time point.

    • Determine the dissipation time for 50% of the substance (DT50) using appropriate kinetic models.

Visualizations

Halauxifen_Degradation_Pathway Halauxifen_methyl This compound-methyl Halauxifen_acid This compound-acid (XDE-729 acid) Halauxifen_methyl->Halauxifen_acid Hydrolysis / De-esterification Metabolites Further Metabolites Halauxifen_acid->Metabolites Microbial Degradation CO2 CO₂ Metabolites->CO2 Mineralization Experimental_Workflow_Soil_Metabolism cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Pre_incubation Pre-incubation Moisture_Adjustment->Pre_incubation Application Application of ¹⁴C-Halauxifen-methyl Pre_incubation->Application Incubation Incubation (Controlled Temp.) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC_Analysis HPLC-Radioactivity Analysis Extraction->HPLC_Analysis Data_Analysis DT50 Calculation HPLC_Analysis->Data_Analysis

References

Addressing Halauxifen tank-mix antagonism and synergy.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Halauxifen tank-mix applications. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and questions regarding tank-mix antagonism and synergy with this compound-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound-methyl?

A1: this compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group O).[1][2] It mimics the natural plant hormone auxin, leading to the disruption of growth processes in susceptible broadleaf weeds.[1][3] Upon absorption by the plant, it binds to specific auxin receptors, causing an overaccumulation of auxin. This results in uncontrolled and abnormal cell growth, leading to symptoms such as twisted stems and leaves, stunted growth, and ultimately, plant death.[3] Specifically, this compound-methyl can disrupt the homeostasis of indole-3-acetic acid (IAA) and stimulate the overproduction of ethylene and abscisic acid (ABA), leading to senescence and plant death.

Q2: What is the difference between antagonism and synergy in a tank-mix?

A2: In the context of herbicide tank-mixes, these terms describe the resulting interaction on weed control:

  • Synergy: The combined effect of the herbicides is greater than the sum of their individual effects.

  • Antagonism: The combined effect of the herbicides is less than the sum of their individual effects. This can result in reduced weed control.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

Q3: Is this compound-methyl prone to tank-mix antagonism?

A3: While this compound-methyl is effective in many tank-mixes, antagonism can occur. The likelihood of antagonism often depends on the tank-mix partner, the target weed species, and environmental conditions. For instance, some studies have shown that tank-mixing certain graminicides (grass herbicides) with broadleaf herbicides can lead to reduced grass control. The causes of antagonism can be complex, including reduced absorption or translocation of one herbicide due to the presence of the other, or enhanced metabolism of an herbicide by the plant.

Q4: With which herbicides has this compound-methyl shown synergistic effects?

A4: Research has demonstrated synergistic interactions between this compound-methyl and other auxinic herbicides, such as dicamba and 2,4-D, particularly for the control of multiple herbicide-resistant (MHR) weeds like Kochia. Mixing this compound-methyl with herbicides like 2,4-D, dicamba, or glyphosate has been shown to improve the control of giant ragweed and redroot pigweed compared to this compound-methyl applied alone.

Troubleshooting Guide

Problem 1: Reduced efficacy of the tank-mix on target weeds (Potential Antagonism).

  • Possible Cause 1: Chemical Incompatibility. The formulation of the tank-mix partners may be chemically incompatible, leading to reduced activity.

    • Solution: Always perform a jar test before mixing a new combination in the spray tank to check for physical incompatibility issues like clumping, settling, or the formation of gels.

  • Possible Cause 2: Physiological Antagonism. One herbicide may be altering the uptake, translocation, or metabolism of this compound-methyl (or vice-versa) within the plant.

    • Solution: Consider a sequential application where the herbicides are applied separately with a few days interval. For example, applying a grass herbicide 1-3 days before a broadleaf herbicide can sometimes overcome antagonism. Consult literature for specific recommendations on the order of application for the herbicides .

  • Possible Cause 3: Environmental Factors. Stressful conditions for weeds (e.g., drought, extreme temperatures) can reduce herbicide uptake and efficacy.

    • Solution: Apply herbicides when weeds are actively growing and not under environmental stress for optimal performance.

Problem 2: Poor control of certain weed species even with a synergistic mix.

  • Possible Cause 1: Weed Growth Stage. The target weeds may be too large or at a growth stage that is less susceptible to the herbicide mix.

    • Solution: Apply herbicides when weeds are small and actively growing for the best results. Refer to the product labels for recommended weed sizes.

  • Possible Cause 2: Herbicide Resistance. The weed population may have developed resistance to one or both of the herbicides in the tank-mix.

    • Solution: Rotate herbicide modes of action and use tank-mixes with multiple effective modes of action to manage and prevent the evolution of herbicide-resistant weeds.

Problem 3: Crop injury observed after application.

  • Possible Cause 1: Application Rate. The application rate of one or more components in the tank-mix may be too high for the crop's tolerance.

    • Solution: Ensure that all application rates are within the labeled recommendations for the specific crop and growth stage.

  • Possible Cause 2: Adjuvant Overload or Incompatibility. Certain adjuvants, or combinations of adjuvants, can increase crop response and potentially lead to injury, especially under certain environmental conditions.

    • Solution: Use only adjuvants recommended on the herbicide labels and test any new adjuvant combinations on a small area before widespread application.

Data Presentation

Table 1: Efficacy of this compound-methyl alone and in tank-mixtures on various weed species.

Herbicide TreatmentApplication Rate (g ae/ha)Glyphosate-Resistant Horseweed Control (%) 35 DATCommon Ragweed Control (%) 35 DATGiant Ragweed Control (%) 21 DATRedroot Pigweed Control (%) 21 DAT
This compound-methyl590937362
This compound-methyl + 2,4-D5 + 56097978698
This compound-methyl + Dicamba5 + 28096919889
This compound-methyl + Glyphosate5 + 56087949898

Source: Adapted from Zimmer et al., 2018. DAT = Days After Treatment.

Table 2: Control of Multiple Herbicide-Resistant (MHR) Kochia with this compound/fluroxypyr and other auxinic herbicides in a greenhouse study.

Herbicide TreatmentApplication RateMHR Kochia Control (%) 28 DAT
2,4-D-26-69
Dicamba-26-69
Dichlorprop-p-26-69
This compound/fluroxypyr-26-69
Three-way mixtures (e.g., Dicamba + this compound/fluroxypyr + 2,4-D)-85-97

Source: Adapted from Kumar et al., 2023. DAT = Days After Treatment.

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility

This protocol is essential to perform before mixing herbicides in a large spray tank to prevent physical incompatibility issues.

Materials:

  • A clean, clear glass jar with a lid (quart-sized is ideal)

  • The water source that will be used for the actual spray solution

  • All herbicide products and adjuvants to be tank-mixed

  • Pipettes or measuring spoons for accurate measurement of products

Procedure:

  • Fill the jar halfway with the carrier (water or liquid fertilizer).

  • Add any compatibility agents or water conditioners first and agitate.

  • Add the tank-mix components one at a time, following the proper mixing order (generally WALES: Wettable powders, Agitate, Liquid flowables, Emulsifiable concentrates, and Surfactants). Always consult the product labels for specific mixing instructions.

  • After adding each component, cap the jar and shake it gently for 15-30 seconds.

  • After adding all components, shake the jar again and let it sit for 15-30 minutes.

  • Observe the mixture for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge

    • Separation into layers

    • Gelling or clumping

    • Excessive foaming

  • If any of these signs are present, the mixture is physically incompatible and should not be mixed in the spray tank.

Protocol 2: Greenhouse Bioassay for Antagonism and Synergy

This protocol allows for the controlled evaluation of herbicide interactions on a target weed species.

Materials:

  • Pots filled with a suitable growing medium

  • Seeds of the target weed species

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Research-grade sprayer with a calibrated nozzle

  • The herbicides to be tested, both individually and in combination

  • Appropriate adjuvants as recommended by the herbicide labels

Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow them to the recommended size for herbicide application as specified on the product labels (e.g., 2-4 leaf stage).

  • Herbicide Preparation: Prepare stock solutions of each herbicide. From these, create the final spray solutions for each treatment, including individual herbicides at different rates, and the desired tank-mix combinations. Include an untreated control group.

  • Herbicide Application: Apply the herbicide treatments to the plants using the research sprayer. Ensure uniform coverage.

  • Evaluation: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete plant death). Also, collect biomass data by harvesting the above-ground plant material, drying it in an oven, and recording the dry weight.

  • Data Analysis: Analyze the data to determine the nature of the interaction. A common method is to use Colby's equation to calculate the expected additive response.

    • Expected Response (E) = A + B - (A * B / 100)

      • Where A and B are the percent control from herbicides A and B applied alone.

    • If the observed response is significantly greater than E, the interaction is synergistic.

    • If the observed response is significantly less than E, the interaction is antagonistic.

    • If the observed response is similar to E, the interaction is additive.

Mandatory Visualizations

Halauxifen_Mode_of_Action This compound This compound-methyl (Applied) Plant Susceptible Plant This compound->Plant Application Absorption Absorption by leaves and roots Plant->Absorption Binding Binds to AFB5 Auxin Receptor Absorption->Binding Disruption Disruption of IAA Homeostasis Binding->Disruption Overproduction Overproduction of Ethylene & ABA Disruption->Overproduction Symptoms Uncontrolled Growth, Epinasty, Necrosis Overproduction->Symptoms Death Plant Death Symptoms->Death Experimental_Workflow start Start: Hypothesis (e.g., Synergy between This compound and Herbicide X) jar_test Step 1: Jar Test for Physical Compatibility start->jar_test greenhouse Step 2: Greenhouse Bioassay jar_test->greenhouse field Step 3: Field Trials greenhouse->field data_collection Step 4: Data Collection (Visual Ratings, Biomass) field->data_collection analysis Step 5: Data Analysis (e.g., Colby's Equation) data_collection->analysis conclusion Conclusion: (Synergy, Antagonism, or Additive Effect) analysis->conclusion Troubleshooting_Logic issue Issue: Reduced Weed Control q1 Was a jar test performed? issue->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are weeds stressed or too large? a1_yes->q2 sol1 Perform Jar Test to rule out physical incompatibility. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Apply to smaller, actively growing weeds under good conditions. a2_yes->sol2 q3 Is antagonism known for this mix/weed? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider sequential application or alternative tank-mix partner. a3_yes->sol3 end Consult technical representative for further investigation. a3_no->end

References

Technical Support Center: In-Field Diagnosis of Halauxifen-Methyl Crop Injury

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and agricultural professionals in diagnosing crop injury symptoms associated with the herbicide Halauxifen-methyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound-methyl and how does it work?

A1: this compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC/WSSA Group 4/O).[1][2] It mimics the natural plant hormone auxin, leading to the disruption of various growth processes in susceptible broadleaf plants.[1][2] After absorption by the leaves and roots, it translocates throughout the plant and accumulates in meristematic tissues, causing deregulation of growth metabolic pathways.[3] This results in symptoms like uncontrolled growth, epinasty (twisting of stems and leaves), and ultimately, plant death.

Q2: What are the typical symptoms of this compound-methyl injury in crops?

A2: Symptoms of this compound-methyl injury are characteristic of auxin herbicides and typically appear on newly developing tissues. Common symptoms across various crops include:

  • Epinasty: Twisting and curling of stems and petioles.

  • Leaf Malformations: Cupping, crinkling, strapping (narrowing), and parallel venation of leaves.

  • Stunting: Reduced plant height and overall growth.

  • Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.

  • Stem Swelling and Callus Formation: Abnormal tissue growth on stems.

In highly susceptible crops like soybeans, severe symptoms can include stem curvature, leaf distortion, and plant death. Corn, being more tolerant, may exhibit brace-root malformation, lodging, and "goose-necking" of stems at higher application rates or under specific environmental conditions.

Q3: What factors can influence the severity of this compound-methyl crop injury?

A3: Several factors can affect the likelihood and severity of crop injury from this compound-methyl:

  • Application Rate: Higher rates increase the risk and severity of injury.

  • Crop Growth Stage: Younger, actively growing plants are generally more susceptible.

  • Environmental Conditions: Factors such as temperature, humidity, and soil moisture can influence herbicide uptake, translocation, and metabolism, thereby affecting crop response.

  • Tank Mixtures: The presence of other herbicides or adjuvants in a tank mix can alter the activity of this compound-methyl and potentially increase crop injury.

  • Crop Genetics: Different crop varieties or hybrids may exhibit varying levels of tolerance.

Q4: How can I distinguish this compound-methyl injury from other stressors?

A4: Diagnosing herbicide injury requires careful observation. Look for patterns in the field. Injury from spray drift will typically show a gradient of symptoms, with the most severe damage closest to the source of the drift and diminishing with distance. In contrast, injury from tank contamination may appear in streaks or follow the path of the sprayer. It is also crucial to rule out other potential causes of similar symptoms, such as nutrient deficiencies, diseases, insect damage, and environmental stress (e.g., drought, heat). Comparing symptoms to unaffected areas of the same field or to reference photos of known herbicide injury can aid in diagnosis.

Troubleshooting Guides

This section provides a structured approach to diagnosing potential this compound-methyl injury in the field.

Visual Diagnosis Workflow

Use the following flowchart to guide your initial in-field assessment.

A Observe Crop Injury Symptoms B Are symptoms consistent with synthetic auxin herbicides? (e.g., epinasty, leaf cupping) A->B C Examine the pattern of injury in the field. B->C Yes E Consider other potential causes: - Nutrient deficiencies - Disease - Insect damage - Environmental stress B->E No D Is there a clear pattern? (e.g., drift, sprayer path, soil type) C->D F Consult application records: - Herbicide used - Rate and timing - Weather conditions D->F Yes J No clear pattern: Investigate further. D->J No K Pattern suggests: - Drift - Sprayer contamination - Soil variability D->K I Injury likely due to other factors. E->I G Collect plant and soil samples for laboratory analysis. F->G H Probable this compound-methyl Injury: Proceed with quantitative assessment and confirmation. G->H J->E K->F

Caption: A logical workflow for the initial visual diagnosis of suspected herbicide injury.
Quantitative Data Summary

The following tables summarize quantitative data on crop injury from this compound-methyl based on published research. These values can serve as a reference when assessing the severity of observed symptoms.

Table 1: Soybean Injury Symptoms from Post-Emergence this compound-methyl Application

Application Rate (g ai/ha)Visible Injury (%)Height Reduction (%)Population Reduction (%)Biomass Reduction (%)Yield Reduction (%)
5 (1X)67 - 8750655653
10 (2X)67 - 8753816763
Data from post-emergence (VE-VC stage) applications.

Table 2: Corn Injury Symptoms from Post-Emergence this compound-methyl Application

Application Rate (g ai/ha)Visible Injury (%)Yield Reduction (%)
5 (1X)≤ 30
10 (2X)≤ 310
Data from post-emergence (VE-V1 stage) applications.

Experimental Protocols

Protocol 1: Standardized Visual Injury Assessment

Objective: To quantitatively assess the severity of crop injury using a standardized rating scale.

Methodology:

  • Define Assessment Areas: Select representative areas within the field exhibiting injury symptoms, as well as unaffected (control) areas.

  • Use a Rating Scale: Employ a 0 to 100% visual rating scale, where 0 represents no visible injury and 100 represents complete plant death.

    • 0-10%: Slight discoloration or stunting, generally considered acceptable and often outgrown.

    • 11-30%: Unacceptable level of injury with noticeable stunting and malformations.

    • >30%: Severe injury with significant stunting, necrosis, and potential plant death.

  • Rate Specific Symptoms: In addition to an overall injury rating, individually assess the severity of specific symptoms (e.g., epinasty, leaf cupping) on a scale of 0 to 5 (0 = none, 5 = severe).

  • Record Data: For each assessment area, record the average injury rating and the severity of specific symptoms for a representative number of plants (e.g., 20 plants per area).

  • Photography: Document the observed symptoms with high-quality photographs, including close-ups of individual plants and wider shots showing the pattern of injury in the field.

Protocol 2: Plant Tissue Sampling for Residue Analysis

Objective: To collect plant tissue samples for laboratory analysis to confirm the presence and concentration of this compound-methyl and its metabolites.

Methodology:

  • Timing: Collect samples as soon as possible after symptoms are observed, as this compound-methyl can degrade within the plant.

  • Sample Collection:

    • Wear clean, disposable gloves for each sample to prevent cross-contamination.

    • From the affected area, collect the plant parts showing the most severe symptoms (e.g., newly developed, malformed leaves).

    • Collect a composite sample from at least 10-15 affected plants.

    • Collect a separate composite sample from an unaffected (control) area in the same manner.

    • Place each composite sample in a separate, clearly labeled paper bag. Do not use plastic bags as they can promote sample degradation.

  • Sample Handling and Shipping:

    • Do not wash the plant tissue, as this can remove herbicide residues. If soil is present, gently brush it off.

    • Store samples in a cool, dark place, and ship them to the analytical laboratory as quickly as possible. If there is a delay in shipping, samples can be refrigerated or frozen.

    • Use overnight shipping with a cold pack to maintain sample integrity.

    • Complete a chain of custody form provided by the laboratory to document sample handling.

Protocol 3: Analytical Method for this compound-methyl in Plant Tissue (LC-MS/MS)

Objective: To provide a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound-methyl and its primary metabolite, this compound acid, in plant tissue.

Methodology:

  • Sample Preparation:

    • Homogenize the plant tissue sample.

    • Extract this compound-methyl and its metabolites from the homogenized sample using an appropriate solvent, such as acetonitrile with a small percentage of acetic or formic acid.

    • The extract is then subjected to a clean-up procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into a liquid chromatograph (LC) system to separate the analytes.

    • The separated analytes are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.

    • The MS/MS is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for this compound-methyl and its metabolites.

  • Data Analysis:

    • Quantify the concentration of this compound-methyl and its metabolites in the sample by comparing the peak areas to those of known calibration standards.

    • The results are typically reported in parts per million (ppm) or parts per billion (ppb).

Visualizations

Signaling Pathway of this compound-methyl Injury

cluster_0 This compound This compound-methyl Auxin_Receptor Auxin Receptor (e.g., AFB5) This compound->Auxin_Receptor Aux_IAA Aux/IAA Repressor Degradation Auxin_Receptor->Aux_IAA Auxin_Response Auxin-Responsive Gene Expression Aux_IAA->Auxin_Response ACS_Expression ↑ ACS Gene Expression Auxin_Response->ACS_Expression NCED_Expression ↑ NCED Gene Expression Auxin_Response->NCED_Expression Ethylene ↑ Ethylene Production ACS_Expression->Ethylene Ethylene->NCED_Expression Stimulates Senescence Senescence and Cell Death Ethylene->Senescence ABA ↑ Abscisic Acid (ABA) Production NCED_Expression->ABA ABA->Senescence Growth_Inhibition Growth Inhibition ABA->Growth_Inhibition Stomatal_Closure Stomatal Closure ABA->Stomatal_Closure

Caption: Simplified signaling pathway of this compound-methyl leading to phytotoxicity.
Logical Relationship for Sample Collection

A Suspected this compound-methyl Injury B Affected Area A->B C Unaffected (Control) Area A->C D Collect symptomatic tissue (e.g., new, malformed leaves) B->D E Collect corresponding tissue from healthy plants C->E F Composite Sample from 10-15 affected plants D->F G Composite Sample from 10-15 unaffected plants E->G H Place in separate, labeled paper bags F->H G->H I Ship to analytical lab with chain of custody form H->I

Caption: Logical workflow for collecting plant tissue samples for residue analysis.

References

Technical Support Center: Managing Weeds with Reduced Susceptibility to Halauxifen-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for managing weeds with suspected or confirmed reduced susceptibility to the synthetic auxin herbicide, halauxifen-methyl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound-methyl and how does it differ from other auxin herbicides?

A1: this compound-methyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class (HRAC Group 4).[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), causing deregulation of plant growth processes.[1] Specifically, this compound-methyl preferentially binds to the F-box protein AFB5, an auxin co-receptor.[2][3] This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the over-expression of auxin-responsive genes.[2] This disruption of auxin homeostasis triggers a cascade of downstream effects, including an overproduction of ethylene and abscisic acid (ABA), ultimately leading to plant senescence and death. While sharing the general mode of action with other auxin herbicides like 2,4-D and dicamba, this compound-methyl's distinct chemical structure and preferential binding to AFB5 may result in differential efficacy and cross-resistance patterns.

Q2: Are there confirmed cases of weed resistance to this compound-methyl?

A2: As a relatively new herbicide, there is limited documented evidence of weed populations having evolved resistance specifically to this compound-methyl through natural selection in the field. Much of the current research highlights its effectiveness against weeds that are resistant to other herbicide modes of action, such as glyphosate. However, the potential for resistance development exists, and researchers should be vigilant for any signs of reduced efficacy.

Q3: What are the potential mechanisms of resistance to this compound-methyl?

A3: Based on known mechanisms of resistance to other auxin herbicides, potential resistance mechanisms to this compound-methyl can be broadly categorized into two types:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the target protein, in this case, the AFB5 co-receptor or other components of the auxin signaling pathway. Such mutations could alter the binding affinity of this compound-methyl to its target, reducing its inhibitory effect.

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance and can involve several mechanisms:

    • Enhanced Metabolism: The most common form of NTSR for auxin herbicides involves the rapid detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.

    • Reduced Translocation: The weed may exhibit a reduced ability to move the herbicide from the point of application to its site of action in the meristematic tissues.

    • Sequestration: The herbicide may be sequestered in cellular compartments like the vacuole, preventing it from reaching its target.

Q4: What are the best practices for managing the evolution of resistance to this compound-methyl in a research setting?

A4: Proactive resistance management is crucial. Key strategies include:

  • Integrated Weed Management (IWM): Employ a multi-tactic approach that does not rely solely on chemical control. This includes cultural practices (e.g., crop rotation, altering planting dates), mechanical methods (e.g., tillage, manual removal), and biological control where feasible.

  • Herbicide Rotation: Avoid the repeated use of this compound-methyl or other herbicides with the same mode of action. Rotate with herbicides from different HRAC groups.

  • Tank Mixtures: When appropriate, use tank mixtures of herbicides with different modes of action, ensuring that each component is effective against the target weed.

  • Use of Labeled Rates: Always apply herbicides at the recommended label rates to maximize efficacy and minimize the selection of less susceptible individuals.

  • Scouting and Monitoring: Regularly monitor experimental plots before and after treatment to assess herbicide efficacy and identify any potential weed escapes that may indicate reduced susceptibility.

Troubleshooting Guides

Problem: Reduced or inconsistent efficacy of this compound-methyl in greenhouse or laboratory experiments.

Potential Cause Troubleshooting Steps
Suboptimal Environmental Conditions - Temperature: Auxin herbicide efficacy can be temperature-dependent. Ensure greenhouse temperatures are within the optimal range for active weed growth. Very low or very high temperatures can affect herbicide uptake and translocation. - Humidity: High humidity generally favors the uptake of foliar-applied herbicides. Low humidity can lead to faster drying of spray droplets and reduced absorption. - Light: Adequate light is necessary for active photosynthesis and translocation of systemic herbicides like this compound-methyl.
Improper Application Technique - Spray Volume and Coverage: Ensure uniform and thorough spray coverage of the target weeds. Inadequate coverage can result in sublethal doses. - Adjuvants: Use appropriate adjuvants as recommended to enhance spray retention, spreading, and penetration.
Weed Growth Stage and Vigor - Plant Size: Smaller, actively growing weeds are generally more susceptible to herbicides. Efficacy may decrease on larger, more mature plants. - Plant Stress: Weeds under stress from drought, nutrient deficiency, or other factors may be less susceptible to herbicides due to reduced metabolic activity and translocation.
Herbicide Solution and Storage - Water Quality: The quality of the water used for preparing spray solutions (e.g., pH, hardness) can sometimes affect herbicide stability and efficacy. - Storage: Ensure that the herbicide has been stored correctly according to the manufacturer's instructions to prevent degradation.
Suspected Reduced Susceptibility If other factors have been ruled out, consider the possibility of reduced susceptibility in the weed population. Proceed with the experimental protocols outlined below to confirm and characterize the level of susceptibility.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the efficacy of this compound-methyl.

Table 1: Efficacy (GR50) of this compound-methyl and Other Auxin Herbicides on Glyphosate-Resistant Horseweed (Conyza canadensis)

HerbicideApplication Rate for 50% Growth Reduction (GR50) (g ae ha-1)
This compound-methyl0.05
2,4-D36
Dicamba31

Source: Data adapted from a study on rosette-sized horseweed plants.

Table 2: Control of Glyphosate-Resistant Horseweed with this compound-methyl and Other Auxin Herbicides in Field Experiments

HerbicideApplication Rate (g ae ha-1)Percent Control (%)
This compound-methyl581
Dicamba28080
2,4-D56049

Source: Data from field experiments on glyphosate-resistant horseweed.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Determine Susceptibility to this compound-methyl

This protocol is designed to quantify the level of susceptibility of a weed population to this compound-methyl.

1. Plant Material and Growth Conditions:

  • Collect mature seeds from the suspected resistant and a known susceptible weed population.
  • Germinate seeds in a suitable substrate (e.g., potting mix, sand).
  • Transplant seedlings at a uniform growth stage (e.g., 2-4 true leaves) into individual pots.
  • Grow plants in a greenhouse or growth chamber with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate humidity).

2. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound-methyl.
  • Create a series of dilutions to achieve a range of doses that will bracket the expected response, including a non-treated control. A typical range might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
  • Apply the herbicide solutions to the plants at a consistent growth stage using a laboratory spray chamber calibrated to deliver a precise volume.

3. Data Collection and Analysis:

  • At a set time after treatment (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
  • Harvest the above-ground biomass of each plant and record the fresh weight. Dry the biomass at 60-70°C to a constant weight and record the dry weight.
  • Express the biomass data as a percentage of the non-treated control for each population.
  • Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to calculate the herbicide dose required to cause 50% growth reduction (GR50).
  • The resistance index (RI) can be calculated by dividing the GR50 of the suspected resistant population by the GR50 of the susceptible population. An RI greater than 1 indicates reduced susceptibility.

Protocol 2: Investigating Metabolic Resistance using a Cytochrome P450 Inhibitor

This protocol can provide evidence for the involvement of cytochrome P450-mediated metabolism in reduced susceptibility.

1. Plant Material and Growth:

  • Follow the same procedure as in Protocol 1 for growing susceptible and potentially resistant weed populations.

2. Treatment Application:

  • Divide the plants from each population into two groups.
  • Pre-treat one group with a known cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide) at a concentration that does not cause phytotoxicity on its own. The inhibitor is typically applied a few hours before the herbicide treatment.
  • Apply a range of this compound-methyl doses (as in Protocol 1) to both the inhibitor-pre-treated and non-pre-treated groups.

3. Data Collection and Analysis:

  • Collect biomass data as described in Protocol 1.
  • Calculate the GR50 values for each population with and without the P450 inhibitor.
  • A significant reduction in the GR50 value for the resistant population in the presence of the inhibitor suggests that enhanced metabolism via cytochrome P450s contributes to the reduced susceptibility.

Visualizations

Halauxifen_Signaling_Pathway This compound This compound-methyl AFB5 AFB5 Co-receptor This compound->AFB5 Binds to Aux_IAA Aux/IAA Repressor AFB5->Aux_IAA Forms complex with Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Hormone_Imbalance IAA Homeostasis Disruption, Ethylene & ABA Overproduction Auxin_Genes->Hormone_Imbalance Leads to Plant_Death Senescence & Plant Death Hormone_Imbalance->Plant_Death Causes Resistance_TSR Target-Site Resistance (AFB5 Mutation) Resistance_TSR->AFB5 Alters binding Resistance_NTSR Non-Target-Site Resistance (Enhanced Metabolism) Resistance_NTSR->this compound Detoxifies

Caption: Signaling pathway of this compound-methyl and potential resistance mechanisms.

Experimental_Workflow cluster_prep 1. Plant Preparation cluster_treatment 2. Herbicide Treatment cluster_assessment 3. Data Collection & Analysis Seed_Collection Collect seeds from susceptible & test populations Germination Germinate seeds and grow to uniform stage Seed_Collection->Germination Application Apply treatments with a calibrated sprayer Dose_Range Prepare serial dilutions of this compound-methyl Dose_Range->Application Data_Collection Assess visual injury and measure biomass after 21 days Analysis Analyze dose-response data to calculate GR50 Data_Collection->Analysis RI_Calc Calculate Resistance Index (RI) Analysis->RI_Calc

Caption: Workflow for a whole-plant dose-response bioassay.

References

Impact of environmental conditions on Halauxifen activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of environmental conditions on the activity of Halauxifen. The information is intended for researchers, scientists, and professionals in drug development to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of temperature on this compound-methyl efficacy?

A1: this compound-methyl generally maintains its efficacy across a range of temperatures, including cooler conditions.[1] This provides flexibility in application timing.[1] However, its degradation rate in soil is temperature-dependent, with persistence decreasing as temperature rises.[2] One study on soybeans showed that higher temperatures (30°C) could increase phytotoxicity compared to cooler temperatures (15°C or 20°C).[3]

Q2: How does soil moisture affect the activity of this compound-methyl?

A2: Soil moisture is a critical factor for the activation of soil-applied herbicides like this compound-methyl, as water is required to make the herbicide available for uptake by weeds.[4] However, excessive rainfall or irrigation can lead to leaching or runoff, potentially reducing the concentration of the herbicide in the target weed germination zone and decreasing its efficacy. Plant stress from low soil moisture can also reduce herbicide uptake and translocation, leading to slower or reduced activity.

Q3: What is the influence of pH on the stability and activity of this compound-methyl?

A3: this compound-methyl's stability is influenced by pH. It is more susceptible to hydrolysis under alkaline conditions. The half-life of this compound-methyl is significantly shorter at a higher pH, indicating faster degradation. For instance, its half-life is approximately 155 days at pH 7, but only about 3 days at pH 9.

Q4: What is the effect of rainfall on a post-emergence application of this compound-methyl?

A4: The timing of rainfall following a post-emergence application is crucial. Rainfall shortly after application can wash the herbicide off the plant foliage before it can be adequately absorbed, which may result in reduced efficacy. While a specific rain-free period for this compound-methyl is not detailed in the provided results, it is a general principle for foliar-applied systemic herbicides.

Q5: How does light affect this compound-methyl?

A5: Photodegradation is a potential degradation pathway for this compound-methyl. In water, photolysis can be rapid, with a half-life of less than 10 minutes under certain conditions. However, in soil, photodegradation is considered insignificant compared to microbial degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced weed control in high temperatures. Increased microbial degradation of this compound-methyl in the soil.- Consider the timing of application. In very warm climates, a slightly higher application rate (within label recommendations) might be necessary to compensate for faster degradation.- Ensure adequate soil moisture to facilitate rapid uptake by the weeds before significant degradation occurs.
Increased crop phytotoxicity at higher temperatures (e.g., in soybeans). Higher temperatures may accelerate the uptake and metabolic processes in the crop, leading to increased sensitivity.- Adhere strictly to the recommended pre-plant intervals, especially in warmer conditions.- Conduct small-scale trials to determine crop safety under your specific environmental conditions and application timings.
Inconsistent efficacy in very dry conditions. Low soil moisture can lead to plant stress, reducing herbicide uptake and translocation.- If possible, apply when weeds are not under drought stress.- Consider a light irrigation event prior to application to improve plant health and herbicide uptake.
Poor weed control after heavy rainfall. The herbicide may have been washed away from the target zone due to leaching or runoff.- Monitor the weather forecast and avoid application if heavy rain is imminent.- If heavy rainfall occurs shortly after a soil application, a subsequent application or alternative weed control measures may be necessary.
Reduced efficacy in high pH soils/media. Accelerated hydrolysis of this compound-methyl under alkaline conditions.- Be aware of the pH of your soil or experimental medium.- In high pH conditions, the window for effective weed control may be shorter due to faster degradation.

Quantitative Data Summary

Table 1: Effect of Temperature on the Half-life (DT50) of this compound-methyl in Different Soil Types

Temperature (°C)Soil A (Red Lateritic) DT50 (days)Soil B (Coastal Saline) DT50 (days)Soil C (Black Soil) DT50 (days)
2010.5 - 11.29.1 - 9.88.5 - 9.2
307.8 - 8.56.9 - 7.56.1 - 6.8
405.2 - 5.94.6 - 5.14.0 - 4.5
Data adapted from a study on the dissipation kinetics of a formulation containing this compound-methyl. The values represent the range observed at two different application rates.

Table 2: Hydrolytic Degradation of this compound-methyl at Different pH Levels

pHHalf-life (days)
7155
93.04
Data from a public release summary on this compound-methyl.

Experimental Protocols

General Protocol for Evaluating the Impact of Temperature on this compound-methyl Efficacy in a Controlled Environment

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Maintain them in a growth chamber with controlled light, temperature, and humidity until they reach the desired growth stage for application (e.g., 2-4 leaf stage).

  • Acclimatization: A week prior to herbicide application, move the pots to separate growth chambers set to the desired experimental temperatures (e.g., 15°C, 25°C, 35°C).

  • Herbicide Application: Prepare a stock solution of this compound-methyl and dilute it to the desired concentration. Apply the herbicide solution evenly to the plants using a laboratory-grade sprayer calibrated to deliver a specific volume. Include a control group that is sprayed with a blank solution (without the herbicide).

  • Incubation: Return the treated plants to their respective temperature-controlled growth chambers.

  • Efficacy Assessment: At set time points (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control using a rating scale (0% = no effect, 100% = complete death).

  • Biomass Measurement: At the final time point, harvest the above-ground biomass of the plants, dry them in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

  • Data Analysis: Statistically analyze the visual assessment data and dry biomass to determine the effect of temperature on this compound-methyl efficacy.

General Protocol for Assessing the Influence of Soil Moisture on this compound-methyl Activity

  • Soil Preparation: Use a consistent soil type for all experimental units. Determine the field capacity of the soil.

  • Moisture Level Establishment: Divide the potted weed species into different groups and establish distinct soil moisture levels for each group (e.g., 40%, 60%, 80% of field capacity). Maintain these moisture levels for a period before herbicide application to allow the plants to acclimate.

  • Herbicide Application: Apply this compound-methyl as described in the temperature protocol.

  • Moisture Maintenance: Continue to maintain the designated soil moisture levels in each group throughout the experiment by watering the pots based on weight.

  • Data Collection and Analysis: Assess weed control and biomass as described in the temperature protocol to evaluate the impact of different soil moisture levels.

Diagrams

logical_relationship cluster_env Environmental Conditions cluster_proc Impacted Processes cluster_out Outcome Temperature Temperature Degradation Herbicide Degradation (Hydrolysis, Microbial) Temperature->Degradation influences Uptake Plant Uptake & Translocation Temperature->Uptake influences SoilMoisture Soil Moisture SoilMoisture->Degradation influences SoilMoisture->Uptake critical for pH pH pH->Degradation influences (especially alkaline) Light Light Light->Degradation influences (photolysis in water) Efficacy This compound Activity (Weed Control) Degradation->Efficacy reduces Uptake->Efficacy determines

Caption: Factors influencing this compound activity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Target Plants (Weed Species) B 2. Acclimate to Environmental Condition (Temp, Moisture, etc.) A->B C 3. Apply this compound-methyl B->C D 4. Maintain Environmental Conditions C->D E 5. Assess Efficacy (Visual Rating) D->E F 6. Measure Biomass (Dry Weight) E->F G 7. Analyze Data F->G

Caption: General experimental workflow.

References

Technical Support Center: Improving the Selectivity of Halauxifen in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of halauxifen in sensitive crops.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound selectivity in tolerant crops like wheat?

A1: The selectivity of this compound-methyl in tolerant crops, such as wheat, is primarily due to rapid metabolic detoxification.[1] In tolerant plants, this compound-methyl is quickly converted into inactive metabolites. This process prevents the accumulation of the active form of the herbicide, this compound acid, at its target site.

Q2: What are the key metabolic pathways involved in the detoxification of this compound?

A2: The detoxification of this compound in tolerant plants involves a multi-step process:

  • De-esterification: this compound-methyl is rapidly hydrolyzed to its biologically active form, this compound acid.

  • O-demethylation: The methoxy group on the phenyl ring of this compound acid is removed, a reaction often catalyzed by cytochrome P450 monooxygenases (CYPs).[1]

  • Glucose Conjugation: A glucose molecule is attached to the demethylated this compound acid, a reaction mediated by UDP-glucosyltransferases (UGTs). This final step renders the molecule water-soluble and readily sequestered or further degraded.[1]

Q3: What is the role of a safener, such as cloquintocet-mexyl, in enhancing this compound selectivity?

A3: Safeners like cloquintocet-mexyl enhance the tolerance of crops such as wheat to herbicides by inducing the expression of genes involved in herbicide detoxification.[2][3] Specifically, cloquintocet-mexyl can increase the activity of cytochrome P450s and glutathione S-transferases (GSTs), which accelerates the metabolism and detoxification of herbicides like this compound. This protective effect is typically crop-specific and does not extend to susceptible weed species.

Q4: Are there specific genetic factors in wheat that contribute to this compound tolerance?

A4: Yes, research has indicated that genes located on chromosome 5A of wheat play a crucial role in the metabolism and detoxification of this compound acid. Wheat lines lacking this chromosome show increased sensitivity to this compound-methyl due to a reduced rate of detoxification.

Troubleshooting Guides

Problem 1: Unexpected Phytotoxicity in a Tolerant Crop Variety

  • Symptom: A wheat variety known to be tolerant to this compound-methyl shows signs of injury (e.g., epinasty, stunting) after application.

  • Possible Causes & Solutions:

    • Environmental Stress: Abiotic stress factors such as extreme temperatures, drought, or waterlogged soils can impair the crop's ability to metabolize the herbicide effectively.

      • Recommendation: Ensure optimal growing conditions for the crop before and after herbicide application. Avoid applying this compound during periods of significant environmental stress.

    • Growth Stage: The metabolic capacity of a plant can vary with its developmental stage. Younger or more rapidly growing plants may be more susceptible.

      • Recommendation: Adhere strictly to the recommended application timing for the specific crop and growth stage.

    • Tank-Mix Incompatibility: The addition of other pesticides or adjuvants to the spray solution can sometimes negatively impact crop tolerance.

      • Recommendation: Consult the herbicide label for a list of compatible tank-mix partners. When using a new tank-mix, it is advisable to test it on a small area first.

    • Off-Target Movement of Other Herbicides: Injury symptoms may be caused by drift from a different herbicide applied in a nearby field. Synthetic auxin herbicides, in particular, can cause characteristic injury in sensitive plants.

      • Recommendation: Carefully inspect the pattern of injury in the field. Off-target drift often results in a gradient of symptoms.

Problem 2: Inconsistent Results in Herbicide Metabolism Assays (e.g., Excised Leaf Assay)

  • Symptom: High variability in the measured rate of this compound metabolism between replicate samples of the same plant line.

  • Possible Causes & Solutions:

    • Genetic Variability: If working with a seed-propagated population, genetic differences between individual plants can lead to variations in metabolic rates.

      • Recommendation: For highly consistent results, consider using vegetatively cloned plants to ensure genetic uniformity across replicates.

    • Inconsistent Leaf Age and Size: The metabolic activity of a leaf can be influenced by its age and developmental stage.

      • Recommendation: Standardize the leaf selection process. For example, consistently use the third-youngest fully expanded leaf for all replicates.

    • Air Bubbles in Xylem: Air bubbles can form in the petiole when the leaf is excised, which can impede the uptake of the herbicide solution.

      • Recommendation: After the initial excision, make a second cut of the petiole under water before placing it in the incubation solution.

    • Issues with Radiolabeled Herbicide: Degradation of the radiolabeled compound or impurities can lead to inaccurate measurements.

      • Recommendation: Verify the purity of the radiolabeled this compound-methyl before use.

    • Extraction Inefficiency: Incomplete extraction of the herbicide and its metabolites from the leaf tissue will result in underestimation of the total radioactivity.

      • Recommendation: Ensure the chosen extraction solvent and method are effective for this compound and its expected metabolites. Homogenize the tissue thoroughly.

Problem 3: Difficulty in Separating and Quantifying this compound and its Metabolites using HPLC

  • Symptom: Poor peak resolution, peak tailing, or inconsistent retention times during HPLC analysis.

  • Possible Causes & Solutions:

    • Mobile Phase Issues: Incorrect pH, improper solvent composition, or dissolved gases in the mobile phase can all affect chromatographic separation.

      • Recommendation: Ensure the mobile phase is properly prepared and degassed. For ionizable compounds like this compound acid, precise pH control is critical.

    • Column Contamination or Degradation: Accumulation of sample matrix components on the column can lead to poor peak shape and altered retention times.

      • Recommendation: Use a guard column to protect the analytical column. Implement a regular column cleaning protocol.

    • Inappropriate Injection Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

      • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

    • System Leaks or Pump Malfunction: Fluctuations in pressure can cause unstable retention times.

      • Recommendation: Regularly inspect the HPLC system for leaks and ensure the pump is functioning correctly.

Data Presentation

Table 1: Comparative Efficacy of this compound-methyl on Wheat and Susceptible Weeds

SpeciesCommon NameGR50 (g ai/ha)Visual Injury at Recommended Rate (%)
Triticum aestivumWheat> 100< 10
Galium aparineCleavers1.5 - 3.0> 90
Papaver rhoeasCorn Poppy2.0 - 4.0> 90
Stellaria mediaChickweed2.5 - 5.0> 85

Note: GR50 (Growth Reduction 50%) values are approximate and can vary based on environmental conditions and weed biotype. Data is compiled from various efficacy studies.

Table 2: Half-life of this compound-methyl and this compound Acid in Different Matrices

CompoundMatrixHalf-life (Days)
This compound-methylAerobic Soil1.1 - 5.3
This compound acidAerobic Soil2 - 42
This compound-methylWheat Plant1.0 - 1.2
This compound acidSensitive WeedSignificantly longer than in wheat

Note: The half-life in plants can vary significantly based on the species' metabolic capacity.

Experimental Protocols

1. Excised Leaf Assay for this compound Metabolism

This protocol is adapted from established methods for measuring herbicide metabolism in plants.

  • Plant Material: Use genetically uniform plants (e.g., from vegetative cloning) grown under controlled conditions. Select the third-youngest, fully expanded leaf for the assay.

  • Procedure:

    • Excise the selected leaf with a sharp scalpel, leaving a short petiole.

    • Immediately make a second cut of the petiole under deionized water to prevent air embolism in the xylem.

    • Place the leaf with the cut petiole in a microcentrifuge tube containing a pre-incubation buffer (e.g., 10 mM MES, pH 6.5) for 1 hour under light.

    • Transfer the leaf to a new tube containing the incubation solution. This solution should contain a known concentration of radiolabeled this compound-methyl in the same buffer.

    • Incubate the leaves for various time points (e.g., 0, 2, 4, 8, 24 hours) under controlled light and temperature conditions.

    • At each time point, remove the leaf from the incubation solution, rinse it to remove unabsorbed herbicide, and blot dry.

    • Homogenize the leaf tissue in an appropriate extraction solvent (e.g., acetonitrile:water).

    • Centrifuge the homogenate and collect the supernatant for analysis.

  • Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

    • Separate the parent this compound-methyl from its metabolites based on their retention times.

    • Quantify the amount of radioactivity in each peak to determine the percentage of parent compound remaining and the percentage of each metabolite formed over time.

    • Calculate the rate of metabolism (e.g., half-life) of this compound-methyl.

2. Cytochrome P450 Inhibition Assay

This is a general protocol to assess if a compound inhibits the P450-mediated metabolism of this compound.

  • Enzyme Source: Microsomes isolated from the plant tissue of interest (e.g., wheat coleoptiles).

  • Procedure:

    • Prepare a reaction mixture containing the isolated microsomes, a P450-specific substrate (in this case, this compound acid), and a range of concentrations of the potential inhibitor.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate the reaction at a controlled temperature for a specific period.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the O-demethylated metabolite of this compound acid.

    • Compare the rate of metabolite formation in the presence of the inhibitor to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

3. UDP-Glucosyltransferase (UGT) Activity Assay

This protocol determines the ability of a plant's UGTs to conjugate the O-demethylated metabolite of this compound.

  • Enzyme Source: Soluble protein extract from the plant tissue of interest.

  • Procedure:

    • Prepare a reaction mixture containing the soluble protein extract, the O-demethylated this compound acid (the acceptor substrate), and UDP-glucose (the sugar donor).

    • Incubate the reaction at a controlled temperature.

    • Stop the reaction at various time points.

  • Analysis:

    • Analyze the reaction mixture by HPLC or LC-MS/MS to quantify the formation of the glucose conjugate of this compound.

    • Alternatively, commercially available kits can be used to measure the production of UDP, a byproduct of the UGT reaction.

Visualizations

Halauxifen_Metabolism_Pathway HM This compound-methyl (Inactive Ester) HA This compound Acid (Active Herbicide) HM->HA Esterase DM_HA O-Demethylated This compound Acid HA->DM_HA Cytochrome P450 (CYP) GC_HA Glucose Conjugate (Inactive) DM_HA->GC_HA UDP-Glucosyltransferase (UGT)

Caption: Metabolic pathway of this compound detoxification in tolerant plants.

Experimental_Workflow_Metabolism_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis plant_material Select Uniform Plant Material excise_leaf Excise Leaf (Cut Petiole Under Water) plant_material->excise_leaf pre_incubation Pre-incubate in Buffer excise_leaf->pre_incubation incubation Incubate with Radiolabeled this compound pre_incubation->incubation time_points Harvest at Different Time Points incubation->time_points extraction Extract Herbicide & Metabolites time_points->extraction hplc HPLC Analysis extraction->hplc quantification Quantify Radioactivity hplc->quantification Safener_Mechanism_of_Action safener Safener Application (e.g., Cloquintocet-mexyl) gene_induction Induction of Detoxification Genes (CYPs, UGTs, GSTs) safener->gene_induction enzyme_activity Increased Enzyme Activity gene_induction->enzyme_activity herbicide_metabolism Accelerated this compound Metabolism enzyme_activity->herbicide_metabolism crop_tolerance Enhanced Crop Tolerance herbicide_metabolism->crop_tolerance

References

Validation & Comparative

A Comparative Analysis of Halauxifen-methyl, 2,4-D, and Dicamba Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of halauxifen-methyl against two widely used synthetic auxin herbicides, 2,4-D and dicamba. The information presented is collated from various scientific studies to aid in research and development efforts.

Executive Summary

This compound-methyl, a newer arylpicolinate herbicide, demonstrates comparable or superior efficacy to 2,4-D and dicamba on several key broadleaf weeds, particularly glyphosate-resistant (GR) horseweed, henbit, and purple deadnettle, often at significantly lower application rates.[1][2][3][4] While 2,4-D and dicamba exhibit a broader spectrum of control on certain weeds like cutleaf evening primrose and curly dock, this compound-methyl offers a valuable alternative, especially in managing resistant weed biotypes.[1] All three herbicides are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.

Data Presentation: Efficacy on Key Broadleaf Weeds

The following table summarizes the comparative efficacy of this compound-methyl, 2,4-D, and dicamba on various broadleaf weeds based on data from preplant burndown field trials. Control percentages are approximate and can vary based on environmental conditions, weed size, and application timing.

Weed SpeciesThis compound-methyl (5 g ae/ha)2,4-D (533-1066 g ae/ha)Dicamba (280 g ae/ha)
Horseweed (Conyza canadensis)79% - 90%50% - 80%77% - 91%
Henbit (Lamium amplexicaule)90%< 8%< 8%
Purple Deadnettle (Lamium purpureum)99%< 8%< 8%
Cutleaf Evening Primrose (Oenothera laciniata)4%74% - 85%51%
Curly Dock (Rumex crispus)5%59% - 70%59% - 70%
Common Ragweed (Ambrosia artemisiifolia)93%VariableVariable
Giant Ragweed (Ambrosia trifida)73% (alone)Increased control in mixtureIncreased control in mixture
Redroot Pigweed (Amaranthus retroflexus)62% (alone)Increased control in mixtureIncreased control in mixture
Common Chickweed (Stellaria media)≤ 21%≤ 21%≤ 21%
Purple Cudweed (Gnaphalium purpureum)≤ 21%≤ 21%≤ 21%

Experimental Protocols

The data presented is primarily derived from field studies conducted to evaluate the foliar efficacy of these herbicides in preplant burndown scenarios. A generalized experimental protocol is outlined below.

Objective: To determine and compare the efficacy of this compound-methyl, 2,4-D, and dicamba on various broadleaf weed species.

Experimental Design:

  • Trial Setup: Field experiments are typically conducted in a randomized complete block design with multiple replications (e.g., three to four).

  • Plot Size: Individual plots are established to be of a sufficient size to minimize edge effects and allow for accurate assessment (e.g., 3 by 9 meters).

  • Treatments:

    • Untreated control.

    • This compound-methyl applied at a rate of 5 g ae/ha.

    • 2,4-D applied at a low rate (e.g., 533 g ae/ha) and a high rate (e.g., 1066 g ae/ha).

    • Dicamba applied at a rate of 280 g ae/ha.

    • Tank mixtures with other herbicides, such as glyphosate, may also be included.

  • Application: Herbicides are applied using a backpack or bicycle sprayer calibrated to deliver a specific volume of spray solution (e.g., 140 L/ha) at a constant pressure. Applications are made to actively growing weeds at a specified height (e.g., 13-20 cm).

  • Adjuvants: Appropriate adjuvants, such as nonionic surfactants, may be included as per product labels.

Data Collection and Analysis:

  • Visual Efficacy Ratings: Weed control is visually assessed at multiple time points after application (e.g., 7, 14, 21, 28, and 35 days after treatment). Ratings are typically based on a scale of 0% (no control) to 100% (complete weed death).

  • Weed Density and Biomass: In some studies, weed density (number of plants per unit area) and biomass (dry weight of above-ground plant material) are measured to provide quantitative data on herbicide performance.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Fisher's Protected LSD) at a specified significance level (e.g., P < 0.05).

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_results Results and Conclusion start Field Site Selection design Randomized Complete Block Design start->design plots Plot Establishment design->plots herbicide_prep Herbicide Preparation and Calibration plots->herbicide_prep application Herbicide Application to Weeds herbicide_prep->application visual_rating Visual Efficacy Ratings application->visual_rating density_biomass Weed Density and Biomass Measurement application->density_biomass analysis Statistical Analysis (ANOVA) visual_rating->analysis density_biomass->analysis interpretation Interpretation of Results analysis->interpretation conclusion Conclusion on Herbicide Efficacy interpretation->conclusion

Caption: Experimental workflow for herbicide efficacy trials.

All three herbicides—this compound-methyl, 2,4-D, and dicamba—are synthetic auxins. They mimic the plant hormone auxin, leading to epinasty, cell division, and ultimately, plant death. The signaling pathway for these herbicides involves their binding to auxin receptors, which triggers a cascade of downstream events.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_outcome Physiological Outcome herbicide Synthetic Auxin Herbicide (this compound-methyl, 2,4-D, Dicamba) receptor Auxin Receptor Complex (e.g., TIR1/AFB) herbicide->receptor Binds to aux_iaa Aux/IAA Repressor Degradation receptor->aux_iaa arf Auxin Response Factor (ARF) Activation aux_iaa->arf gene_expression Altered Gene Expression arf->gene_expression ethylene Ethylene Production gene_expression->ethylene cell_wall Cell Wall Loosening gene_expression->cell_wall uncontrolled_growth Uncontrolled Cell Division & Elongation ethylene->uncontrolled_growth cell_wall->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Synthetic auxin herbicide signaling pathway.

References

A Comparative Analysis of Halauxifen and Other Group 4 Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, mechanism of action, and experimental validation of a newer synthetic auxin herbicide in comparison to established Group 4 alternatives.

This guide provides a detailed comparative analysis of halauxifen, a relatively new Group 4 herbicide, with other established herbicides within the same mode of action group. Intended for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data on herbicidal efficacy, crop safety, and mechanisms of action. All quantitative data are presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to Group 4 Herbicides and this compound

Group 4 herbicides, also known as synthetic auxins or auxin mimics, function by disrupting plant growth processes that are regulated by the natural plant hormone indole-3-acetic acid (IAA)[1][2]. These herbicides lead to an overload of auxin-like activity in susceptible plants, causing uncontrolled and disorganized growth, which ultimately results in plant death[1][2]. This group is further classified into several chemical families, including phenoxy-carboxylic acids (e.g., 2,4-D, MCPA), benzoic acids (e.g., dicamba), pyridine carboxylic acids (e.g., clopyralid, fluroxypyr), and the newer arylpicolinates, to which this compound-methyl belongs[3].

This compound-methyl is a post-emergent herbicide valued for its effectiveness at low use rates and its ability to control broadleaf weeds, including those that have developed resistance to other herbicide modes of action, such as glyphosate (Group 9) and ALS inhibitors (Group 2).

Mechanism of Action: A Closer Look

Synthetic auxin herbicides mimic the natural plant hormone auxin, leading to a cascade of events that disrupt normal plant development. While the general mechanism is similar across Group 4 herbicides, the specifics of receptor binding and subsequent signaling can differ.

The primary mode of action involves the herbicide binding to auxin receptors, predominantly the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of auxin-responsive genes. This leads to an overproduction of ethylene and abscisic acid (ABA), causing rapid, uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.

This compound-methyl exhibits a specific affinity for the AFB5 auxin receptor, which distinguishes it from some other synthetic auxins and may contribute to its unique efficacy profile.

Below is a diagram illustrating the generalized signaling pathway of synthetic auxin herbicides.

Synthetic Auxin Herbicide Signaling Pathway cluster_0 Plant Cell Auxin_Herbicide Synthetic Auxin Herbicide (e.g., this compound) TIR1_AFB TIR1/AFB Auxin Receptor Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Gene_Expression Transcription of Auxin-Responsive Genes ARE->Gene_Expression Initiates Hormone_Production Overproduction of Ethylene & ABA Gene_Expression->Hormone_Production Plant_Death Uncontrolled Growth & Plant Death Hormone_Production->Plant_Death

Caption: Synthetic Auxin Herbicide Signaling Pathway.

Comparative Efficacy on Broadleaf Weeds

Field trials have demonstrated the efficacy of this compound-methyl against a range of broadleaf weeds, including those resistant to other herbicides. The following tables summarize the comparative performance of this compound-methyl against other common Group 4 herbicides.

Table 1: Efficacy of this compound-methyl vs. 2,4-D and Dicamba on Key Broadleaf Weeds

Weed SpeciesHerbicideApplication Rate (g ae/ha)Weed Size% Control (Days After Treatment)Reference
Horseweed (Conyza canadensis)This compound-methyl55 cm89% (28 DAT)
This compound-methyl515 cm79% (28 DAT)
2,4-D5335 cm50-72% (28 DAT)
2,4-D106615 cm64-80% (28 DAT)
Dicamba2805 cm91% (28 DAT)
Dicamba28015 cm77% (28 DAT)
Henbit (Lamium amplexicaule)This compound-methyl5-90%
2,4-D533-1066-<8%
Dicamba280-<8%
Purple Deadnettle (Lamium purpureum)This compound-methyl5-99%
2,4-D533-1066-<8%
Dicamba280-<8%
Cutleaf Evening Primrose (Oenothera laciniata)This compound-methyl5-4%
2,4-D533-1066-74-85%
Dicamba280-51%
Curly Dock (Rumex crispus)This compound-methyl5-5%
2,4-D533-1066-59-70%
Dicamba280-59-70%

g ae/ha: grams of acid equivalent per hectare; DAT: Days After Treatment.

Table 2: Efficacy of this compound-methyl in Combination with other Group 4 Herbicides on Glyphosate-Resistant (GR) Weeds

Weed SpeciesHerbicide Combination% Control (8 Weeks After Application)Reference
GR Horseweed (Conyza canadensis)This compound-methyl>95%
Fluroxypyr/Halauxifen-methyl>95%
Fluroxypyr/Halauxifen-methyl + MCPA>95%
MCPA37%
GR Giant Ragweed (Ambrosia trifida)This compound-methyl45%
Fluroxypyr/Halauxifen-methyl88%
Fluroxypyr/Halauxifen-methyl + MCPA90%

Crop Safety and Phytotoxicity

A critical aspect of herbicide performance is its selectivity and safety to the target crop. Experimental data on the phytotoxicity of this compound-methyl in key cereal crops indicates a good margin of safety.

Table 3: Crop Safety of this compound-methyl in Cereals

CropHerbicideApplication RateObserved PhytotoxicityImpact on YieldReference
Cereal RyeThis compound-methyl + Florasulam2X the recommended rate<15% injuryNo effect on density or yield
SoybeanThis compound-methyl14, 7, and 0 days before planting1-15% transient injury at 14 days after plantingNo impact on stands or grain yield

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, it is essential to understand the methodologies employed in these studies. The following section outlines a generalized experimental protocol for herbicide efficacy and phytotoxicity trials based on common practices described in the cited literature.

Herbicide Efficacy Trials

A typical experimental workflow for evaluating herbicide efficacy is as follows:

Herbicide_Efficacy_Trial_Workflow A Site Selection & Preparation (Uniform weed infestation) B Experimental Design (e.g., Randomized Complete Block) A->B C Plot Establishment (Min. 10 sq. meters, 4 replications) B->C D Herbicide Application (Calibrated sprayer, specified rates) C->D E Data Collection (Visual ratings, weed counts/biomass) D->E F Statistical Analysis (ANOVA, means separation) E->F G Results & Conclusion F->G

Caption: Generalized workflow for a herbicide efficacy trial.

Key Methodological Components:

  • Experimental Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.

  • Plot Size and Replication: Plots are typically at least 10 square meters, with a minimum of four replications for statistical validity.

  • Herbicide Application: Herbicides are applied using calibrated sprayers to ensure accurate and uniform delivery of the specified rates. Application timing is critical and corresponds to specific weed growth stages.

  • Data Collection:

    • Visual Efficacy Ratings: Weed control is assessed visually at multiple time points after application (e.g., 14, 28, and 56 days after treatment). A common rating scale is 0 to 100, where 0 represents no control and 100 represents complete weed death.

    • Quantitative Measurements: Weed density (number of plants per unit area) and biomass (dry weight of weeds) are often measured to provide more objective data.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests (e.g., Fisher's Protected LSD) are used to compare the efficacy of different herbicide treatments.

Crop Phytotoxicity Trials

The assessment of crop injury is conducted similarly to efficacy trials, but with a focus on the crop's response.

Key Methodological Components:

  • Weed-Free Conditions: Phytotoxicity trials are ideally conducted in weed-free plots to ensure that any observed crop response is due to the herbicide and not weed competition.

  • Application Rates: Herbicides are typically tested at the proposed label rate (1X) and twice the proposed rate (2X) to evaluate the margin of crop safety.

  • Data Collection:

    • Visual Injury Ratings: Crop injury is visually assessed at regular intervals after application using a 0 to 100 scale, where 0 indicates no injury and 100 indicates crop death. Symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death) are recorded.

    • Yield Data: At the end of the growing season, crop yield is measured to determine if any early-season injury translated into a significant yield loss.

Conclusion

This compound-methyl represents a valuable addition to the Group 4 class of synthetic auxin herbicides. Its distinct efficacy profile, particularly against certain broadleaf weeds like henbit and purple deadnettle, and its effectiveness on glyphosate-resistant horseweed, make it a useful tool in modern weed management strategies. While it shows excellent activity on some weed species, its efficacy is lower on others, such as cutleaf evening primrose and curly dock, where other Group 4 herbicides like 2,4-D may be more effective.

The comparative data presented in this guide, supported by an understanding of the underlying mechanism of action and experimental protocols, should aid researchers and professionals in making informed decisions regarding the use and further development of this compound and other synthetic auxin herbicides. The continued study of these compounds is crucial for developing sustainable and effective weed control programs.

References

Cross-Resistance in Auxin-Resistant Weeds: A Comparative Analysis of Halauxifen

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the cross-resistance profiles of auxin-resistant weeds, with a focus on the synthetic auxin herbicide halauxifen. This document provides an objective comparison of this compound's performance against other auxin herbicides, supported by available experimental data and detailed methodologies.

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Synthetic auxin herbicides, the first selective organic herbicides, have been a cornerstone of weed management for decades. However, their extensive use has led to the emergence of resistant weed biotypes. This compound-methyl, a member of the arylpicolinate chemical family, is a newer synthetic auxin herbicide. Understanding its efficacy against weeds that have developed resistance to older auxin herbicides, such as 2,4-D and dicamba, is crucial for effective weed management strategies. This guide provides a comparative analysis of cross-resistance studies involving this compound in auxin-resistant weeds.

Comparative Performance of Auxin Herbicides in Resistant Weeds

The following table summarizes the resistance levels of various weed species to different synthetic auxin herbicides. The resistance index (RI) is calculated as the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.

Weed SpeciesHerbicideResistance Index (RI)Reference
Papaver rhoeas 2,4-D18[1]
DicambaResistant[2][3]
AminopyralidResistant[2][3]
This compound-methyl Data Not Available
Kochia scoparia Dicamba5 (G73N mutation)
2,4-D3 (G73N mutation)
Fluroxypyr1 (G73N mutation)
This compound-methyl Data Not Available

Note: A significant knowledge gap exists in the scientific literature regarding the quantitative cross-resistance levels of this compound-methyl in weed populations resistant to other synthetic auxins. While some studies suggest the potential for this compound to control certain auxin-resistant weeds, comprehensive dose-response studies to determine resistance indices are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of herbicide resistance.

Whole-Plant Dose-Response Assay

This experiment is fundamental to determining the level of resistance in a weed population.

  • Seed Germination and Plant Growth: Seeds from both suspected resistant and known susceptible weed populations are germinated in petri dishes on agar medium. Seedlings are then transplanted into pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-4 leaf stage, plants are sprayed with a range of herbicide doses. For a comprehensive study, this would include this compound-methyl, 2,4-D, dicamba, and other relevant auxin herbicides. A precision bench sprayer is used to ensure uniform application.

  • Data Collection: Plant survival and biomass (fresh or dry weight) are recorded 21 days after treatment.

  • Data Analysis: The herbicide dose that causes a 50% reduction in growth (GR50) is calculated for both the resistant and susceptible populations using a log-logistic dose-response curve. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

Experimental and logical relationship diagrams

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_data Data Collection & Analysis seed_collection Seed Collection (Resistant & Susceptible Biotypes) germination Germination & Seedling Growth seed_collection->germination transplanting Transplanting to Pots germination->transplanting herbicide_prep Herbicide Preparation (Dose Range) spraying Application with Precision Sprayer transplanting->spraying herbicide_prep->spraying assessment Assessment at 21 DAT (Survival & Biomass) spraying->assessment gr50 GR50 Calculation assessment->gr50 ri Resistance Index (RI) Calculation gr50->ri Auxin_Signaling_Pathway cluster_herbicide Synthetic Auxin Herbicides cluster_cell Plant Cell cluster_resistance Resistance Mechanisms This compound This compound (Arylpicolinate) receptor Auxin Receptor (SCF-TIR1/AFB) This compound->receptor dicamba Dicamba (Benzoic Acid) dicamba->receptor two4d 2,4-D (Phenoxy-carboxylic acid) two4d->receptor aux_iaa Aux/IAA (Co-receptor) receptor->aux_iaa binds ubiquitination Ubiquitination aux_iaa->ubiquitination targeted for proteasome 26S Proteasome ubiquitination->proteasome degradation by arf ARF (Auxin Response Factor) proteasome->arf releases gene_expression Auxin-Responsive Gene Expression arf->gene_expression activates unregulated_growth Unregulated Growth & Plant Death gene_expression->unregulated_growth tsr Target-Site Resistance (TSR) - Receptor Mutation - Co-receptor Mutation (e.g., IAA16) tsr->receptor prevents binding tsr->aux_iaa prevents interaction ntsr Non-Target-Site Resistance (NTSR) - Enhanced Metabolism - Reduced Translocation ntsr->this compound degrades/sequesters ntsr->dicamba degrades/sequesters ntsr->two4d degrades/sequesters Cross_Resistance_Logic cluster_mechanisms Resistance Mechanisms cluster_herbicides Auxin Herbicide Classes cluster_outcome Cross-Resistance Outcome tsr Target-Site Resistance (e.g., Receptor Mutation) cross_resistance High Potential for Cross-Resistance tsr->cross_resistance if mutation affects shared binding site no_cross_resistance Low Potential for Cross-Resistance tsr->no_cross_resistance if mutation is receptor-specific ntsr_metabolism NTSR - Enhanced Metabolism (Broad-spectrum enzyme) ntsr_metabolism->cross_resistance ntsr_transport NTSR - Reduced Translocation ntsr_transport->cross_resistance arylpicolinates Arylpicolinates (this compound) benzoic_acids Benzoic Acids (Dicamba) phenoxy Phenoxy-carboxylic acids (2,4-D) cross_resistance->arylpicolinates cross_resistance->benzoic_acids cross_resistance->phenoxy no_cross_resistance->arylpicolinates no_cross_resistance->benzoic_acids no_cross_resistance->phenoxy

References

A Comparative Environmental Impact Assessment: Halauxifen-methyl vs. Legacy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and agricultural scientists on the environmental profiles of Halauxifen-methyl, 2,4-D, and Glyphosate, supported by experimental data and standardized protocols.

The development of new herbicides is driven by the dual goals of effective weed management and improved environmental safety. This compound-methyl, a newer synthetic auxin herbicide, has emerged as an alternative to legacy herbicides such as 2,4-D and glyphosate. This guide provides a detailed comparison of the environmental impact of this compound-methyl with these widely used legacy herbicides, focusing on key parameters such as soil persistence, aquatic toxicity, and avian toxicity. The information presented is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions and further research.

Efficacy and Weed Control Spectrum

This compound-methyl has demonstrated high efficacy against a range of broadleaf weeds, including those resistant to glyphosate.[1][2] Studies have shown that this compound-methyl, applied at significantly lower rates (5 g ae ha-1), provides comparable or superior control of glyphosate-resistant horseweed compared to 2,4-D (560 g ae ha-1) and dicamba (280 g ae ha-1).[1][2][3] While this compound-methyl is effective against key weeds like common ragweed and henbit, tank-mixing with other herbicides such as 2,4-D or dicamba may be necessary to broaden the weed control spectrum for certain applications.

Quantitative Comparison of Environmental Impact

The following tables summarize the key environmental fate and toxicity parameters for this compound-methyl, 2,4-D, and glyphosate based on available experimental data.

Table 1: Soil Persistence
HerbicideSoil Half-Life (Aerobic)Key Factors Influencing Persistence
This compound-methyl 1.1 - 5.3 daysRapidly degrades to this compound-acid. Persistence of the acid metabolite can be longer (2 - 42 days).
2,4-D 1 - 14 days (typical field half-life of 10 days)Degradation is microbial and influenced by soil moisture, temperature, and organic matter content.
Glyphosate 2 - 197 days (typical field half-life of 47 days)Persistence is highly variable and depends on soil type, microbial activity, and climate. Its main metabolite, AMPA, can be more persistent.
Table 2: Aquatic Toxicity
HerbicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50/LC50)
This compound-methyl 1,005 µg/L>1,060 µg/L
2,4-D 1,400 - 4,800,000 µg/L (Varies significantly with formulation and species)1,800 - 144,000 µg/L
Glyphosate 10,000 - 830,800 µg/L (Varies with formulation and species)450 - 780,000 µg/L
Table 3: Avian Toxicity
HerbicideAcute Oral LD50
This compound-methyl Practically non-toxic (specific LD50 values not prominently available in initial searches, but categorized as such in risk assessments)
2,4-D 472 - >2025 mg/kg (Moderately toxic to practically non-toxic depending on the bird species and chemical form)
Glyphosate >3,851 mg/kg (Practically non-toxic)

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized international guidelines for chemical testing. The key experimental protocols are outlined below.

Soil Persistence (Aerobic)
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil".

  • Methodology:

    • Soil Selection: Representative soil types are chosen, characterized by their physical and chemical properties (e.g., texture, pH, organic carbon content).

    • Test Substance Application: The herbicide is applied to the soil samples, often using a 14C-labeled compound to facilitate tracking of its degradation.

    • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (temperature and moisture).

    • Sampling and Analysis: At specified intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to determine the concentration of the parent herbicide and its transformation products.

    • Data Analysis: The rate of degradation is calculated, and the half-life (DT50), the time required for 50% of the substance to dissipate, is determined.

Aquatic Toxicity (Fish, Acute)
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 203: "Fish, Acute Toxicity Test".

  • Methodology:

    • Test Organisms: A standardized fish species (e.g., Rainbow Trout, Zebra-fish) is selected.

    • Exposure: Fish are exposed to a range of concentrations of the herbicide in water for a 96-hour period under controlled conditions (temperature, light, pH).

    • Observation: Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated using statistical methods.

Avian Toxicity (Acute Oral)
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 2, Test No. 223: "Avian Acute Oral Toxicity Test".

  • Methodology:

    • Test Species: A standardized bird species (e.g., Bobwhite Quail, Mallard Duck) is used.

    • Dosing: Birds are administered a single oral dose of the herbicide.

    • Observation: The birds are observed for a specified period (typically 14 days) for mortality and signs of toxicity.

    • Data Analysis: The dose that is lethal to 50% of the test population (LD50) is determined.

Visualizing Environmental Interactions

To better understand the processes discussed, the following diagrams illustrate key pathways and workflows.

Herbicide_Fate_Pathway cluster_application Application cluster_environment Environmental Compartments cluster_processes Fate & Transport Processes Application Herbicide Application Soil Soil Application->Soil Air Atmosphere Application->Air Spray Drift Degradation Degradation (Microbial, Photochemical) Soil->Degradation Runoff Runoff Soil->Runoff Leaching Leaching Soil->Leaching Adsorption Adsorption Soil->Adsorption Water Surface & Ground Water Volatilization Volatilization Air->Volatilization Runoff->Water Leaching->Water Comparative_Risk_Assessment_Workflow cluster_data_collection Data Collection cluster_analysis Analysis & Comparison cluster_output Output Halauxifen_Data This compound Data (Toxicity, Persistence) Quantitative_Comparison Quantitative Comparison (Tables) Halauxifen_Data->Quantitative_Comparison Legacy_Data Legacy Herbicide Data (Toxicity, Persistence) Legacy_Data->Quantitative_Comparison Impact_Assessment Environmental Impact Assessment Quantitative_Comparison->Impact_Assessment Protocol_Review Protocol Review (OECD Guidelines) Protocol_Review->Impact_Assessment Guidance_Document Publish Comparison Guide Impact_Assessment->Guidance_Document

References

Efficacy of Halauxifen Tank-Mixes Versus Sequential Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of halauxifen-methyl when applied as a tank-mix versus in sequential applications with other herbicides. The information is supported by experimental data to aid in the development of effective weed management strategies.

Understanding this compound's Mechanism of Action

This compound-methyl is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[1] It belongs to the arylpicolinate chemical family.[2] Upon absorption by a susceptible plant, this compound-methyl binds to TIR1/AFB auxin receptors, leading to the degradation of transcriptional repressors known as Aux/IAA proteins.[3][4] This action unleashes auxin response factors (ARFs), which stimulate the expression of auxin-responsive genes. The subsequent overproduction of ethylene and abscisic acid (ABA) disrupts numerous growth processes, causing symptoms like epinasty (twisting), uncontrolled growth, and ultimately, plant death.[3]

G cluster_0 Cellular Response to this compound-methyl This compound-methyl This compound-methyl TIR1/AFB Receptors TIR1/AFB Receptors This compound-methyl->TIR1/AFB Receptors Binds to Aux/IAA Repressors Aux/IAA Repressors TIR1/AFB Receptors->Aux/IAA Repressors Targets Ubiquitination & Degradation Ubiquitination & Degradation Aux/IAA Repressors->Ubiquitination & Degradation Undergoes Auxin Response Factors (ARFs) Auxin Response Factors (ARFs) Ubiquitination & Degradation->Auxin Response Factors (ARFs) Activates Gene Expression Gene Expression Auxin Response Factors (ARFs)->Gene Expression Promotes Hormonal Imbalance (Ethylene, ABA) Hormonal Imbalance (Ethylene, ABA) Gene Expression->Hormonal Imbalance (Ethylene, ABA) Leads to Weed Death Weed Death Hormonal Imbalance (Ethylene, ABA)->Weed Death Causes

Caption: Signaling pathway of this compound-methyl in a susceptible weed.

Tank-Mix Efficacy of this compound

Experimental data consistently demonstrates that applying this compound-methyl in a tank-mix with other herbicides is essential for broadening the spectrum of controlled weeds. This compound-methyl applied alone can be effective on certain species like glyphosate-resistant (GR) horseweed and common ragweed, but its efficacy is limited on others such as giant ragweed and redroot pigweed.

Quantitative Data from Field Trials

The following tables summarize the weed control efficacy of various this compound-methyl tank-mixes from peer-reviewed studies.

Table 1: Control of Glyphosate-Resistant (GR) Horseweed (Conyza canadensis)

Tank-Mix PartnerApplication Rate (g ae/ha)GR Horseweed Control (%)Reference
Alone590
2,4-D56093-94
Dicamba28097-99
Glyphosate56087-97
Glyphosate + Cloransulam560 + 1894
Glyphosate + Cloransulam + Flumioxazin560 + 18 + 5396

Table 2: Control of Other Broadleaf Weeds

Tank-Mix PartnerApplication Rate (g ae/ha)Target WeedWeed Control (%)Reference
---5 (alone)Giant Ragweed73
2,4-D560Giant Ragweed86-98
Dicamba280Giant Ragweed86-98
Glyphosate560Giant Ragweed86-98
---5 (alone)Redroot Pigweed62
2,4-D560Redroot Pigweed89-98
Dicamba280Redroot Pigweed89-98
Glyphosate560Redroot Pigweed89-98
Florasulam10.20 (total a.i.)Complex weed flora in wheatSignificantly reduced weed density and dry weight

Sequential Applications: A Comparative Overview

Sequential applications involve applying herbicides at different times, which can be advantageous for managing weeds with different emergence patterns. For example, a pre-emergence herbicide could be followed by a post-emergence application of a this compound-containing mixture. This strategy can provide longer-lasting weed control throughout the growing season.

Table 3: Theoretical Comparison of Application Strategies

FeatureTank-Mix ApplicationSequential Application
Operational Efficiency High (single pass)Lower (multiple passes)
Cost Lower fuel and labor costsHigher fuel and labor costs
Weed Control Spectrum Broadened at the time of applicationCan be tailored to target different weed flushes over time
Herbicide Antagonism Potential for negative interactions in the spray tankReduced risk of chemical antagonism
Crop Safety Potential for increased crop stress due to multiple active ingredientsMay reduce crop stress by splitting applications
Resistance Management Effective use of multiple modes of actionAllows for rotation of modes of action within a season

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the field trials cited in this guide.

Workflow for Herbicide Efficacy Trials

G cluster_1 Generalized Experimental Protocol A Field Site Selection & Preparation B Experimental Design (e.g., Randomized Complete Block) A->B C Treatment Application (Tank-Mix or Sequential) B->C D Data Collection (Visual Ratings, Biomass, Yield) C->D E Statistical Analysis D->E

Caption: A simplified workflow for conducting herbicide efficacy field trials.

Key Methodological Details
  • Experimental Design: Field trials were typically established as randomized complete block designs with three to four replications.

  • Plot Size: Individual plot sizes varied between studies.

  • Herbicide Application: Applications were made using research-grade sprayers, such as CO2-pressurized backpack sprayers, equipped with flat-fan nozzles to ensure uniform coverage. Spray volumes typically ranged from 140 to 200 liters per hectare.

  • Data Collection:

    • Weed Control: Visual assessments of weed control were conducted at various intervals after application (e.g., 7, 14, 21, 28, and 35 days after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Weed Density and Biomass: Weed counts per unit area and the dry weight of surviving weeds were often measured.

    • Crop Injury: Visual ratings of crop phytotoxicity were taken, typically on a 0% (no injury) to 100% (crop death) scale.

    • Crop Yield: At the end of the growing season, the crop was harvested from the center of each plot to determine grain yield.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and treatment means were separated using statistical tests such as Fisher's Protected LSD at a significance level of p ≤ 0.05.

Conclusion

The available research strongly indicates that tank-mixing this compound-methyl with other herbicides is a highly effective strategy for broadening the weed control spectrum and managing difficult-to-control and herbicide-resistant weeds. While direct experimental comparisons between tank-mix and sequential applications of this compound are limited, the choice of application method will depend on specific field conditions, including the target weed species, their emergence patterns, and operational logistics. For optimal weed management, a program approach that utilizes both pre-emergence and post-emergence herbicides, potentially including this compound in a tank-mix, is often recommended. Further research directly comparing tank-mix and sequential strategies for this compound would provide valuable insights for refining weed management recommendations.

References

Independent Laboratory Validation of Analytical Methods for Halauxifen-Methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of independently validated analytical methods for the determination of halauxifen-methyl and its metabolites in environmental matrices. The information is intended for researchers, scientists, and professionals involved in drug development and environmental monitoring.

Introduction

This compound-methyl is a synthetic auxin herbicide used for broadleaf weed control.[1][2] Accurate and reliable analytical methods are crucial for monitoring its residues in the environment to ensure regulatory compliance and assess potential ecological risks. Independent laboratory validation (ILV) is a critical step in the standardization of such methods, confirming their reproducibility and robustness. This guide compares validated methods, primarily focusing on those reviewed by regulatory agencies like the U.S. Environmental Protection Agency (EPA), and contrasts them with other common approaches in pesticide residue analysis.

Data Summary

The following tables summarize the quantitative performance of independently validated analytical methods for this compound-methyl and its key metabolites in soil and water.

Table 1: Method Performance in Water

AnalyteMethod PrincipleLOQ (µg/L)LOD (µg/L)Mean Recovery (%)RSD (%)Reference
This compound-methylSPE, LC-MS/MS0.050.015943[3]
X11393729 (acid)SPE, LC-MS/MS0.050.015955[3]
X11406790SPE, LC-MS/MS0.050.015955[3]
X11449757SPE, LC-MS/MS0.050.015943

Data from Independent Laboratory Validation MRID 48557788 for Method MRID 48557787.

Table 2: Method Performance in Soil (Method 1)

AnalyteMethod PrincipleLOQ (µg/kg)Mean Recovery (%)RSD (%)Reference
This compound-methylASE, LC-MS/MS0.0591 - 97Not specified
X11393729 (acid)ASE, LC-MS/MS0.0590 - 97Not specified
X11449757ASE, LC-MS/MS0.0585 - 102Not specified

Data from Independent Laboratory Validation MRID 48557862 for Method MRID 48557785. Note: The EPA highlighted that this method's LOQ may not be low enough to detect concentrations below the lowest level of concern for some terrestrial organisms.

Table 3: Method Performance in Soil (Method 2 - High Sensitivity)

AnalyteMethod PrincipleLOQ (µg/kg)Concentration Range (µg/kg)Reference
This compound-methylSPE, Derivatization, LC-MS/MS0.00150.0015 - 0.1
This compound acidSPE, Derivatization, LC-MS/MS0.00150.0015 - 0.1

Data from Independent Laboratory Validation MRID 50215501 for Method MRID 49702101. This method involves derivatization of the acid metabolite to achieve a lower limit of quantitation.

Experimental Protocols

Validated Method for Water Analysis (MRID 48557787)

This method is designed for the quantitative determination of this compound-methyl and its degradation products in water using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Acidify 10 mL of water with 1.0 mL of 10% formic acid.

  • Load the acidified sample onto a reverse-phase solid-phase extraction (SPE) cartridge (e.g., Strata X) that has been preconditioned with methanol and 0.1% formic acid.

  • Rinse the cartridge with 0.1% formic acid and dry it under a vacuum.

  • Elute the analytes from the cartridge with methanol.

2. Post-Extraction Processing:

  • Fortify the extract with a mixed stable-isotope internal standard solution.

  • Concentrate the extract under nitrogen at 40°C.

  • Reconstitute the final volume to 1.0 mL with a solution of water:acetonitrile:formic acid (90:10:0.1, v:v:v).

  • Vortex and sonicate the sample to ensure it is well-mixed.

3. Instrumental Analysis:

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) using electrospray ionization in positive mode (ESI+).

  • Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm.

  • Mobile Phase: Gradient of A (0.1% formic acid in methanol) and B (aqueous 0.1% formic acid).

  • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring two parent-daughter ion transitions per analyte for quantification and confirmation.

Validated High-Sensitivity Method for Soil Analysis (MRID 49702101)

This method is applicable for the quantitative determination of this compound-methyl and its acid metabolite in soil.

1. Extraction:

  • Extract residues from soil samples by shaking with a solution of acetonitrile/water (80/20, v/v) containing 0.1% phosphoric acid.

2. Purification:

  • Dilute the total sample extract with water.

  • Purify the extract using a strong cation exchange (SCX) solid-phase extraction (SPE) procedure.

3. Derivatization and Final Preparation:

  • Evaporate the SPE eluate to dryness.

  • Derivatize the acid residues to form butyl esters. This step is crucial for achieving the desired low limit of quantitation and selectivity.

  • Evaporate the sample again and reconstitute it in acetonitrile/water containing 0.1% phosphoric acid (70/30, v/v).

4. Instrumental Analysis:

  • Analyze the final sample for this compound-methyl and the this compound butyl ester by LC-MS/MS.

Alternative Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including food and soil. While not specifically detailed in the provided ILV reports for this compound-methyl, it represents a common and efficient alternative workflow.

1. Extraction:

  • Homogenize the sample.

  • Add acetonitrile and an internal standard to a tube containing the sample and shake.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and centrifuge.

2. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a cleanup tube containing sorbents.

  • Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

  • Shake and centrifuge the tube.

3. Analysis:

  • The final extract can be directly analyzed by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase.

Visualizations

Workflow for this compound Analysis in Water

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction cluster_analysis Analysis start 10 mL Water Sample acidify Acidify with 10% Formic Acid start->acidify load Load onto SPE Cartridge acidify->load rinse Rinse Cartridge load->rinse elute Elute with Methanol rinse->elute concentrate Concentrate under Nitrogen elute->concentrate reconstitute Reconstitute in ACN/Water/Formic Acid concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the analysis of this compound-methyl in water samples.

High-Sensitivity Workflow for this compound Analysis in Soil

Soil_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_derivatization Derivatization cluster_analysis Analysis start Soil Sample extract Extract with ACN/Water/Phosphoric Acid start->extract dilute Dilute Extract extract->dilute spe SCX SPE Cleanup dilute->spe evap1 Evaporate to Dryness spe->evap1 deriv Derivatize to Butyl Ester evap1->deriv evap2 Evaporate & Reconstitute deriv->evap2 lcms LC-MS/MS Analysis evap2->lcms

Caption: High-sensitivity workflow for this compound-methyl analysis in soil.

General QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample add_acn Add Acetonitrile & Internal Standard start->add_acn add_salts Add QuEChERS Salts & Centrifuge add_acn->add_salts transfer Transfer Supernatant add_salts->transfer dspe Add to dSPE Tube (PSA, C18, etc.) transfer->dspe centrifuge Shake & Centrifuge dspe->centrifuge analysis LC-MS/MS or GC-MS/MS centrifuge->analysis

Caption: General workflow for the QuEChERS sample preparation method.

References

Peer-reviewed studies on Halauxifen performance in diverse geographies

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of peer-reviewed studies on the efficacy of the synthetic auxin herbicide, Halauxifen-methyl, across diverse geographical regions. This guide provides a synthesis of experimental data, detailed methodologies, and a visual representation of a typical research workflow.

This compound-methyl, a member of the arylpicolinate class of synthetic auxin herbicides, has demonstrated efficacy in controlling a range of broadleaf weeds, including those resistant to other herbicide modes of action.[1][2] This guide consolidates findings from peer-reviewed research conducted in North America, South America, Asia, Australia, and Europe to offer a comparative overview of its performance.

North American Performance Data

In North America, research has extensively focused on the control of glyphosate-resistant (GR) weeds, particularly horseweed (Erigeron canadensis), in pre-plant burndown applications for crops like soybean and corn.

A study conducted in Indiana, USA, evaluated the efficacy of this compound-methyl compared to other auxin herbicides, 2,4-D and dicamba, on GR horseweed at different growth stages.[1][3] At a rate of 5 g ae ha⁻¹, this compound-methyl provided 81% control of horseweed, which was comparable to dicamba at 280 g ae ha⁻¹ (80% control) and significantly better than 2,4-D at 560 g ae ha⁻¹ (49% control).[1] The addition of glyphosate was found to improve the control of GR horseweed when tank-mixed with 2,4-D more so than with this compound-methyl or dicamba, likely due to the higher initial efficacy of the latter two herbicides.

Another study in the United States demonstrated that this compound-methyl-based herbicide programs were effective in controlling GR horseweed. It was also noted that for broader spectrum weed control in pre-plant burndown applications, tank-mixing this compound-methyl with 2,4-D or dicamba was necessary. In terms of crop safety, minor transient phytotoxicity (1-15%) was observed in soybean in one year when this compound-methyl was applied at 14, 7, and 0 days before planting, but the plants quickly recovered without impacting yield.

Table 1: Efficacy of this compound-methyl and other auxin herbicides on glyphosate-resistant horseweed (Erigeron canadensis) in Indiana, USA.

HerbicideApplication Rate (g ae ha⁻¹)Horseweed Control (%) 28 DAT
This compound-methyl580
This compound-methyl1090
Dicamba28079
Dicamba56089
2,4-D56049
2,4-D112072

Source: Adapted from Zimmer et al. (2018) DAT: Days After Treatment

South American Performance Data

In Brazil, research has focused on the control of Conyza spp. (horseweed) prior to soybean sowing, a significant challenge due to herbicide resistance. A study in Paraná State evaluated a pre-mixed formulation of this compound-methyl and diclosulam in combination with glyphosate. This combination, applied 15 days before soybean sowing to Conyza spp. at a height of 20-35 cm, demonstrated superior control compared to other commercial herbicide treatments. While no treatment achieved over 90% control by the V1 stage of soybean, treatments containing glyphosate + this compound-methyl + diclosulam reached over 90% control by the V3 stage and significantly reduced the dry matter of Conyza spp.

Asian Performance Data

A field experiment in Madhya Pradesh, India, assessed the efficacy of a pre-mix of this compound-methyl and florasulam for weed control in wheat. The application of this compound-methyl + florasulam at 10.20 g/ha significantly reduced both weed density and dry weight compared to other herbicidal treatments and the weedy check. This treatment also led to increased wheat plant height, tiller number, and leaf area index, ultimately resulting in higher grain and straw yields.

Table 2: Effect of this compound-methyl + Florasulam on Weed Density and Wheat Yield in Madhya Pradesh, India.

TreatmentApplication Rate (g/ha)Weed Density (no./m²) at 30 DASWheat Grain Yield ( kg/ha )
This compound-methyl + Florasulam10.20Significantly lower than other herbicides5810.12
Weedy Check-Highest-
Hand Weeding-Lowest-

Source: Adapted from Tomar et al. (2023) DAS: Days After Sowing

Australian Performance Data

In Australia, the performance of a this compound-methyl and fluroxypyr combination (Pixxaro™) was evaluated for broadleaf weed control in winter cereals (wheat, barley, triticale) and fallow. At a rate of 200 mL ha⁻¹, this combination provided 100% control of seedling deadnettle (Lamium amplexicaule) and Mexican poppy (Argemone mexicana). At higher rates (300-400 mL ha⁻¹), it effectively controlled other broadleaf weeds such as flax-leaf fleabane (Conyza bonariensis), common sowthistle (Sonchus oleraceus), and black bindweed (Fallopia convolvulus). No significant crop injury was observed in these trials.

Table 3: Efficacy of this compound-methyl + Fluroxypyr (Pixxaro™) on Broadleaf Weeds in Australian Winter Cereals.

Weed SpeciesPixxaro™ Rate (mL ha⁻¹)Weed Control (%)
Deadnettle (Lamium amplexicaule)200100
Mexican Poppy (Argemone mexicana)200100
Flax-leaf Fleabane (Conyza bonariensis)300Effective Control
Common Sowthistle (Sonchus oleraceus)400Excellent Control
Black Bindweed (Fallopia convolvulus)400Excellent Control

Source: Adapted from Roberts et al. (2016)

European Performance Data

In the United Kingdom, the efficacy of this compound-methyl in combination with florasulam or fluroxypyr-meptyl was assessed for the control of broadleaf weeds in cereals. These combinations demonstrated robust and consistent efficacy against key broadleaf weeds, including acetolactate synthase (ALS)-resistant biotypes of common poppy (Papaver rhoeas) and chickweed (Stellaria media). The performance was reported to be equivalent or superior to standard herbicide treatments, with the added benefit of being effective under cool temperature conditions.

Experimental Protocols

The methodologies employed in the cited studies generally followed standard agronomic research practices for herbicide efficacy trials. Key elements of these protocols are summarized below:

Field Trial Design
  • Experimental Layout: Most studies utilized a randomized complete block design (RCBD) with three or four replications.

  • Plot Size: Plot dimensions varied between studies but were sufficient to allow for representative weed populations and minimize edge effects.

  • Treatments: Treatments typically included an untreated weedy check, one or more rates of this compound-methyl alone or in combination with other herbicides, and standard commercial herbicide treatments for comparison.

Herbicide Application
  • Equipment: Herbicides were typically applied using a backpack or bicycle-wheel sprayer equipped with flat-fan nozzles calibrated to deliver a specific spray volume (e.g., 140-187 L ha⁻¹).

  • Application Timing: Applications were made at specific crop and weed growth stages, such as pre-plant burndown, post-emergence in cereals, or at different weed heights.

Data Collection and Analysis
  • Weed Control Efficacy: Visual assessments of percent weed control were made at various intervals after treatment (e.g., 14, 21, 28, 35 days after treatment) on a scale of 0% (no control) to 100% (complete control).

  • Weed Density and Biomass: In some studies, weed density (plants per square meter) and above-ground biomass were measured from quadrats placed within each plot.

  • Crop Tolerance: Crop injury was visually assessed as phytotoxicity on a percentage scale.

  • Yield: Crop yield was often determined by harvesting a specified area from the center of each plot and adjusting for moisture content.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using appropriate statistical tests (e.g., Fisher's Protected LSD at p ≤ 0.05).

Visualizing Experimental Workflow and Signaling Pathways

To illustrate the typical process of a herbicide efficacy study and the mode of action of this compound-methyl, the following diagrams are provided.

G cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Hypotheses B Select Site & Crop/Weed Species A->B C Determine Herbicide Treatments & Rates B->C D Design Experiment (e.g., RCBD) C->D E Plot Layout & Establishment D->E F Herbicide Application E->F G Crop & Weed Maintenance F->G H Visual Efficacy Ratings G->H I Weed Density & Biomass Sampling H->I J Crop Injury Assessment I->J K Yield Measurement J->K L Statistical Analysis K->L M Interpretation of Results L->M N Peer-Reviewed Publication M->N

Caption: Generalized workflow for a herbicide efficacy field trial.

G cluster_pathway This compound-methyl Mode of Action A This compound-methyl (Synthetic Auxin) B Binds to Auxin Receptors (e.g., AFB5) A->B C Disruption of IAA Homeostasis B->C D Overexpression of Genes for Ethylene & ABA Biosynthesis C->D E Uncontrolled Cell Division & Growth C->E F Epinasty, Senescence, Necrosis D->F E->F G Plant Death F->G

Caption: Simplified signaling pathway of this compound-methyl.

References

Long-Term Efficacy of Halauxifen-Methyl in Weed Management Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of halauxifen-methyl's performance against key alternative herbicides, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction

This compound-methyl, a synthetic auxin herbicide belonging to the arylpicolinate class, has emerged as a significant tool for the post-emergence control of broadleaf weeds in various cropping systems. Its distinct mode of action and efficacy at low use rates have positioned it as a valuable component in integrated weed management (IWM) strategies, particularly in combating herbicide-resistant weed biotypes. This guide provides a detailed comparison of the long-term efficacy of this compound-methyl with other commonly used auxin herbicides, such as 2,4-D and dicamba, as well as the broad-spectrum herbicide glyphosate. The information is intended for researchers, scientists, and professionals in weed science and crop protection to facilitate informed decisions in weed management programs.

Comparative Efficacy of this compound-Methyl and Alternative Herbicides

The efficacy of this compound-methyl, both alone and in tank mixtures, has been evaluated in numerous field trials against a wide range of broadleaf weeds. The following tables summarize the quantitative data from key studies, comparing the performance of this compound-methyl with alternative herbicides.

Table 1: Efficacy of this compound-Methyl and Comparators on Glyphosate-Resistant (GR) Horseweed (Erigeron canadensis)

HerbicideApplication Rate (g ae/ha)Weed SizeControl (%) at 28-35 Days After Treatment (DAT)Reference(s)
This compound-methyl5Small (<15 cm)81-90[1][2]
Large (>15 cm)79-81[1][2]
2,4-D560Small (<15 cm)49-71[1]
Large (>15 cm)49
Dicamba280Small (<15 cm)80-90
Large (>15 cm)77-80
Glyphosate560-9-33

Table 2: Efficacy of this compound-Methyl and Tank Mixtures on Various Broadleaf Weeds

Weed SpeciesHerbicide TreatmentApplication Rate (g ae/ha)Control (%) at 21-35 DATReference(s)
Common Ragweed (Ambrosia artemisiifolia)This compound-methyl593
This compound-methyl + 2,4-D5 + 56097
This compound-methyl + Dicamba5 + 28097
Giant Ragweed (Ambrosia trifida)This compound-methyl573
This compound-methyl + 2,4-D5 + 56098
This compound-methyl + Dicamba5 + 28092
Redroot Pigweed (Amaranthus retroflexus)This compound-methyl562
This compound-methyl + 2,4-D5 + 56098
This compound-methyl + Dicamba5 + 28089
Henbit (Lamium amplexicaule)This compound-methyl590
2,4-D533<8
Dicamba280<8
Purple Deadnettle (Lamium purpureum)This compound-methyl599
2,4-D533<8
Dicamba280<8

Long-Term Efficacy and Weed Seed Bank Management

While extensive data exists on the short-term efficacy of this compound-methyl, comprehensive, multi-year studies specifically evaluating its long-term impact on weed seed banks are limited. However, its effectiveness in controlling key weed species before they set seed is a critical factor in long-term weed management. By preventing seed production, this compound-methyl can contribute to the depletion of the weed seed bank over time.

A recent study on fleabane (Conyza spp.) demonstrated that this compound-methyl applied to mature plants significantly reduced both the total number of seeds produced and their germination rate. In the control group, a single plant produced approximately 83,200 seeds with a 52.4% germination rate, resulting in a reproductive potential of 43,600 new plants. In contrast, treatment with this compound-methyl reduced seed production to 36,600 seeds per plant and germination to 17.4%, lowering the reproductive potential to 6,400 new plants per fleabane plant. This substantial reduction in viable seed production highlights the potential of this compound-methyl to contribute to long-term weed population decline when used as part of a consistent management program.

The long-term management of the weed seed bank is a cornerstone of sustainable weed control. The principles of weed seed bank management involve minimizing "deposits" (seed production and dispersal) and maximizing "withdrawals" (germination followed by control, and seed decay). The use of effective herbicides like this compound-methyl to prevent seed set is a key strategy for minimizing deposits.

Experimental Protocols

The data presented in this guide are derived from rigorous field and laboratory experiments. Below are detailed methodologies for key experimental procedures cited.

Field Efficacy Trials
  • Experimental Design: Field trials are typically conducted using a randomized complete block design (RCBD) with three to four replications. This design helps to minimize the effects of field variability, such as differences in soil type or topography.

  • Plot Size: Individual plots are of a sufficient size to allow for accurate assessment and to minimize edge effects, typically ranging from 2.8 to 3.7 meters in width and 6 to 12 meters in length.

  • Herbicide Application: Herbicides are applied using a calibrated sprayer to ensure accurate and uniform application rates. Application timing is targeted to specific weed growth stages as defined in the study objectives.

  • Data Collection:

    • Weed Control: Visual assessments of weed control are typically made at several intervals after treatment (e.g., 7, 14, 21, 28, and 35 days after treatment) on a scale of 0% (no control) to 100% (complete weed death).

    • Weed Density and Biomass: Weed counts and above-ground biomass are often collected from quadrats placed randomly within each plot to provide quantitative measures of herbicide efficacy.

    • Crop Phytotoxicity: Crop injury is visually assessed at regular intervals after application to determine the selectivity of the herbicide.

    • Crop Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine the impact of the weed management program on yield.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests, such as Tukey's HSD, are used to compare individual treatments.

Weed Seed Bank Analysis
  • Soil Sampling: Soil cores are collected from each plot at specified depths (e.g., 0-10 cm) before and after the implementation of weed management strategies. Multiple cores are taken from each plot and combined to form a composite sample.

  • Seed Extraction and Quantification: Weed seeds are separated from the soil using methods such as sieving and flotation. The extracted seeds are then identified to species and counted.

  • Viability Testing: The viability of the extracted seeds is determined using methods such as the tetrazolium test, where viable seeds stain red, or by direct germination assays.

  • Seedling Emergence Method: An alternative method involves spreading the soil samples in trays in a greenhouse and counting the number of weed seedlings that emerge over a period of time. This method provides an estimate of the non-dormant seed bank.

Mandatory Visualizations

Signaling Pathway of this compound-Methyl

Halauxifen_Signaling_Pathway cluster_0 Cellular Response This compound This compound-methyl AFB5 AFB5 Receptor This compound->AFB5 Binds preferentially Aux_IAA Aux/IAA Repressor AFB5->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ethylene Ethylene Overproduction Gene_Expression->Ethylene ABA Abscisic Acid (ABA) Overproduction Gene_Expression->ABA Plant_Death Plant Death Ethylene->Plant_Death ABA->Plant_Death Herbicide_Efficacy_Workflow cluster_workflow Field Trial Workflow A Site Selection & Experimental Design (RCBD) B Plot Establishment A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (Visual Ratings, Density, Biomass) C->D E Crop Harvest (Yield Assessment) D->E F Statistical Analysis (ANOVA) E->F G Results & Interpretation F->G

References

Safety Operating Guide

Proper Disposal of Halauxifen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Halauxifen is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, adhering to recommended safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product's Safety Data Sheet (SDS) and follow all personal protective equipment (PPE) requirements. Standard PPE includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid inhalation of any vapors or dust. In case of a spill, contain the material with sand, dirt, or other inert absorbent material, then collect it in a suitable, properly labeled container for disposal[1].

Disposal of Unused this compound and Contaminated Materials

The primary principle for disposing of unused pesticides like this compound is to avoid it whenever possible by only preparing the amount needed for the immediate task[2]. However, when disposal is necessary, follow these steps:

  • Consult Local Regulations : Disposal of this compound must be in accordance with local, state, and federal regulations[1]. State and local laws may be stricter than federal requirements[2]. Contact your local solid waste management authority, environmental agency, or health department to inquire about household hazardous waste collection programs or similar initiatives for unwanted pesticides[2].

  • Do Not Dispose Down Drains : Never pour this compound down the sink, toilet, or any drain. Wastewater treatment facilities may not be equipped to remove this type of chemical, potentially leading to environmental contamination.

  • Hazardous Waste Facility : Unwanted this compound and materials contaminated with it should be disposed of at a licensed hazardous-waste disposal contractor or collection site. Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.

  • Labeling : Ensure all waste containers are clearly and accurately labeled as containing this compound waste.

Disposal of Empty this compound Containers

Properly handling empty containers is crucial to prevent residual chemical exposure and environmental contamination.

  • Triple Rinsing : For empty containers of concentrated this compound, it is recommended to triple rinse them. The rinsate (the rinse water) should be added to the spray tank and used as part of the product application, ensuring no waste.

  • Container Disposal Options :

    • Recycling : Many regions have programs like drumMUSTER for recycling clean, empty chemical containers. Check with your local authorities for such programs.

    • Approved Waste Management Facility : If recycling is not an option, the rinsed and punctured container should be taken to an approved waste management facility.

    • Burial (if no other option) : In the absence of an approved facility, some guidelines suggest burying the empty, punctured container 500 mm below the surface in a designated disposal pit, away from waterways and vegetation. This should only be considered as a last resort and in compliance with local regulations.

    • Do Not Reuse or Burn : Never reuse empty pesticide containers for other purposes. Do not burn empty containers or the product itself.

Quantitative Data Summary

While specific quantitative limits for disposal are highly dependent on local regulations, the following data from Safety Data Sheets provides context on the environmental and toxicological profile of this compound-methyl.

ParameterValueSpeciesGuideline
Acute Oral Toxicity (LD50) > 2,000 mg/kgRat, femaleOECD Test Guideline 423
Bioconcentration Factor (BCF) 233Lepomis macrochirus (Bluegill sunfish)-
Partition Coefficient (log Pow) 3.76--
Atmospheric Half-life 10 hours-Estimated

Data sourced from a this compound-methyl Safety Data Sheet.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste and containers.

Halauxifen_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type unused_product Unused/Contaminated this compound waste_type->unused_product  Chemical empty_container Empty this compound Container waste_type->empty_container Container   consult_sds Consult SDS & Local Regulations unused_product->consult_sds triple_rinse Triple Rinse Container empty_container->triple_rinse hazardous_waste Dispose as Hazardous Waste (Licensed Facility) consult_sds->hazardous_waste no_drain NEVER Pour Down Drain hazardous_waste->no_drain rinsate_use Add Rinsate to Spray Tank triple_rinse->rinsate_use puncture Puncture Container rinsate_use->puncture disposal_options Evaluate Container Disposal Options puncture->disposal_options recycle Recycle via Approved Program (e.g., drumMUSTER) disposal_options->recycle Recycling Available landfill Dispose at Approved Waste Management Facility disposal_options->landfill No Recycling bury Bury (Last Resort & per Regulations) disposal_options->bury No Facility Available

Caption: Logical workflow for this compound waste and container disposal.

References

Personal protective equipment for handling Halauxifen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for laboratory professionals working with Halauxifen. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Understanding the Hazards

This compound-methyl, the active ingredient in many commercial herbicides, presents low acute toxicity through oral and dermal routes in its technical grade form.[1] It is generally non-irritating to the eyes and skin and is not known to cause allergic skin reactions.[1] However, end-use products containing this compound-methyl may range from minimally to moderately irritating to the skin and eyes and could cause allergic skin reactions.[1] One safety data sheet classifies this compound-methyl as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause an allergic skin reaction (Category 1).[2] It is also classified as toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of protection can vary based on the specific formulation, the task being performed (e.g., mixing, application, or handling concentrates), and the potential for splashing or aerosol generation.

Core PPE Requirements:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent dermal absorption, which is a primary route of exposure.
Body Covering Long-sleeved shirt and long pants, or a lab coat. For handling concentrates or large quantities, impervious clothing or chemical-resistant coveralls are recommended.To protect skin from accidental splashes and spills.
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect eyes from irritation and serious injury.
Footwear Closed-toe shoes. Chemical-resistant boots should be worn when handling large quantities or during spill cleanup.To protect feet from spills.
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols may be generated and engineering controls are insufficient, a respirator may be necessary.To prevent inhalation of airborne particles or mists.

Always consult the specific Safety Data Sheet (SDS) for the product you are using for detailed PPE requirements.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for laboratory safety.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound-methyl.

  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble PPE: Put on all required personal protective equipment before handling the chemical.

  • Prepare for Spills: Ensure a chemical spill kit is readily accessible.

Handling and Use:

  • Avoid Contact: Take care to avoid contact with skin and eyes and prevent inhalation of any dust or mists.

  • Portioning: When weighing or measuring, do so carefully to avoid generating dust or splashes.

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. Keep containers tightly closed.

After Handling:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Wash reusable PPE after each use and discard disposable items.

  • Clean Work Area: Clean and decontaminate the work surface.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Do not allow the spilled material to enter drains or waterways.

  • Clean the spill area with a suitable decontamination solution.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of unused this compound and contaminated materials in clearly labeled, sealed containers.

  • Containers: Do not reuse empty containers. Rinse containers thoroughly before disposal. Add the rinsate to the spray tank or dispose of it as hazardous waste. Puncture and crush the empty container before disposing of it in an approved waste management facility.

  • Contaminated PPE: Dispose of contaminated disposable PPE (e.g., gloves) as hazardous waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

PropertyValue
Chemical Name This compound-methyl
CAS Number 943831-98-9
Molecular Formula C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 345.15 g/mol
Hazard Classifications Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), Skin Sensitisation (Cat. 1), Hazardous to the Aquatic Environment (Chronic, Cat. 2)
Soil Half-life (Aerobic) This compound-methyl: 1.1-5.3 days; XDE-729 acid (degradate): 2-42 days

Workflow for Handling this compound

Halauxifen_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Measure prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs handle1->spill clean1 Decontaminate Workspace handle2->clean1 handle2->spill clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 spill_response Execute Spill Response Protocol spill->spill_response spill_response->clean1

References

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